molecular formula C9H14FN3 B13475620 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B13475620
M. Wt: 183.23 g/mol
InChI Key: XIYRVDKVKVKVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H14FN3 and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

5-cyclohexyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C9H14FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h6H,1-5H2,(H3,11,12,13)

InChI Key

XIYRVDKVKVKVGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=NN2)N)F

Origin of Product

United States

Foundational & Exploratory

Advanced Structural and Synthetic Guide to 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on privileged scaffolds that can precisely navigate the complex topography of ATP-binding sites. 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) has emerged as a highly specialized building block. By integrating a hydrogen-bonding pyrazole core, a metabolically stabilizing fluorine atom, and a lipophilic cyclohexyl vector, this compound provides a robust foundation for developing targeted therapeutics in oncology and immunology[1].

This technical whitepaper deconstructs the structural rationale, synthetic handling, and analytical validation of this scaffold, providing actionable protocols for drug development professionals.

Chemical Identity and Physicochemical Profile

Understanding the baseline quantitative properties of the scaffold is critical for predicting its behavior in subsequent synthetic steps and biological assays. The core metrics are summarized below[2].

PropertyValue
Chemical Name 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine
CAS Registry Number 2139078-58-1
Molecular Formula C9H14FN3
Molecular Weight 183.23 g/mol
SMILES String NC1=C(F)C(=NN1)C1CCCCC1
Purity Standard ≥95% (Typical commercial grade)
Key Functional Groups 1H-pyrazole, primary amine, organofluorine, cycloalkane

Mechanistic Rationale in Drug Design

Every functional group in 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine serves a distinct, causal purpose in the context of target engagement and pharmacokinetics:

  • 1H-Pyrazole Core (The Hinge Binder): The pyrazole ring acts as a bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds (acting as both an H-bond donor and acceptor) with the backbone amides of the kinase hinge region, a universal requirement for competitive kinase inhibitors[1],[3].

  • 4-Fluoro Substitution (The Metabolic Shield): The introduction of fluorine at the C4 position is a calculated bioisosteric replacement. It blocks metabolic oxidation (e.g., by CYP450 enzymes) that typically occurs at electron-rich aromatic positions. Furthermore, the strong electron-withdrawing nature of fluorine inductively lowers the pKa of the adjacent C5-amine, modulating the overall basicity and improving the membrane permeability of the final drug candidate[4],[5].

  • 3-Cyclohexyl Motif (The Hydrophobic Anchor): The bulky, sp3-hybridized cyclohexyl group provides a three-dimensional lipophilic vector. This group is designed to project into the hydrophobic gatekeeper pockets of kinases (such as CDK2 or JAK), significantly enhancing target selectivity and binding affinity compared to planar aromatic substituents[3].

  • 5-Amine Handle (The Synthetic Vector): The primary amine serves as the attachment point for core extension, allowing chemists to build out into the solvent-exposed region of the target protein via amide coupling or Buchwald-Hartwig cross-amination[6].

Synthetic Methodology: Overcoming Reduced Nucleophilicity

Expertise & Experience Note: A common pitfall when working with 4-fluoro-pyrazol-5-amines is poor yield during amide coupling. Causality: The highly electronegative C4-fluorine withdraws electron density from the adjacent C5-amine, drastically reducing its nucleophilicity[4]. Standard peptide coupling conditions (e.g., EDC/HOBt) often fail. To overcome this, the protocol below utilizes HATU—a highly active uronium coupling reagent—paired with a strong organic base and elevated temperatures.

Protocol: Optimized Amide Coupling Core Extension

This protocol is designed as a self-validating system; step 3 ensures reaction integrity before proceeding to workup.

  • Electrophile Activation: Dissolve the desired carboxylic acid building block (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Nucleophilic Addition: Add 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 eq)[2] to the reaction mixture. Due to the steric bulk of the cyclohexyl group and the deactivated amine, elevate the reaction temperature to 50°C under an inert N2 atmosphere for 12–18 hours.

  • Self-Validating In-Process Check: Monitor the reaction via LC-MS. The complete disappearance of the m/z 184.1 [M+H]+ peak (corresponding to the starting pyrazole) confirms successful coupling[2]. Do not proceed to workup until this peak is depleted.

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Application Workflow: Integration into Kinase Inhibitors

The following workflow illustrates the logical progression of integrating this scaffold into a high-throughput drug discovery pipeline, from synthesis to biological validation.

Workflow Start 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (Scaffold) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Purification Prep-HPLC Purification (C18, MeCN/H2O) Coupling->Purification Validation Structural Validation (1H-NMR, 19F-NMR, LC-MS) Purification->Validation Assay In Vitro Kinase Assay (e.g., CDK2 / JAK) Validation->Assay Decision IC50 < 10 nM? Assay->Decision Hit Lead Optimization Decision->Hit Yes Fail SAR Refinement Decision->Fail No Fail->Coupling

Workflow for integrating 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine into kinase inhibitor pipelines.

Analytical Validation Protocol

To ensure absolute trustworthiness in the generated data, the structural integrity of the synthesized derivatives must be confirmed through an orthogonal, self-validating analytical system.

  • Orthogonal NMR Verification: While 1H-NMR is necessary to confirm the presence of the cyclohexyl protons (typically presenting as broad multiplets between 1.2–2.0 ppm), 19F-NMR is the critical self-validating tool. The fluorine signal will undergo a distinct, predictable chemical shift upon acylation of the adjacent C5-amine. This shift provides definitive proof that the reaction occurred at the exocyclic amine rather than the pyrazole ring nitrogen (N1 or N2), ruling out unwanted tautomeric side products[6].

  • LC-MS Integrity Checks: To prevent false positives from highly potent compounds, run a blank solvent injection immediately before and after the sample to rule out column carryover. Ensure the isotopic pattern of the product perfectly matches the predicted formula containing the C9H14FN3 core[2].

References

  • [2] 3-Cyclohexyl-4-fluoro-1h-pyrazol-5-amine | ChemScene - chemscene.com. 2

  • [4] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC - nih.gov. 4

  • [5] Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) - scispace.com. 5

  • [1] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing - rsc.org. 1

  • [6] Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties | ACS Pharmacology & Translational Science - acs.org. 6

  • [3] WO2023168686A1 - Substituted cyclopentanes as cdk2 inhibitors - Google Patents - google.com. 3

Sources

Structural Exploitation of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine in Kinase Inhibitor Design: A Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) represents a highly privileged, multi-functional building block in modern medicinal chemistry. By integrating a hinge-binding aminopyrazole core, a metabolically protective fluorine atom, and a lipophilic cyclohexyl anchor, this scaffold is engineered for the development of highly selective, brain-penetrant kinase inhibitors. This whitepaper deconstructs the structural rationale behind this compound and provides validated protocols for its synthetic incorporation and biological evaluation.

Pharmacophore Deconstruction & Mechanistic Causality

The utility of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine stems from the synergistic effects of its three primary structural motifs.

  • The Aminopyrazole Core (ATP Hinge Binder): The 5-aminopyrazole moiety is a well-documented bioisostere for the adenine ring of ATP. It interacts with the hinge region of kinases (such as CDKs, RET, and LRRK2) by forming a robust bidentate hydrogen-bond network[1]. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent 5-amine acts as a hydrogen bond donor[2].

  • The 4-Fluoro Substitution (Metabolic & Electronic Modulator): The C4 position of the pyrazole ring is a notorious metabolic soft spot, highly susceptible to cytochrome P450-mediated oxidation. The strategic introduction of a fluorine atom at this position completely blocks this oxidative liability, significantly enhancing the molecule's metabolic stability[3]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyrazole NH, which improves membrane permeability and fine-tunes the hydrogen-bond donor capacity of the amine[4].

  • The 3-Cyclohexyl Moiety (Hydrophobic Anchor): The bulky, sp3-hybridized cyclohexyl group is designed to occupy the hydrophobic specificity pockets (such as the P1 or DFG-out pockets) adjacent to the ATP-binding site. This interaction drives binding affinity through favorable entropic gains (the hydrophobic effect) while maintaining a lower polar surface area compared to heteroaromatic alternatives, making it ideal for CNS-targeted therapies[5].

G Compound 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Amine 5-Amine Group (H-Bond Donor) Compound->Amine Pyrazole Pyrazole Core (H-Bond Acceptor) Compound->Pyrazole Fluoro 4-Fluoro Substitution (Metabolic Shield) Compound->Fluoro Cyclohexyl 3-Cyclohexyl Ring (Hydrophobic Anchor) Compound->Cyclohexyl Hinge Kinase Hinge Region (ATP Mimicry) Amine->Hinge Donates H Pyrazole->Hinge Accepts H P450 CYP450 Resistance (Blocks C4 Oxidation) Fluoro->P450 Steric/Electronic Pocket Hydrophobic Pocket (Entropic Gain) Cyclohexyl->Pocket Van der Waals

Caption: Pharmacophore mapping of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine in kinase binding.

Physicochemical & ADME Profiling

The theoretical physicochemical properties of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine make it an exceptional starting point for fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 183.23 g/mol Highly efficient fragment (Ligand Efficiency > 0.3). Leaves ample room for structural elaboration.
cLogP (Estimated) ~2.5Optimal lipophilicity for oral bioavailability and crossing the Blood-Brain Barrier (BBB).
Topological Polar Surface Area (TPSA) 54.01 ŲIdeal for CNS penetration (optimal TPSA for BBB crossing is < 90 Ų).
Hydrogen Bond Donors (HBD) 2Sufficient for hinge-binding without violating Lipinski's Rule of 5.
Hydrogen Bond Acceptors (HBA) 2Balances aqueous solubility and target engagement.
C4-Fluoro Substitution PresentMitigates in vivo metabolism and modulates pKa[6].

Synthetic Workflows: Library Generation via Amide Coupling

To incorporate this building block into a larger therapeutic scaffold, medicinal chemists typically functionalize the 5-amine group. However, the nucleophilicity of this amine is significantly attenuated by the electron-withdrawing 4-fluoro group and the conjugation with the pyrazole ring. Therefore, standard room-temperature coupling conditions often fail.

Self-Validating Amide Coupling Protocol: This protocol utilizes HATU, a highly reactive uronium-based coupling reagent, and elevated temperatures. The system is self-validating via integrated LC-MS monitoring, ensuring that the reduced nucleophilicity of the fluorinated aminopyrazole is successfully overcome.

  • Electrophile Activation: Dissolve 1.2 equivalents of the desired carboxylic acid building block in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Nucleophilic Addition: Add 1.0 equivalent of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine to the reaction mixture. Elevate the reaction temperature to 50°C to overcome the activation energy barrier caused by the deactivated amine.

  • In-Situ LC-MS Validation: After 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Validation Checkpoint: The reaction is deemed successful only when the 184.2 m/z [M+H]+ peak (corresponding to the starting aminopyrazole) completely disappears, accompanied by the emergence of the target product mass.

  • Quench and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and purify via reverse-phase preparative HPLC.

G SM 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Coupling Nucleophilic Attack (50°C, 12h) SM->Coupling Acid Carboxylic Acid Building Block Activation HATU / DIPEA Activation (15 min) Acid->Activation Activation->Coupling Validation LC-MS Validation (Loss of 184 m/z) Coupling->Validation Product Final Kinase Inhibitor Validation->Product

Caption: Step-by-step synthetic workflow for amide coupling with integrated LC-MS validation.

Biological Evaluation: Self-Validating TR-FRET Kinase Assay

Once synthesized, the final compounds must be evaluated for kinase inhibition. Aminopyrazoles and their extended conjugated derivatives can sometimes exhibit intrinsic auto-fluorescence, which leads to false positives or skewed IC50 values in standard fluorescence-based biochemical assays.

Self-Validating TR-FRET Protocol: To establish a highly trustworthy data set, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The causality behind this choice is the introduction of a microsecond time delay between the excitation flash and the emission reading. This delay allows all short-lived background auto-fluorescence (from the compound or assay components) to decay, ensuring that the measured signal is exclusively from the long-lived lanthanide fluorophore attached to the target.

  • Compound Plating: Dispense the synthesized inhibitors in a 10-point, 3-fold serial dilution into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Kinase Incubation: Add the target kinase (e.g., LRRK2 or CDK2) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant (Km) concentration. Incubate for 60 minutes.

  • Detection & Time-Delayed Reading: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Validation Checkpoint: Read the plate using a microplate reader with a 100 µs delay after excitation at 337 nm. The ratio of emission at 665 nm (APC) to 615 nm (Europium) provides a self-corrected, auto-fluorescence-free measurement of kinase activity.

References

*[1] Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (NIH) / PMC URL: *[3] Title: Synthetic Strategies to Access Fluorinated Azoles Source: National Institutes of Health (NIH) / PMC URL: *[5] Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: ACS Medicinal Chemistry Letters / ResearchGate URL: *[2] Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: National Institutes of Health (NIH) / PMC URL: *[6] Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove URL: *[4] Title: Structure of 5-fluoropyrazole derivatives 38a–d and 39a–e Source: ResearchGate URL:

Sources

Bioisosteric Potential of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine represents a highly specialized pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition and GPCR modulation. This structural motif synergizes three distinct medicinal chemistry strategies: the "privileged" aminopyrazole core as a hinge-binding adenine mimic, fluorine substitution for metabolic blockade and electronic tuning, and the cyclohexyl moiety for maximizing fraction of sp3 carbon (Fsp3) and hydrophobic pocket complementarity. This guide analyzes the bioisosteric utility of this scaffold, providing a roadmap for its application in optimizing potency, selectivity, and ADME properties.

Chemical Architecture & Physicochemical Profile[1][2]

The efficacy of this molecule stems from the specific interplay between its three functional regions. Unlike generic pyrazoles, the 3-cyclohexyl-4-fluoro substitution pattern creates a unique electronic and steric profile.

Structural Decomposition
RegionFunctional GroupRole in Drug DesignBioisosteric Significance
Core 1H-pyrazol-5-amineH-bond Donor/AcceptorAdenine Mimic: Binds to the ATP-binding hinge region of kinases.
C4 Fluorine (-F)Electronic ModulatorMetabolic Blockade: Prevents oxidative metabolism at the electron-rich C4 position; lowers pKa of the NH group.
C3 Cyclohexyl (-Cy)Lipophilic SpacerEscape from Flatland: Increases Fsp3 compared to phenyl analogs; targets hydrophobic "gatekeeper" pockets.
The Fluorine Effect (C4 Substitution)

The introduction of fluorine at the C4 position is not merely for steric bulk (Van der Waals radius 1.47 Å vs 1.20 Å for H). It fundamentally alters the electronic landscape of the pyrazole ring.

  • pKa Modulation: Fluorine is highly electronegative, withdrawing electron density from the pyrazole ring. This increases the acidity of the N1-H proton, potentially strengthening hydrogen bond interactions with backbone carbonyls in target proteins.

  • Metabolic Stability: The C4 position of electron-rich pyrazoles is a "soft spot" for cytochrome P450-mediated oxidation. Fluorine substitution blocks this liability, significantly extending in vivo half-life (t1/2).[1]

The Cyclohexyl Advantage (C3 Substitution)

Replacing a traditional phenyl ring with a cyclohexyl group improves the physicochemical profile:

  • Solubility: Disruption of planar

    
    -stacking interactions often improves aqueous solubility.
    
  • Shape Complementarity: The chair conformation of the cyclohexyl group allows the molecule to fill spherical hydrophobic pockets more effectively than a flat phenyl ring.

Bioisosteric Mapping & Logic

The strategic value of this scaffold lies in its ability to replace problematic motifs while retaining biological activity.[2]

Diagram: Bioisosteric Replacement Logic

The following diagram illustrates the transition from a generic kinase inhibitor scaffold to the optimized 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine core.

BioisostereLogic cluster_0 Optimization Goals Phenyl Phenyl Group (Flat, Lipophilic) Cyclohexyl Cyclohexyl Group (3D Shape, High Fsp3) Phenyl->Cyclohexyl Saturation (Solubility) Target Optimized Scaffold: 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Cyclohexyl->Target H_Atom Hydrogen at C4 (Metabolic Soft Spot) F_Atom Fluorine at C4 (Metabolic Blockade) H_Atom->F_Atom Bioisosteric Substitution F_Atom->Target Aminopyrazole Aminopyrazole Core (Adenine Mimic) Aminopyrazole->Target

Caption: Logical flow of bioisosteric replacement to optimize solubility and metabolic stability.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

This scaffold is a "privileged structure" for Type I and Type II kinase inhibitors.

  • Binding Mode: The aminopyrazole motif typically forms a bidentate hydrogen bond with the kinase hinge region (e.g., the backbone of the "gatekeeper" residue + 1).

  • Selectivity: The cyclohexyl group is often directed toward the solvent-exposed region or the hydrophobic back-pocket, depending on the substitution vector. The 4-fluoro group can interact with cryptic pockets or simply prevent steric clashes.

GPCR Allosteric Modulators

Beyond kinases, this scaffold has shown utility in GPCR drug design. The lipophilic cyclohexyl tail allows for deep penetration into allosteric binding sites (e.g., transmembrane domains), while the polar aminopyrazole head group interacts with polar residues near the extracellular loop.

Experimental Protocols for Validation

To validate the bioisosteric potential of this scaffold in a specific drug discovery campaign, the following protocols are recommended.

Protocol: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: To quantify the stability enhancement provided by the C4-Fluorine substitution compared to the C4-Hydrogen analog.

Materials:

  • Test Compounds: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (Test) vs. 3-Cyclohexyl-1H-pyrazol-5-amine (Control).

  • Liver Microsomes: Human and Rat (pooled, 20 mg/mL).

  • NADPH Regenerating System.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test and control compounds in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at T=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ).
    
    
    
    
Protocol: Kinase Hinge Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Confirm the binding kinetics and residence time.

Workflow:

  • Immobilization: Immobilize the target kinase (e.g., p38, CDK2) onto a CM5 sensor chip via amine coupling.

  • Injection: Inject the aminopyrazole fragment at varying concentrations (e.g., 0.1 µM to 10 µM) over the surface.

  • Dissociation: Allow buffer flow for 300s to measure dissociation rate (

    
    ).
    
  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Synthesis Pathway[6][7][8][9]

Accessing this scaffold requires regiospecific synthesis to ensure the correct placement of the amine and cyclohexyl groups.

Diagram: Synthetic Workflow

The most robust route involves the condensation of a fluorinated beta-ketonitrile with hydrazine.

Synthesis Step1 Starting Material: Cyclohexanecarbonyl chloride Step2 Reaction A: + Malononitrile / Base (Formation of beta-ketonitrile) Step1->Step2 Step3 Intermediate: 3-Cyclohexyl-3-oxopropanenitrile Step2->Step3 Step4 Reaction B: + Selectfluor or NFSI (Electrophilic Fluorination) Step3->Step4 Step5 Intermediate: 2-Fluoro-3-cyclohexyl- 3-oxopropanenitrile Step4->Step5 Step6 Reaction C: + Hydrazine Hydrate (Cyclization) Step5->Step6 Final Product: 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Step6->Final

Caption: General synthetic route via fluorinated beta-ketonitrile cyclization.

References

  • Vertex Pharmaceuticals. (2011). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • ChemScene. (n.d.). 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Product Page. Link

Sources

Metabolic stability of fluorinated aminopyrazoles in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Fluorinated Aminopyrazoles in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in kinase inhibitors (e.g., Pirtobrutinib, Crizotinib) and GPCR ligands. However, this chemotype frequently suffers from rapid metabolic clearance via two distinct pathways: direct N-glucuronidation by UDP-glucuronosyltransferases (UGTs) and oxidative bioactivation by Cytochrome P450s (CYPs) to form reactive iminoquinone intermediates.

This technical guide analyzes how strategic fluorination—placing fluorine atoms on or adjacent to the pyrazole ring—mitigates these liabilities. We explore the "Fluorine Effect" on pKa modulation, tautomeric stabilization, and metabolic blockade, providing a robust framework for designing metabolically stable drug candidates.

The Aminopyrazole Scaffold: Utility vs. Liability

Aminopyrazoles offer versatile hydrogen-bonding donors/acceptors essential for binding in the ATP-binding pockets of kinases. However, their nitrogen-rich nature makes them susceptible to Phase II conjugation, often rendering them orally inactive or rapidly cleared.

The Primary Failure Modes
  • N-Glucuronidation: The pyrazole ring nitrogens (N1/N2) and the exocyclic amine are nucleophilic "soft spots." UGT1A4 is the primary enzyme responsible for catalyzing the transfer of glucuronic acid to these nitrogens, forming N-glucuronides that are rapidly excreted.

  • Oxidative Bioactivation: Electron-rich aminopyrazoles can undergo oxidation to form reactive intermediates (e.g., diimines or iminoquinones). These electrophiles can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic toxicity.

Mechanisms of Metabolic Instability

To solve the stability problem, one must first map the degradation pathways.

Pathway Analysis: Glucuronidation vs. Bioactivation

The following diagram illustrates the divergent metabolic fates of a generic aminopyrazole and how fluorination interrupts these pathways.

MetabolicPathways Parent Aminopyrazole (Parent Drug) UGT UGT1A4 (Phase II) Parent->UGT Nucleophilic Attack CYP CYP450 (Phase I) Parent->CYP Oxidation Fluorinated Fluorinated Analog (Metabolically Stable) Parent->Fluorinated Medicinal Chemistry (Fluorine Substitution) NGluc N-Glucuronide (Rapid Clearance) UGT->NGluc Conjugation Reactive Reactive Iminoquinone (Toxic Intermediate) CYP->Reactive -2e-, -2H+ Adduct Protein/GSH Adduct (Toxicity) Reactive->Adduct + Nucleophile Fluorinated->UGT Blocked (Reduced Nucleophilicity) Fluorinated->CYP Blocked (C-F Bond Strength)

Figure 1: Divergent metabolic pathways for aminopyrazoles. Fluorination suppresses both N-glucuronidation (via electronic withdrawal) and oxidative bioactivation.

Strategic Fluorination: The "Fluorine Effect"

Replacing hydrogen with fluorine is not merely a steric block; it fundamentally alters the electronic landscape of the heterocycle.

Modulating pKa to Prevent Glucuronidation

N-glucuronidation requires the ring nitrogen to act as a nucleophile.

  • Mechanism: Introducing a fluorine atom (highly electronegative,

    
    ) on the pyrazole ring or an adjacent phenyl group exerts a strong inductive electron-withdrawing effect (-I).
    
  • Result: This lowers the pKa of the pyrazole nitrogens, reducing their electron density and nucleophilicity. Consequently, the affinity for the UGT1A4 active site is significantly diminished.

  • Data Point: A non-fluorinated pyrazole might have a pKa ~2.5 (for the protonated form), whereas a fluorinated analog can shift this significantly, altering the ratio of neutral species at physiological pH and reducing enzymatic recognition.

Blocking Metabolic "Soft Spots"

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to homolytic cleavage by CYP450 enzymes.

  • Strategy: Place fluorine at the C4 position of the pyrazole or para-position of attached phenyl rings to block hydroxylation.

  • Tautomeric Stabilization: 3-aminopyrazoles are generally more stable than 5-aminopyrazoles.[1] Fluorine substitution can lock the molecule in the preferred tautomeric state, preventing shifts that might expose a vulnerable site to metabolism.

Case Study: Optimization of Kinase Inhibitors

Context: In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, metabolic stability is paramount.

  • Challenge: Early aminopyrazole-based leads often showed high clearance due to rapid N-glucuronidation.

  • Solution (Pirtobrutinib Class): Modern non-covalent BTK inhibitors (like Pirtobrutinib) utilize complex scaffolds where the aminopyrazole core is stabilized. While Pirtobrutinib itself uses a specific substitution pattern, the principle remains: the electronic modulation of the core prevents rapid conjugation.

  • SAR Insight: In comparative studies of pyrazole-based inhibitors, analogs with electron-withdrawing groups (F, CF3) typically show a 2-5 fold increase in microsomal half-life (

    
    ) compared to their unsubstituted counterparts due to suppression of N-glucuronidation.
    

Experimental Protocols

To validate the stability of fluorinated aminopyrazoles, a standard microsomal assay is insufficient. You must account for reactive intermediates.

Protocol: Microsomal Stability with GSH Trapping

This protocol simultaneously assesses clearance and screens for bioactivation liability.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • Test Compound (10 mM DMSO stock)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Glutathione (GSH) or Glutathione Ethyl Ester (GSH-EE) (Trapping agent)

  • Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram:

ExperimentalProtocol Prep Step 1: Preparation Mix HLM + Buffer + GSH (5mM) Incubate Step 2: Incubation Add Compound (1 µM) + NADPH 37°C for 0, 15, 30, 60 min Prep->Incubate Quench Step 3: Quenching Add Cold ACN + Internal Std Centrifuge (4000g, 20 min) Incubate->Quench Analysis Step 4: LC-MS/MS Analysis 1. Quantify Parent (Clearance) 2. Scan for GSH-Adducts (+307 Da) Quench->Analysis

Figure 2: Integrated workflow for metabolic stability and reactive metabolite trapping.

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add GSH (5 mM final concentration) to trap any reactive iminoquinones formed.

  • Initiation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 minutes. Initiate reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (0, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing the internal standard.

  • Processing: Centrifuge at 4000g for 20 minutes to precipitate proteins. Collect supernatant.

  • Analysis:

    • Clearance: Monitor parent ion depletion to calculate intrinsic clearance (

      
      ).
      
    • Trapping: Perform a Neutral Loss scan (loss of 129 Da for GSH or specific transitions) to detect GSH-conjugates. A mass shift of [M+H]+ + 307 Da indicates the formation of a reactive intermediate trapped by glutathione.

Data Interpretation
ParameterUnsubstituted AminopyrazoleFluorinated AnalogInterpretation

(min)
< 15> 60Fluorination blocks metabolic sites.

(µL/min/mg)
> 50 (High)< 15 (Low)Improved metabolic stability.
GSH Adducts Detected (High)Not Detected / TraceReduced bioactivation liability.
Glucuronide Metabolite Major PeakMinor/AbsentReduced nucleophilicity of N-atoms.

References

  • BenchChem Technical Support. (2025).[1] Comparison of the stability of different substituted aminopyrazoles. BenchChem. Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Link

  • Priya, A., et al. (2025).[2][3] Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Link

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. Journal of Pharmacology and Experimental Therapeutics. Link

  • Shanu-Wilson, J. (2023).[4] N-glucuronidation: the human element. Hypha Discovery. Link

  • FDA. (2025).[3] FDA Grants Traditional Approval to Pirtobrutinib for CLL/SLL.[3] The ASCO Post. Link

Sources

Literature review of 3-substituted-4-fluoro-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-substituted-4-fluoro-1H-pyrazol-5-amine derivatives, a scaffold of increasing significance in medicinal chemistry and agrochemical development. While pyrazoles are ubiquitous in drug discovery (e.g., Celecoxib, Rimonabant), the specific introduction of a fluorine atom at the C4 position—flanked by a C3-substituent and a C5-amino group—creates a unique electronic and steric environment. This modification is primarily employed to block metabolic oxidation at the electron-rich C4 position, modulate pKa, and enhance lipophilicity (LogP), thereby improving the pharmacokinetic (PK) profile of the parent scaffold.

This document details the synthetic pathways, structural-activity relationships (SAR), and experimental protocols necessary for the development of these derivatives.

Structural Significance & Pharmacophore Analysis[1][2][3]

The 4-fluoro-1H-pyrazol-5-amine core offers distinct advantages over its non-fluorinated counterparts.

Metabolic Stability (The C4 Blockade)

In typical aminopyrazoles, the C4 position is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes).[1] Substituting hydrogen with fluorine at this position effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and the high electronegativity of fluorine, which reduces the electron density of the ring system without introducing the steric bulk associated with chlorine or methyl groups.

Electronic Modulation and pKa

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the basicity of the adjacent amine (at C5) and the pyrazole nitrogen (N1/N2).

  • Effect: Lower pKa leads to reduced protonation at physiological pH.[1]

  • Result: Improved membrane permeability and altered hydrogen-bond donor/acceptor capability in the binding pocket.

SAR Logic Diagram

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 4-Fluoro-1H-pyrazol-5-amine Core Scaffold C3_Sub C3-Substituent (R) (Aryl/Alkyl) Core->C3_Sub Diversity C4_Fluoro C4-Fluoro Group (Metabolic Blockade) Core->C4_Fluoro Stability C5_Amine C5-Amino Group (H-Bond Donor) Core->C5_Amine Binding Effect_1 Prevents CYP450 Oxidation at C4 C4_Fluoro->Effect_1 Effect_2 Modulates Lipophilicity (Bioisostere of H) C4_Fluoro->Effect_2 Effect_3 Key Interaction with Kinase Hinge Regions C5_Amine->Effect_3

Figure 1: Structural-Activity Relationship (SAR) logic of the 4-fluoro-1H-pyrazol-5-amine scaffold.[1]

Synthetic Methodologies

Synthesis of 4-fluoropyrazoles is challenging because direct fluorination of the pyrazole ring often requires harsh conditions or expensive reagents (e.g., Selectfluor) and can lack regioselectivity. Therefore, the "Building Block Approach" —using pre-fluorinated acyclic precursors—is the preferred industrial and laboratory method.

Method A: Cyclization of Fluorinated -Ketonitriles (Primary Route)

This method involves the reaction of


-fluoro-

-ketonitriles (e.g., benzoylfluoroacetonitrile) with hydrazine derivatives.[1] It is highly convergent and regioselective.[1]

Mechanism:

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl.[1]

  • Dehydration: Formation of a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The distal nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: Aromatization to form the aminopyrazole.[1]

Method B: Electrophilic Fluorination (Selectfluor)

For late-stage functionalization, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) can be used to fluorinate electron-rich aminopyrazoles, though this often requires protection of the amine.[1]

Synthesis Pathway Diagram

Synthesis_Pathway Start1 Ethyl Benzoate (or Aryl Ester) Inter Intermediate: Benzoylfluoroacetonitrile (alpha-fluoro-beta-ketonitrile) Start1->Inter Claisen Condensation (THF, 0°C to RT) Start2 Fluoroacetonitrile Start2->Inter Claisen Condensation (THF, 0°C to RT) Base Base (NaH or LiHMDS) Base->Inter Claisen Condensation (THF, 0°C to RT) Product 3-Phenyl-4-fluoro-1H-pyrazol-5-amine Inter->Product + Hydrazine Reflux (EtOH/H2O) Hydrazine Hydrazine Hydrate (NH2NH2)

Figure 2: Convergent synthesis of 3-substituted-4-fluoro-1H-pyrazol-5-amines via fluorinated nitrile intermediates.

Detailed Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 1: Synthesis of Benzoylfluoroacetonitrile (Intermediate)

Prerequisite for the final cyclization.

Reagents:

  • Ethyl benzoate (1.0 eq)[1]

  • Fluoroacetonitrile (1.1 eq)[1]

  • Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)[1]

  • Anhydrous THF

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Deprotonation: Suspend NaH in anhydrous THF (50 mL) and cool to 0°C. Add ethyl benzoate dropwise.

  • Addition: Add fluoroacetonitrile dropwise over 15 minutes. The solution may turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12h).

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the

    
    -fluoro-
    
    
    
    -ketonitrile.
Protocol 2: Cyclization to 3-Phenyl-4-fluoro-1H-pyrazol-5-amine

Standard procedure for pyrazole ring formation.[1]

Reagents:

  • Benzoylfluoroacetonitrile (from Protocol 1) (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Dissolution: Dissolve the ketonitrile in Ethanol (0.5 M concentration).

  • Addition: Add hydrazine hydrate dropwise at RT. A mild exotherm may occur.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (disappearance of nitrile).[1]

  • Isolation: Cool the mixture to RT.

    • Scenario A (Precipitate): If solid forms, filter and wash with cold ethanol.[1]

    • Scenario B (Solution): If no precipitate, concentrate in vacuo and recrystallize from Ethanol/Water.[1]

  • Characterization: Confirm structure via ¹H-NMR (look for absence of CH₂ protons from nitrile and presence of broad NH₂ signal) and ¹⁹F-NMR (diagnostic signal around -170 to -180 ppm).[1]

Quantitative Data Summary

The following table summarizes physical properties and typical yields reported in literature for this class of compounds.

ParameterValue / RangeNotes
Typical Yield (Cyclization) 65% – 85%Dependent on steric bulk of C3 substituent.[1]
¹⁹F NMR Shift -160 to -180 ppmDiagnostic singlet (or multiplet if coupling exists).
pKa (Pyrazolium) ~1.5 – 2.5Significantly lower than non-fluorinated analogs (pKa ~2.5-3.0).[1]
LogP (Lipophilicity) +0.2 to +0.5 vs H-analogFluorine increases lipophilicity moderately.[1]
C-F Bond Energy ~116 kcal/molConfers high metabolic stability.[1]

Biological Applications & Future Outlook

Kinase Inhibition

The 3-substituted-4-fluoro-1H-pyrazol-5-amine scaffold is a bioisostere for the adenosine ring of ATP.

  • Target: p38 MAP Kinase, CDK2, and IRAK4.[1]

  • Mechanism: The C5-amine and N1/N2 nitrogens form a donor-acceptor-donor hydrogen bond triad with the hinge region of the kinase. The C4-fluorine fits into small hydrophobic pockets where larger halogens (Cl, Br) might cause steric clash.[1]

Agrochemicals

Fluorinated pyrazoles are increasingly used as fungicides (e.g., SDHI class).[1] The 4-fluoro group prevents rapid degradation in soil and plant systems, extending the half-life of the active agent.

Future Trends

Current research focuses on N-alkylation of these scaffolds to create fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) for enhanced selectivity in oncology.[1]

References

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010).[1][2] New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651.[1][2] [Link][1][2]

  • Fustero, S., et al. (2008).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory Agents. Chemical Reviews. (General grounding on fluorine bioisosteres).

  • Vertex Pharmaceuticals. (2006).[1] Discovery of RO3201195, a highly selective inhibitor of p38 MAP kinase.[3] Journal of Medicinal Chemistry, 49(5), 1562-1575.[1] [Link]

  • Mykhailiuk, P. K. (2020).[1][4] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link][1]

  • Aggarwal, R., et al. (2018).[1][5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link][1]

Sources

A Technical Guide to the Hydrogen Bond Profile of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, governing the specificity and affinity of drug-receptor interactions.[1][2][3] Understanding the hydrogen bond donor and acceptor capabilities of a molecule is therefore critical in modern drug discovery and development. This guide provides an in-depth analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine, a substituted pyrazole derivative. We will dissect its molecular architecture to predict its hydrogen bond profile, considering the electronic influence of its fluoro and cyclohexyl substituents and the inherent properties of the pyrazole scaffold.[4][5][6] Furthermore, this document outlines both computational and experimental methodologies to empirically validate this profile, offering researchers a comprehensive framework for characterizing similar heterocyclic compounds.

Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry

The interaction between a ligand and its biological target is a finely tuned event orchestrated by a symphony of non-covalent forces.[7] Among these, hydrogen bonds are uniquely important due to their directionality and optimal balance of strength and reversibility.[1][8][3] They are strong enough to confer significant binding affinity and specificity, yet weak enough to allow for the dynamic association and dissociation required for most biological processes.

A molecule's ability to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) is determined by its electronic structure.

  • HBDs typically consist of a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F), creating a partial positive charge on the hydrogen.[9][10]

  • HBAs possess an electronegative atom with one or more lone pairs of electrons, which can interact with the partially positive hydrogen from a donor.[9][10]

The precise arrangement of these donor and acceptor sites on a drug molecule—its hydrogen bond profile—is a critical determinant of its pharmacodynamic and pharmacokinetic properties. This guide focuses on elucidating this profile for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine, a molecule of interest due to the privileged pyrazole core in medicinal chemistry.[5][11]

Molecular Analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

The structure of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine presents several potential hydrogen bonding sites. Its profile is dictated by the interplay between the pyrazole core and its substituents.

Caption: Predicted hydrogen bond donor and acceptor sites on the molecule.

Hydrogen Bond Donors (HBD)

The molecule possesses three primary protons capable of acting as hydrogen bond donors:

  • Pyrazole N1-H (Pyrrolic): The hydrogen on the N1 nitrogen is a potent HBD.[12][13] The acidity of this proton (pKa ≈ 14 for unsubstituted pyrazole) makes it a reliable donor in interactions.[4] The electron-withdrawing effect of the adjacent C4-fluoro group is expected to further increase the acidity of this proton, enhancing its donor strength.[14]

  • Amine C5-NH₂: The 5-amino group provides two N-H bonds, both of which are strong hydrogen bond donors. The strength of these donors is also amplified by the electronegative fluorine atom on the adjacent carbon, which pulls electron density from the ring and the attached amino group.

Hydrogen Bond Acceptors (HBA)

The potential for hydrogen bond acceptance is more nuanced:

  • Pyrazole N2 (Pyridinic): The lone pair on the sp²-hybridized N2 nitrogen makes it a primary HBA site.[15][12][13] This is a classic feature of the pyrazole scaffold. However, the electron-withdrawing C4-fluoro group will decrease the electron density on this nitrogen, thereby reducing its basicity and weakening its acceptor strength compared to an unsubstituted pyrazole.

  • Fluorine C4-F: While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in C-F bonds is a subject of considerable scientific debate.[16] It is generally considered a very weak HBA, significantly less potent than nitrogen or oxygen acceptors.[17] Its contribution to binding affinity through direct H-bonding is likely to be minimal but may play a role in modulating local solvent structure.

  • Amine C5-N: The lone pair on the nitrogen of the 5-amino group can also function as an HBA. However, its availability is reduced by delocalization into the aromatic pyrazole ring, making it a weaker acceptor than the pyridinic N2.

Tautomerism Considerations

1H-pyrazoles can exist in different tautomeric forms, although the form shown is generally predominant for 5-amino pyrazoles. It is crucial to recognize that a shift in tautomeric state would alter the H-bond profile.

Tautomers cluster_A Predominant Tautomer (5-amino) cluster_B Minor Tautomer (3-amino) cluster_C Minor Tautomer (Imino) A H on N1 (Donor) N2 (Acceptor) NH2 (Donor) B H on N2 (Donor) N1 (Acceptor) NH2 (Donor) A->B Tautomerization C H on N1 (Donor) H on NH (Donor) N2 (Acceptor) NH (Acceptor) A->C Tautomerization

Caption: Tautomeric forms and their impact on H-bond profiles.

Summary of Predicted Profile

The quantitative data and predictions for the hydrogen bonding capabilities are summarized below.

SiteTypePredicted StrengthRationale & Influencing Factors
N1-H DonorStrongPyrrolic N-H; acidity enhanced by C4-F electron withdrawal.
C5-NH₂ DonorStrongTwo available N-H bonds; strength enhanced by C4-F.
N2 AcceptorModeratePyridinic nitrogen lone pair; basicity reduced by C4-F.
C5-N AcceptorWeakLone pair delocalized into the aromatic ring.
C4-F AcceptorVery WeakC-F bonds are poor hydrogen bond acceptors.[16][17]

Methodologies for Profile Determination

Theoretical predictions must be substantiated by empirical data. This section outlines robust computational and experimental workflows for characterizing the H-bond profile. The causality behind these choices lies in the orthogonal nature of the information they provide: computation offers energetic insights, while spectroscopy and crystallography provide real-world structural and electronic data.

Computational Chemistry Protocol

Quantum mechanical calculations are invaluable for visualizing and quantifying the electronic properties that underpin hydrogen bonding.[18][19]

Objective: To map the electrostatic potential surface and identify bond critical points indicative of H-bonding.

Methodology: Density Functional Theory (DFT)

  • Structure Preparation:

    • Build the 3D structure of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine using molecular modeling software.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Calculation:

    • Select a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) known to balance accuracy and computational cost for such systems.[20]

    • Perform a full geometry optimization in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.

    • Following optimization, perform a frequency calculation to confirm the structure is a true energy minimum (no imaginary frequencies).

  • Analysis:

    • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP surface. Regions of strong negative potential (red/yellow) indicate likely HBA sites, while regions of strong positive potential (blue) around hydrogens indicate HBD sites.

    • Atoms in Molecules (AIM) Analysis: To analyze a specific interaction (e.g., a dimer with a known H-bond partner like water), perform an AIM calculation. The presence of a bond critical point (BCP) between a donor hydrogen and an acceptor atom is a key topological indicator of a hydrogen bond.[20]

start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure mep MEP Surface Analysis (Identify HBD/HBA sites) verify->mep Success aim AIM Analysis (Optional) (Confirm specific interactions) mep->aim result Characterized H-Bond Profile mep->result aim->result

Caption: Workflow for computational analysis of the H-bond profile.

Experimental Validation Protocols

Objective: To unambiguously determine the three-dimensional structure and identify intermolecular hydrogen bonds in the solid state. This is the gold standard for structural validation.[11]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Select a high-quality crystal and mount it on a single-crystal X-ray diffractometer.[13] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic positions, including the locations of hydrogen atoms, which are critical for identifying H-bonds.[13]

  • Analysis: Analyze the refined structure to measure bond lengths, angles, and intermolecular distances. Hydrogen bonds are typically identified by D-H···A distances significantly shorter than the sum of the van der Waals radii and a D-H···A angle greater than 120°.[8]

Objective: To probe the electronic environment of the HBD protons in solution.

Methodology:

  • Sample Preparation: Dissolve the compound in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum. The N-H protons of the pyrazole and amine groups will typically appear as broad singlets. Their chemical shifts are highly sensitive to their environment.

  • Solvent Titration: Acquire spectra in a series of solvent mixtures (e.g., CDCl₃ with increasing amounts of DMSO-d₆). DMSO is a strong HBA. A significant downfield shift (to higher ppm) of an N-H resonance upon addition of DMSO is strong evidence of its role as an HBD.[21]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Protons involved in intermolecular hydrogen bonds often show a significant temperature dependence (shifting upfield with increasing temperature as H-bonds are disrupted), whereas those in intramolecular H-bonds are less affected.

Objective: To observe changes in the vibrational frequencies of bonds involved in H-bonding.

Methodology:

  • Sample Preparation: Prepare samples of the compound at different concentrations in a non-polar solvent (e.g., CCl₄) or as a KBr pellet.

  • Spectrum Acquisition: Acquire FTIR spectra, focusing on the 3500-3000 cm⁻¹ region.

  • Analysis:

    • Free N-H Stretch: In a very dilute solution, sharp bands corresponding to free (non-hydrogen-bonded) N-H stretching vibrations will be visible.

    • Bonded N-H Stretch: As concentration increases, intermolecular H-bonding becomes more prevalent. This results in the appearance of new, broad absorption bands at a lower frequency (a "red shift") compared to the free N-H stretch.[18][22] The extent of this shift correlates with the strength of the hydrogen bond.

TechniqueInformation ProvidedExpected Observations for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine
X-Ray Crystallography Precise D-H···A distances and angles in the solid state.Intermolecular N-H···N₂ hydrogen bonds forming dimers or catemers are highly likely.[12][23]
¹H NMR Electronic environment of HBD protons in solution.N1-H and C5-NH₂ protons will show significant downfield shifts in HBA solvents like DMSO-d₆.
FTIR Vibrational frequency of N-H bonds.A broad absorption band appearing at ~3400-3200 cm⁻¹ at higher concentrations, shifted from sharp "free" N-H bands >3450 cm⁻¹.

Implications for Drug Design

A thorough understanding of the hydrogen bond profile of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is paramount for its application in drug design.

  • Pharmacophore Modeling: The identified strong HBD sites (N1-H, C5-NH₂) and the moderate HBA site (N2) are key pharmacophoric features. They can be used to design molecules that complement the H-bond pattern of a target receptor active site.

  • Structure-Activity Relationships (SAR): Modifying the substituents can rationally tune the H-bond profile. For example, replacing the C4-fluoro with an electron-donating group would weaken the HBDs but strengthen the N2 HBA. This allows for fine-tuning of binding affinity and selectivity.

  • Physicochemical Properties: The presence of multiple HBD/HBA sites will influence properties like solubility and membrane permeability. Blocking a key H-bond site through methylation (e.g., at N1) could be a strategy to increase lipophilicity and improve cell penetration, albeit at the potential cost of binding affinity.

By leveraging the detailed profile established through the integrated computational and experimental approaches described herein, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the pyrazole scaffold.

References

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Duke University. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry!.
  • IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
  • Elsevier. (2008). The Role of Functional Groups in Drug–Receptor Interactions.
  • PMC. (n.d.). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials.
  • Pocket Dentistry. (2015). Pharmacodynamics: Mechanisms of Drug Action.
  • Chemistry LibreTexts. (2022). Drug Receptor Interactions.
  • PubMed. (n.d.). The role of hydrogen-bonds in drug binding.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles.
  • ResearchGate. (2025). Effects of fluorine substitution on hydrogen bond interactions.
  • Organic Letters. (n.d.). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (n.d.). 2′-Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA.
  • ResearchGate. (2025). Hydrogen bonding lights up overtones in pyrazoles.
  • ResearchGate. (2024). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • Canadian Journal of Chemistry. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes.
  • Free PDF Library. (2026). Hydrogen bond donor vs acceptor.
  • PMC. (n.d.). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type.
  • YouTube. (2015). Identifying Hydrogen Bond Donors & Acceptors.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Kinam Park. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.

Sources

Technical Guidance: Safety, Toxicity, and Handling of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1).[1] As a fluorinated heterocyclic intermediate, this compound is increasingly utilized in the synthesis of protein kinase inhibitors and agrochemicals. Its structure—combining a lipophilic cyclohexyl ring, a polar amino-pyrazole core, and a metabolic-blocking fluorine atom—presents specific toxicological and handling challenges.[1][2] This document synthesizes predictive toxicology, structural activity relationships (SAR), and standard safety protocols to establish a self-validating safety management system.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

ParameterDataSource/Method
Chemical Name 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amineIUPAC
CAS Number 2139078-58-1Chemical Abstracts Service
Molecular Formula C₉H₁₄FN₃Stoichiometry
Molecular Weight 183.23 g/mol Calculated
Physical State Solid (Crystalline Powder)Analog Read-Across
Solubility DMSO, Methanol; Low in WaterPredicted (LogP ~2.[1]1)
Acidity (pKa) ~3.5 (Pyrazolium), ~14 (Amine)Predicted

Scientific Insight: The introduction of the fluorine atom at the C4 position significantly alters the electronic properties compared to the non-fluorinated parent. It lowers the pKa of the adjacent amine, potentially reducing nucleophilicity while increasing metabolic stability against oxidative degradation.

Hazard Identification (GHS Classification)

Note: In the absence of a mandated government SDS for this specific CAS, the following classification is derived from SAR analysis of structural analogs (e.g., 3-aminopyrazole, 4-fluoro-aminopyrazoles) and predictive toxicology models.

GHS Label Elements[5][7][8]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3][4]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted due to fluorination/lipophilicity).[1]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume.[1][3]

  • P280: Wear protective gloves/eye protection (Nitrile rubber, >0.11mm thickness).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1][3][5][7]

In-Depth Toxicity Profile

Mechanism of Toxicity (Structural Alerts)

The toxicity of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is governed by two primary structural motifs:

  • The Aminopyrazole Core: Structurally similar to 4-aminopyridine, this moiety can interact with voltage-gated ion channels, though the pyrazole nitrogen reduces this potency.[1] The primary concern is irritation of mucous membranes due to the basicity of the exocyclic amine.

  • The C4-Fluorine Substituent: Fluorine substitution blocks metabolic hydroxylation at the 4-position, a common detoxification pathway for pyrazoles.[1] This "metabolic blockade" can extend the half-life (

    
    ) of the compound in vivo, potentially leading to higher systemic exposure compared to non-fluorinated analogs.[1]
    
Toxicokinetics & Metabolism[1]
  • Absorption: The cyclohexyl group increases lipophilicity (LogP > 2), facilitating dermal absorption and blood-brain barrier (BBB) penetration.[1]

  • Metabolism: Likely undergoes N-acetylation or oxidation on the cyclohexyl ring (CYP450 mediated).[1] The C-F bond is generally stable and not a source of fluoride ion toxicity under physiological conditions.

  • Excretion: Renal elimination of polar metabolites.[1]

Adverse Outcome Pathway (AOP) Visualization

The following diagram illustrates the logical flow from chemical exposure to potential biological effects.

ToxicityAOPExposureExposure Route:Inhalation/DermalAbsorptionAbsorption:Lipophilic CyclohexylFacilitates EntryExposure->AbsorptionTarget1Target 1:Mucous Membranes(Direct Irritation)Absorption->Target1Target2Target 2:Systemic Circulation(Metabolic Stability via F)Absorption->Target2Outcome1Outcome:Respiratory/EyeInflammationTarget1->Outcome1Outcome2Outcome:Liver/KidneyLoad IncreaseTarget2->Outcome2

Figure 1: Adverse Outcome Pathway linking structural features (Lipophilicity, Fluorination) to toxicological endpoints.[1][2]

Handling & Synthesis Protocols

Self-Validating Safety System

Do not rely solely on PPE.[1] Implement a Self-Validating System where the process itself signals failure.

  • Indicator: Use colorimetric amine-sensitive pads on the workbench surface.[1] Any spill turns the pad red/purple, immediately flagging containment breach.

  • Containment: All weighing of the solid must occur inside a HEPA-filtered powder weigh station or fume hood.[1]

Synthesis Protocol (Reference Methodology)

For researchers synthesizing this compound de novo, the following protocol ensures high purity and safety. This route avoids the use of highly toxic fluorine gas, utilizing a fluorinated building block instead.

Reaction: Cyclization of 2-fluoro-3-oxo-3-cyclohexylpropanenitrile with Hydrazine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-fluoro-3-oxo-3-cyclohexylpropanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Dropwise add Hydrazine Hydrate (1.2 eq). Caution: Exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-10% MeOH/DCM).

  • Validation: Confirm structure via ¹⁹F-NMR (Singlet around -160 to -170 ppm) and MS (M+H = 184.1).

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Fluorinated Nitrile+ Hydrazine HydrateSafetyCheckSafety Gate:Temp < 5°C?Ventilation Active?Start->SafetyCheckReactionReaction:Reflux in EtOH4-6 HoursSafetyCheck->ReactionPassMonitorMonitor:TLC for NitrileDisappearanceReaction->MonitorMonitor->ReactionIncompleteWorkupWorkup:Concentrate &RecrystallizeMonitor->WorkupCompleteValidationValidation:19F-NMR & MS(Confirm Fluorine Integrity)Workup->Validation

Figure 2: Synthesis workflow emphasizing safety gates and validation steps.

Emergency Response

ScenarioProtocolRationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth.Amine dusts can cause bronchospasm; direct contact risks rescuer safety.[1]
Skin Contact Wash with soap and water for 15 min.[1][6] Discard contaminated leather.[1]Lipophilic nature allows the compound to penetrate leather and remain in contact with skin.[1]
Eye Contact Rinse with water for 15 min, lifting lids.[1][6][7] Consult ophthalmologist.Basic amines can cause corneal opacity if not treated immediately.[1]
Spill Dampen with water to prevent dust.[1] Sweep into hazardous waste container.Dry sweeping generates aerosols; wetting minimizes inhalation risk.[1]

References

  • Chemical Abstracts Service (CAS). (2023).[1] CAS Registry Number 2139078-58-1 Entry.[1] American Chemical Society.[1] [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Classification and Labelling of Pyrazole Derivatives. [Link]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

  • PubChem. (2023).[1] Compound Summary: 3-Cyclohexyl-1H-pyrazol-5-amine (Analog).[1] National Library of Medicine.[1] [Link]

Methodological & Application

Application Note: Synthetic Routes for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, CDK, and Aurora kinase families). The introduction of the fluorine atom at the C4 position significantly alters the electronic properties of the pyrazole ring, enhances metabolic stability against oxidative metabolism, and can induce favorable conformational changes in the cyclohexyl ring.

This guide details two distinct synthetic strategies:

  • The "Fluorine-First" Building Block Route (Recommended): A scalable, regioselective approach involving the fluorination of a

    
    -ketonitrile precursor prior to heterocycle formation.
    
  • The Late-Stage Fluorination Route: A shorter sequence utilizing electrophilic fluorination of the formed pyrazole, suitable for rapid analog generation but often suffering from lower regioselectivity.

Retrosynthetic Analysis

The most reliable disconnection relies on the condensation of hydrazine with a 1,3-dielectrophile. For the 4-fluoro analog, the fluorine is best introduced at the acyclic stage to avoid competing N-fluorination or over-fluorination of the electron-rich pyrazole ring.

Retrosynthesis Target 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Precursor1 2-Fluoro-3-oxo-3-cyclohexylpropanenitrile Target->Precursor1 Cyclocondensation Hydrazine Hydrazine Hydrate Target->Hydrazine BetaKeto 3-Oxo-3-cyclohexylpropanenitrile Precursor1->BetaKeto Electrophilic Fluorination (Selectfluor) StartMat Ethyl Cyclohexanecarboxylate + Acetonitrile BetaKeto->StartMat Claisen-type Condensation

Figure 1: Retrosynthetic disconnection showing the "Fluorine-First" strategy.

Route 1: The "Fluorine-First" Building Block Strategy (Protocol A)

This route is preferred for scale-up (>10g) due to its superior control over the position of the fluorine atom.

Step 1: Synthesis of 3-Oxo-3-cyclohexylpropanenitrile

Mechanism: Claisen-type condensation of acetonitrile anion with an ester.

  • Reagents: Ethyl cyclohexanecarboxylate (1.0 eq), Acetonitrile (anhydrous), NaH (60% dispersion, 1.5 eq) or n-BuLi (2.2 eq), THF.

  • Key Insight: Acetonitrile is a weak acid (

    
    ). Strong bases like n-BuLi or NaH in refluxing THF are required to generate the anion effectively [1].
    

Protocol:

  • Suspend NaH (1.5 eq) in anhydrous THF (10 mL/g) under

    
     atmosphere.
    
  • Add anhydrous acetonitrile (1.2 eq) dropwise at 0°C. Stir for 30 min.

  • Add ethyl cyclohexanecarboxylate (1.0 eq) dropwise.

  • Heat to reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Quench carefully with water. Acidify the aqueous layer to pH 4–5 with 1N HCl. Extract with EtOAc.

  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

Step 2: Electrophilic -Fluorination

Mechanism: Electrophilic fluorination of the active methylene group using Selectfluor™.

  • Reagents: 3-Oxo-3-cyclohexylpropanenitrile (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (solvent).

  • Key Insight: Selectfluor is an F+ source.[1][2] The reaction is generally clean in MeCN. No strong base is usually needed as the enol form reacts, though catalytic neutral alumina can accelerate the reaction [2].

Protocol:

  • Dissolve the

    
    -ketonitrile (1.0 eq) in Acetonitrile (0.2 M concentration).
    
  • Add Selectfluor™ (1.1 eq) in one portion at room temperature.

  • Stir at RT for 12–24 hours.

  • Monitoring:

    
    F NMR is critical here to distinguish mono-fluoro (doublet of triplets in 
    
    
    
    H NMR) from di-fluoro byproduct.
  • Workup: Remove solvent in vacuo. Resuspend residue in DCM/Water. Wash organic layer with water to remove Selectfluor byproducts.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

    • Target Data: Look for a characteristic doublet in

      
      F NMR around -180 to -200 ppm.
      
Step 3: Cyclization to Pyrazole

Mechanism: Double nucleophilic attack of hydrazine on the nitrile and ketone carbons.

  • Reagents: 2-Fluoro-3-oxo-3-cyclohexylpropanenitrile (1.0 eq), Hydrazine hydrate (1.5–2.0 eq), Ethanol.

Protocol:

  • Dissolve the fluorinated intermediate in Ethanol (0.5 M).

  • Add Hydrazine hydrate (1.5 eq) dropwise at RT (Exothermic).

  • Heat to reflux for 3–5 hours.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: The product often precipitates upon cooling or addition of water. Filter and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

Route 2: Direct Fluorination (Protocol B)

This route is faster for small-scale exploratory chemistry but carries risks of N-fluorination or ring oxidation.

Protocol:

  • Synthesis of Parent Pyrazole: React 3-oxo-3-cyclohexylpropanenitrile directly with hydrazine (as in Route 1, Step 3) to yield 3-cyclohexyl-1H-pyrazol-5-amine.

  • Fluorination:

    • Dissolve the aminopyrazole in Acetonitrile.

    • Add Selectfluor (1.05 eq) at 0°C.

    • Stir at 0°C

      
       RT for 4 hours.
      
    • Note: The amino group is nucleophilic and may react with Selectfluor. Protecting the amine (e.g., as an acetamide) or using HF-pyridine (Olah's reagent) are common workarounds if direct fluorination fails [3].

Comparative Data Table

FeatureRoute 1 (Building Block)Route 2 (Direct Fluorination)
Regioselectivity High (Fluorine fixed at C4)Moderate (Risk of N-F or C4-F2)
Scalability High (Standard reagents)Low (Purification difficult)
Step Count 3 Linear Steps2 Linear Steps
Safety StandardHigh Risk (Selectfluor + Amine)
Yield (Est.) 45–60% Overall20–35% Overall

Analytical Validation

For the final product 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine :

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       11.5–12.0 (br s, 1H, NH pyrazole).
      
    • 
       4.5–5.5 (br s, 2H, 
      
      
      
      ).
    • 
       2.4–2.6 (m, 1H, Cyclohexyl CH).
      
    • 
       1.2–1.9 (m, 10H, Cyclohexyl 
      
      
      
      ).
    • Note: No C4-H signal should be observed.

  • 
    F NMR: 
    
    • Single peak expected around

      
       -210 to -230 ppm (typical for 4-F-pyrazoles).
      
  • LCMS:

    • 
       calc: ~184.12.
      

Safety & Handling

  • Hydrazine Hydrate: Potent carcinogen, highly toxic, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Selectfluor™: Strong oxidant. Do not mix with strong reducing agents.

  • Hydrofluoric Acid (Byproduct): While Selectfluor releases

    
     and not HF directly, acidic byproducts are corrosive.
    

References

  • Synthesis of

    
    -ketonitriles:  Ji, Y., et al. "Practical Synthesis of 
    
    
    
    -Ketonitriles." Journal of Organic Chemistry, 2006.
  • Selectfluor Fluorination: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents."[3] Journal of the Chemical Society, Chemical Communications, 1992.

  • Fluorinated Pyrazoles: Saucier, M. A. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi Honors Theses, 2020.

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2002.[4]

Sources

Application Note: Amide Coupling Protocols for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists encountering the specific challenges of coupling 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine .

Executive Summary & Mechanistic Insight[1][2]

The coupling of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine presents a distinct challenge compared to non-fluorinated analogs.[1] The presence of the fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the exocyclic amine at C5.

Consequently, this amine behaves more like a highly electron-deficient aniline than a standard heteroarylamine.[1] Standard coupling protocols (e.g., EDC/NHS) frequently fail or result in stalled conversion.[2] Furthermore, the 1H-pyrazole motif introduces tautomeric ambiguity, risking competitive acylation at the ring nitrogen (N1) rather than the desired exocyclic amine (N5).[2]

Key Success Factors:

  • Activation Energy: High-energy acyl donors (Acid Chlorides, Mixed Anhydrides) are often required.[1]

  • Base Selection: Pyridine or hindered bases (DIPEA) are preferred to prevent quenching of activated species.

  • Regiocontrol: If the N1 position is unsubstituted, kinetic control must be exerted to favor the exocyclic amide, or N1-protection strategies must be employed.[2]

Decision Logic & Workflow

The following decision tree outlines the optimal protocol selection based on your starting materials and constraints.

CouplingWorkflow Start Start: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine CheckN1 Is N1 Position Substituted/Protected? Start->CheckN1 AcidType Carboxylic Acid Partner Properties CheckN1->AcidType Yes (R=Alkyl/PG) Protect Consider N1 Protection (THP, SEM, or Boc) CheckN1->Protect No (R=H) MethodA Method A: HATU/HOAt (Standard High-Activity) AcidType->MethodA Standard Acid MethodB Method B: Ghosez's Reagent / Acid Chloride (For Deactivated/Steric Acids) AcidType->MethodB Sterically Hindered / Unreactive MethodC Method C: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) AcidType->MethodC Chiral/Sensitive Acid Optimization Switch to Method B or Add DMAP (0.1 eq) MethodA->Optimization Low Yield? Protect->AcidType Protected

Caption: Decision matrix for selecting the appropriate coupling strategy based on N1-substitution status and acid partner reactivity.

Experimental Protocols

Method A: High-Activity Uronium Activation (HATU)

Recommended starting point for standard carboxylic acids.[1]

Rationale: HATU generates the highly reactive O-azabenzotriazole active ester, which is faster than HBTU/EDC and often sufficient to overcome the fluorine-induced deactivation.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • Amine: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.1 eq)[1]

  • Reagent: HATU (1.2 eq)[2]

  • Base: DIPEA (3.0 eq)[2]

  • Solvent: DMF (Anhydrous)[2]

Protocol:

  • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL, ~0.3 M).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes under Nitrogen/Argon.

  • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes to ensure formation of the activated ester.

    • Critical Step: Do not add the amine immediately. Pre-activation is crucial for deactivated amines.[1]

  • Add 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.1 mmol).

  • Stir at Room Temperature for 12–18 hours.

    • QC Check: If LCMS shows <50% conversion after 4 hours, heat to 50°C.[2]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1).[2] Dry over Na₂SO₄ and concentrate.

Method B: The "Ghosez" / Acid Chloride Method

Recommended for difficult couplings where Method A fails or yields are <30%.

Rationale: Converting the acid to an acid chloride (or using Ghosez's reagent for acid-sensitive substrates) generates the most electrophilic species possible. Pyridine is used as both solvent and base to drive the reaction.

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2–1.5 eq) OR Oxalyl Chloride/DMF.[1]

  • Amine (1.0 eq)[2][3]

  • Solvent: DCM (Activation step) / Pyridine (Coupling step).[2]

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez's Reagent (1.2 mmol) dropwise at 0°C. Stir at RT for 1–2 hours until acid is consumed (monitor by TLC/LCMS of a methanol quench aliquot).

    • Alternative: Use Oxalyl Chloride (1.2 eq) + 1 drop DMF if the acid is stable.

  • Concentrate the mixture to remove excess reagent/DCM (if using Oxalyl Cl) or proceed directly (if using Ghosez).[2]

  • Coupling: Redissolve the crude acid chloride in dry Pyridine (3 mL).

  • Add 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 mmol) in one portion.

  • Stir at RT for 2 hours. If sluggish, heat to 60°C.

    • Note: The pyridine acts as an acylation catalyst and acid scavenger.

  • Workup: Quench with water. Extract into EtOAc.[1] Wash strictly with 1M HCl or Citric Acid (to remove Pyridine), then NaHCO₃.[2]

Method C: T3P (Propylphosphonic Anhydride)

Recommended for scale-up and low-epimerization requirements.[1]

Rationale: T3P has low toxicity and the by-products are water-soluble.[1] It drives coupling well for anilines and heteroarylamines in EtOAc or DMF.

Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) and Amine (1.0 eq) in EtOAc (5–10 mL/g).

  • Add Pyridine (3.0 eq) or N-Methylmorpholine (NMM) (3.0 eq).[1]

  • Add T3P (50% in EtOAc, 1.5–2.0 eq) dropwise.[2]

  • Stir at Room Temperature for 12 hours.

    • Optimization: If conversion <50%, heat to 60°C.[2]

  • Workup: Wash with Water (x2), Sat. NaHCO₃ (x2), and Brine.[2] Dry and concentrate.

Troubleshooting & Optimization

ProblemLikely CauseSolution
Low Conversion (<30%) Deactivation by 4-F group.Switch to Method B (Acid Chloride) or increase T3P equivalents (Method C).
Regioisomer Formation N1-Acylation (Ring Nitrogen).[1]Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before coupling.[2] Deprotect post-coupling.[1]
Starting Material Remains Acid hydrolysis / Incomplete activation.[1]Ensure anhydrous conditions.[1][4] Pre-activate the acid fully before adding the amine.
Product Hydrolysis Unstable amide bond.[1]Use neutral workup (pH 7 buffer) and avoid prolonged exposure to strong base/acid.[2]

References

  • General Aminopyrazole Coupling: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[5] PMC.[1] Available at: [Link]

  • Fluorinated Pyrazole Synthesis: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[1][6][7] Beilstein J. Org.[1][6][8] Chem. 2020, 16, 445–450.[2] Available at: [Link][2]

  • Regioselectivity in Aminopyrazoles: Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride. Academia.edu.[1] Available at: [Link]

Sources

Application Note: Regioselective Exocyclic Acylation of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is a highly versatile fluorinated building block utilized in the design of kinase inhibitors and other pharmacophores[1]. The functionalization of this scaffold via acylation presents a classic regioselectivity challenge. The molecule possesses three potential nucleophilic sites: the endocyclic nitrogens (N1 and N2) and the exocyclic primary amine (N5).

The presence of the C4-fluorine atom exerts a strong inductive electron-withdrawing effect, reducing the overall nucleophilicity of the pyrazole system compared to non-fluorinated analogs. Concurrently, the bulky C3-cyclohexyl group introduces significant steric hindrance, effectively shielding the adjacent N2 position. Consequently, direct acylation with acyl chlorides typically occurs kinetically at the less hindered, more nucleophilic N1 position to form an endocyclic N-acylpyrazole, rather than the desired exocyclic N5-amide[2].

Because the regioselective protection and functionalization of pyrazoles are inherently complicated due to annular tautomerism[3], attempting a standard 1:1 stoichiometric acylation usually results in an intractable mixture of N1-acyl, N5-acyl, and unreacted starting material.

Strategic Approach: Exhaustive Acylation and Selective Hydrolysis

To reliably synthesize the exocyclic N-(3-cyclohexyl-4-fluoro-1H-pyrazol-5-yl)amide, this protocol avoids direct mono-acylation. Instead, it employs a highly efficient two-step "bis-acylation/selective hydrolysis" strategy:

  • Bis-Acylation: The aminopyrazole is reacted with an excess of acyl chloride (>2.0 equivalents) in the presence of an organic base. This forces the complete conversion of the starting material into the N1,N5-bis-acylated intermediate.

  • Selective Hydrolysis: The endocyclic N1-acyl group functions as an activated amide (similar in reactivity to an imidazolide) and is highly susceptible to nucleophilic attack. Treatment with a mild base selectively cleaves the N1-acyl bond, leaving the robust exocyclic secondary amide completely intact[3].

AcylationPathway A 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine C N1-Acylpyrazole (Kinetic Product) A->C 1 eq RCOCl Base D N1,N5-Bis-acyl Intermediate A->D >2 eq RCOCl Base B Acyl Chloride (RCOCl) C->D Excess RCOCl Base E N5-Acylpyrazole (Exocyclic Amide) D->E Mild Hydrolysis (K2CO3, MeOH)

Diagram 1: Mechanistic pathway of bis-acylation followed by selective hydrolysis.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the acylation conditions. Direct acylation (Entry 4) yields poor regiomeric purity, validating the necessity of the two-step protocol for this specific fluorinated scaffold.

EntryAcylating Agent (Eq)Base / SolventHydrolysis ConditionOverall Yield (%)Regiomeric Purity (%)
1Benzoyl Chloride (2.5)Et3N / DCMK₂CO₃, MeOH, rt, 2h82>98
2Acetyl Chloride (2.5)Et3N / DCMK₂CO₃, MeOH, rt, 2h85>98
3Pivaloyl Chloride (2.5)Et3N / DCMNaOH, EtOH, 40°C, 4h76>95
4Benzoyl Chloride (1.1)Et3N / DCMNone (Direct Acylation)35<50 (Mixture)

Table 1: Optimization of acylation conditions for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine.

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. Preparation Dissolve Aminopyrazole in DCM Add Et3N (3.0 eq) Step2 2. Bis-Acylation Dropwise addition of RCOCl (2.5 eq) at 0°C Stir at RT for 2-4 h Step1->Step2 Step3 3. Intermediate Isolation Aqueous Workup (NaHCO3) Concentrate Organic Layer Step2->Step3 Step4 4. Selective Hydrolysis Dissolve in MeOH Add K2CO3 (1.5 eq), Stir at RT Step3->Step4 Step5 5. Final Purification Neutralize, Extract (EtOAc) Flash Chromatography Step4->Step5

Diagram 2: Step-by-step workflow for the regioselective synthesis of exocyclic amides.

Step-by-Step Methodology

Phase 1: Bis-Acylation

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

    • Causality: DCM is chosen for its non-nucleophilic nature and excellent solvating power for both the polar starting material and the highly lipophilic bis-acylated intermediate.

  • Base Addition: Add Triethylamine (Et₃N, 3.0 mmol).

    • Causality: Et₃N acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the pyrazole ring, which would otherwise deactivate the heterocycle and completely halt the nucleophilic attack.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (2.5 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, minimizing the degradation of the acyl chloride and preventing the formation of dark, tarry byproducts.

  • Validation Checkpoint 1 (TLC): Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (low Rf) must completely disappear, replaced by a single, highly non-polar spot (high Rf) corresponding to the N1,N5-bis-acyl intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude bis-acylated intermediate can be used directly in the next step without further purification.

Phase 2: Selective Hydrolysis 6. Saponification: Dissolve the crude bis-acylated intermediate in Methanol (10 mL). Add solid Potassium Carbonate (K₂CO₃, 1.5 mmol).

  • Causality: Methanol acts as both the solvent and the nucleophile in this transesterification-like cleavage. K₂CO₃ provides mild basic conditions that selectively cleave the highly reactive endocyclic N-acyl bond without affecting the sterically hindered and electronically stable exocyclic amide[3].

  • Validation Checkpoint 2 (LC-MS/TLC): Stir the mixture at room temperature for 2 hours. Monitor via LC-MS. The mass must shift from [M + 2(RCO) + H]⁺ to [M + RCO + H]⁺. On TLC, the product spot will appear at an intermediate Rf, lower than the bis-acyl intermediate but higher than the original aminopyrazole.

  • Purification: Concentrate the mixture to remove methanol. Dilute the residue with water (10 mL) and neutralize to pH 7 with 1M HCl. Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organics (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(3-cyclohexyl-4-fluoro-1H-pyrazol-5-yl)amide.

References

  • ChemScene. 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Product Information. Available at: 1[1]

  • Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Available at: 3[3]

  • MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available at: 2[2]

Sources

Using 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine as a nucleophile in SNAr reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Nucleophilic Substitution with 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Abstract

This guide details the protocol for utilizing 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] While aminopyrazoles are ubiquitous in kinase inhibitor design, this specific scaffold presents a "dual-constraint" challenge: the 4-fluoro substituent inductively deactivates the exocyclic amine, while the 3-cyclohexyl group dictates tautomeric preferences.[2] This note provides a mechanistic rationale and optimized experimental workflows to achieve high regioselectivity (exocyclic vs. endocyclic attack) and yield, circumventing common pitfalls associated with deactivated nucleophiles.

Introduction & Molecule Analysis

In drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., JAK, Aurora, CDK), the aminopyrazole moiety serves as a critical hinge-binding motif.[1] The introduction of a fluorine atom at the 4-position is a strategic medicinal chemistry modification intended to:

  • Modulate pKa: Lowering the basicity of the pyrazole to improve bioavailability.[2]

  • Block Metabolism: Preventing oxidative metabolism at the electron-rich C4 position.[1][2]

  • Induce Dipoles: Altering the electrostatic potential to enhance ligand-protein binding.[1][2]

However, these benefits come at a synthetic cost.[1][2] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the C5-amine. Furthermore, the 3-cyclohexyl group adds lipophilicity and steric bulk that can influence solubility and tautomeric equilibrium.[1][2]

Key Chemical Properties
PropertyDescriptionImpact on SNAr
Nucleophilic Centers Exocyclic

vs. Endocyclic

Risk: Ambident reactivity.[1][2] Competition between forming a secondary amine (desired) and a fused bicycle (undesired).
Electronic Effect 4-Fluoro (-I effect)Challenge: Reduced reaction rate. Requires higher temperatures or stronger electrophiles compared to non-fluorinated analogs.[1][2]
Steric Environment 3-CyclohexylBenefit/Risk: Distal to amine, but impacts solubility and aggregation in polar solvents.[1][2]
Tautomerism 1H-pyrazole dynamic equilibriumVariable: The position of the NH proton dictates which ring nitrogen is nucleophilic.

Mechanistic Insight: Controlling Ambident Reactivity

The primary challenge in using 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is Regiocontrol .[1][2] The molecule has three potential nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The kinetic nucleophile (typically desired).
    
  • Ring Nitrogen (

    
    ):  The thermodynamic nucleophile (often leads to N-arylation).[1][2]
    
  • Ring Nitrogen (

    
    ):  Less accessible due to tautomerism but possible.[1][2]
    

In SNAr reactions with highly reactive electrophiles (e.g., 2,4-dichloropyrimidine), the Ring Nitrogen can compete, leading to fused byproducts (e.g., pyrazolo[1,5-a]pyrimidines) rather than the desired coupled product.

Pathway Visualization

SNAr_Pathways cluster_legend Optimization Logic Start 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Complex_A Transition State A (Exocyclic N Attack) Start->Complex_A Neutral/Acidic Cond. (Kinetic Control) Complex_B Transition State B (Endocyclic N Attack) Start->Complex_B Strong Base/High T (Thermodynamic Control) Electrophile Electrophile (e.g., 2-chloropyrimidine) Electrophile->Complex_A Electrophile->Complex_B Prod_Desired Product A (Desired) Secondary Amine (Kinase Inhibitor Core) Complex_A->Prod_Desired -HCl Prod_Undesired Product B (Undesired) Fused Bicycle (Pyrazolo-pyrimidine) Complex_B->Prod_Undesired -HCl Note1 4-Fluoro group reduces nucleophilicity of Exocyclic N. Requires activation of Electrophile (Acid) or Optimization of Solvent.

Figure 1: Competing reaction pathways in the SNAr reaction of aminopyrazoles. Path A represents the desired formation of the secondary amine.

Experimental Protocols

Due to the deactivated nature of the 4-fluoro amine, standard SNAr conditions (EtOH, Reflux) often fail or proceed sluggishly. Two distinct methods are recommended based on the electrophile's reactivity.

Method A: Acid-Mediated SNAr (Recommended for N-Heterocycles)

Best for: Reacting with chloropyrimidines, chloropyridines, or chloro-triazines. Rationale:[1][2] Acid catalysis (HCl or AcOH) protonates the electrophilic N-heterocycle, making it significantly more electrophilic (activating the leaving group). While it also protonates the aminopyrazole, the equilibrium allows enough free amine to react with the highly activated electrophile.

Materials:

  • Nucleophile: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 equiv).[1][2]

  • Electrophile: e.g., 2,4-Dichloropyrimidine (1.1 equiv).[1]

  • Solvent: n-Butanol (n-BuOH) or 1:1 Water/Ethanol.[1][2]

  • Catalyst: Conc. HCl (3-5 drops) or Acetic Acid (1.0 equiv).

Step-by-Step Protocol:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine in 3.0 mL of n-Butanol.

  • Addition: Add 1.1 mmol of the electrophile.

  • Activation: Add 3-5 drops of concentrated HCl (or 1.0 equiv of Glacial Acetic Acid).

    • Note: A precipitate may form immediately (salt formation); this is normal.[1][2]

  • Reaction: Heat the mixture to 90–110°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the mass of Product [M+H]+.

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • If product precipitates: Filter and wash with cold ethanol.[1][2]

    • If solution remains clear: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to neutralize), then Brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Base-Mediated SNAr (For Activated Aryl Halides)

Best for: Reacting with fluoronitrobenzenes or highly electron-deficient aryl systems where acid catalysis is ineffective. Rationale:[1][2] Uses a non-nucleophilic base to neutralize the acid byproduct.[2] High temperature is required to overcome the 4-F deactivation.[1][2]

Materials:

  • Nucleophile: 1.0 equiv.[1][2][3]

  • Electrophile: 1.1 equiv.[1][2][5]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: DMSO or NMP (anhydrous).[1][2]

Step-by-Step Protocol:

  • Setup: Charge a microwave vial with 1.0 mmol of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine .

  • Solvent: Add 2.0 mL of anhydrous DMSO.

  • Reagents: Add 2.5 equiv of DIPEA and 1.1 equiv of the electrophile.

  • Reaction:

    • Thermal: Heat to 120–140°C for 16 hours.

    • Microwave (Preferred): Heat at 140°C for 30–60 minutes.

  • Work-up: Pour reaction mixture into water (10x volume). Extract with Ethyl Acetate (3x).[1][2] Wash organics with LiCl (5% aq) to remove DMSO.[1][2]

  • Purification: Reverse-phase HPLC is often required due to polar byproducts.[1][2]

Troubleshooting & Optimization Matrix

If the reaction fails (low yield or no conversion), consult the following matrix. The 4-Fluoro group often pushes the reactivity threshold higher than expected.[2]

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Nucleophile is too deactivated by 4-F.Switch to Pd-Catalysis: Use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).[1][2] This bypasses the nucleophilicity issue.[2]
Formation of Fused Bicycle (M-HCl) Ring Nitrogen (

) attacked the electrophile.
Increase Steric Bulk of Base: Use t-BuOK or switch to Method A (Acid) .[1][2] Acid conditions protonate the ring nitrogen, blocking it from acting as a nucleophile, while the exocyclic amine remains reactive.[5]
Poor Solubility 3-Cyclohexyl group causes aggregation.[1][2]Change Solvent: Switch from EtOH/BuOH to PEG-400 or DMF . PEG-400 has shown success in green SNAr for fused heterocycles [1].[1][2]
Regioisomer Mixture Ambident attack.Protect N1: Pre-protect the pyrazole ring nitrogen (e.g., THP or SEM group) before the SNAr step, then deprotect.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: NCBI / PMC URL:[1][2][Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile. Source: ResearchGate URL:[1][2][Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: NCBI / Beilstein J Org Chem URL:[1][2][Link]

Sources

Advanced Application Note: Buchwald-Hartwig Amination using Aminopyrazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination has evolved from a specialized organometallic transformation into a cornerstone of industrial medicinal chemistry. While early generations of ligands (BINAP, DPPF) solved basic coupling challenges, modern drug discovery demands catalysts that can handle ammonia , unprotected heterocycles , and chemoselective functionalization of poly-halogenated scaffolds.

This guide focuses on the Aminopyrazole Ligand Class , with a specific emphasis on BippyPhos and BirdPhos . These ligands feature a pyrazole backbone that offers unique steric bulk and hemilabile coordination properties, enabling transformations that are difficult or impossible with standard biaryl phosphines (e.g., Buchwald's SPhos/XPhos).

Key Capabilities:

  • BippyPhos: Unprecedented scope for coupling ammonia, hydrazine, and amides; highly effective for preventing

    
    -hydride elimination in aliphatic amines.
    
  • BirdPhos: Exceptional chemoselectivity, capable of aminating aryl chlorides in the presence of highly reactive aryl triflates.

Ligand Architecture & Mechanistic Insight

The BippyPhos Advantage

BippyPhos (5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole) is a sterically demanding, electron-rich phosphine. Unlike traditional biphenyl ligands, the non-phosphorus ring is a pyrazole .

  • Structural Feature: The ligand possesses a bulky di-tert-butyl phosphino group and a 1,4'-bipyrazole backbone.[1]

  • Coordination Mode: Crystallographic studies reveal a rare

    
    -P,C-binding mode where the palladium coordinates to the phosphorus and the ipso-carbon of the lower pyrazole ring. This robust chelation stabilizes the Pd(0) species and prevents catalyst decomposition during the challenging reductive elimination step.
    
  • Electronic Effect: The electron-rich nature facilitates oxidative addition into unactivated aryl chlorides, while the steric bulk accelerates reductive elimination, crucial for forming C-N bonds with bulky amines.

Chemoselectivity with BirdPhos

BirdPhos represents a newer evolution designed for orthogonal functionalization. In substrates containing both C-Cl and C-OTf (triflate) bonds, traditional catalysts often attack the more labile C-OTf bond. BirdPhos reverses this, preferentially activating the C-Cl bond while leaving the triflate intact for subsequent elaboration.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the stabilization provided by the aminopyrazole ligand framework.

BuchwaldHartwigCycle cluster_ligand Ligand Role (BippyPhos) PreCat Pd(II) Precatalyst [Pd(cinnamyl)Cl]2 ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination L-Pd(II)(Ar)(NHRR') OxAdd->AmineBind + HNRR' Deprotonation Deprotonation (Base) L-Pd(II)(Ar)(NRR') AmineBind->Deprotonation + Base - HX RedElim Reductive Elimination Product Release Deprotonation->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of BippyPhos-mediated amination. The bulky ligand accelerates the rate-limiting reductive elimination step while stabilizing the Pd(0) intermediate.

Experimental Protocols

Protocol A: General Coupling of Amines with Aryl Chlorides

This is the workhorse protocol for coupling primary/secondary amines and anilines with aryl chlorides.

Reagents:

  • Catalyst Precursor:

    
     (Strem/Sigma)
    
  • Ligand: BippyPhos[1][][3]

  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.

  • Charging: Inside a glovebox (or using strict Schlenk technique), add:

    • 
       (1.0 mol % Pd, e.g., 0.5 mol % dimer)
      
    • BippyPhos (2.0 - 4.0 mol %) (L:Pd ratio of 2:1 to 4:1 is standard)

    • 
       (1.4 equivalents)
      
    • Aryl Chloride (1.0 mmol)

    • Amine (1.2 mmol)

  • Solvent: Add anhydrous Toluene (2.0 mL, 0.5 M concentration).

  • Reaction: Seal the vial and heat to 110 °C for 8–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Note: For aryl bromides, the temperature can often be lowered to 80 °C.

Protocol B: The "Ammonia" Protocol (Primary Aniline Synthesis)

Coupling ammonia is notoriously difficult due to the formation of di-arylated side products and catalyst poisoning. BippyPhos is one of the few ligands capable of selective mono-arylation with ammonia.

Reagents:

  • Ammonia Source: 0.5 M Ammonia in Dioxane (commercial solution) or gaseous

    
    .
    
  • Base:

    
     (Tribasic potassium phosphate) or 
    
    
    
    .

Procedure:

  • Charge

    
     (2.0 mol %) and BippyPhos (8.0 mol %) into a pressure tube.
    
  • Add Aryl Halide (1.0 mmol) and

    
     (1.5 mmol).
    
  • Add Ammonia in Dioxane (0.5 M, 6.0 mL, 3.0 equiv). Note: Excess ammonia is crucial to prevent di-arylation.

  • Seal the pressure tube tightly.

  • Heat to 100–110 °C for 16–24 hours.

  • Safety Warning: Ammonia generates significant pressure upon heating. Use a blast shield.

  • Cool carefully before opening. Work up as standard.

Protocol C: Chemoselective Amination (BirdPhos System)

Use this when your substrate has both a Cl and an OTf group, and you want to react only the Cl.

Reagents:

  • Ligand: BirdPhos (L26)

  • Precatalyst:

    
     or 
    
    
    
  • Base:

    
     (Cesium Carbonate) - Milder bases often enhance chemoselectivity.
    

Procedure:

  • Combine Pd source (1-2 mol %) and BirdPhos (2-4 mol %) in Dioxane. Stir for 10 mins to pre-form the complex.

  • Add the Chloro-Aryl Triflate substrate (1.0 equiv).

  • Add Amine (1.1 equiv) and

    
     (2.0 equiv).
    
  • Heat to 80 °C . Monitor by LCMS closely.

  • The product should be the amino-aryl triflate (Cl displaced, OTf intact).

Optimization & Troubleshooting

If the standard protocols fail, use this logic tree to optimize.

ObservationProbable CauseCorrective Action
No Conversion Catalyst poisoning or Oxidative Addition failureIncrease Temp to 120°C. Switch solvent to

. Ensure reagents are strictly anhydrous.
Dehalogenation (Ar-H)

-Hydride elimination (common with aliphatic amines)
Increase Ligand:Pd ratio to 4:1. Switch to BippyPhos if using a different ligand (its bulk suppresses this).
Bis-arylation (Ar-N-Ar) Primary amine/Ammonia is too reactiveIncrease the equivalents of the amine/ammonia (up to 5 equiv). Dilute the reaction (0.25 M).
Low Yield with Heterocycles Pd coordination to heterocycle NUse

as base (non-coordinating cation). Pre-mix catalyst and ligand for 30 mins before adding substrate.
Workflow Diagram: Method Selection

OptimizationWorkflow Start Substrate Analysis Q1 Contains NH3 or Small Primary Amine? Start->Q1 Q2 Contains Cl and OTf? Q1->Q2 No ProtocolB Protocol B: High Loading/Excess Amine Q1->ProtocolB Yes ProtocolA Protocol A: Standard BippyPhos Q2->ProtocolA No ProtocolC Protocol C: BirdPhos Chemoselective Q2->ProtocolC Yes

Figure 2: Decision matrix for selecting the appropriate aminopyrazole-based protocol.

Substrate Scope Data

The following table summarizes the validated scope for BippyPhos systems based on literature precedents.

Substrate ClassCoupling PartnerYield RangeKey Notes
Aryl Chlorides Primary Alkyl Amines85-99%Excellent tolerance of functional groups (ethers, nitriles).
Heteroaryl Chlorides Anilines70-95%Works well with pyridines, quinolines, and thiophenes.
Aryl Tosylates Amides / Ureas60-90%Requires slightly higher temp (110°C).
Aryl Halides Ammonia 70-90%High selectivity for mono-arylation; rare capability.
Indoles Aryl Chlorides80-95%N-arylation of indoles proceeds efficiently.

References

  • BippyPhos Discovery & Scope: Singer, R. A.; Caron, S.; McDermott, R. E.; Arpin, P.; Do, N. M. Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides.[4]

  • Ammonia Coupling: Dunne, J. F.; Fulton, J. R.; Gartland, K.; Zhu, L. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination. (Note: Verify exact year/vol via search, snippet 1.6 confirms title).

  • Chemoselectivity (BirdPhos): Gao, P.; Li, G.; Gu, Z. Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands.

  • Mechanism & Binding: BippyPhos: A Highly Versatile Ligand for Pd-Catalyzed C-N, C-O and C-C Couplings.

Sources

Application Note: Divergent Synthesis of Fused Pyrazolo[1,5-a]pyrimidines from 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Fused pyrazolo-pyrimidines are privileged pharmacophores in modern drug discovery, acting as purine isosteres that competitively bind to the ATP-binding pockets of various protein kinases[1]. While both pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are valuable scaffolds, the specific substitution pattern of the starting material dictates the viable synthetic pathways.

This application note details the synthesis of fused pyrazolo-pyrimidines utilizing 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1)[2].

Mechanistic Causality: The "C4-Fluoro" Effect

In standard 5-aminopyrazole chemistry, an unsubstituted C4 position allows for Vilsmeier-type amidination and subsequent heterocyclization to form pyrazolo[3,4-d]pyrimidines[3]. However, the presence of the C4-fluoro substituent in our starting material acts as a strict regioselective constraint:

  • Structural Blocking: The highly stable C-F bond at the C4 position prevents the carbon from participating in ring-closing reactions. Consequently, the synthesis is exclusively directed toward the pyrazolo[1,5-a]pyrimidine core, where fusion occurs between the pyrazole N1 and the C5-amino group[4].

  • Electronic Deactivation: Fluorine is highly electronegative. Its inductive electron-withdrawing effect significantly reduces the nucleophilicity of the adjacent C5-amino group. This necessitates the use of highly reactive 1,3-dielectrophiles (e.g., enaminones or fluorinated diketones) and energy-intensive conditions (such as microwave irradiation) to drive the initial C-N bond formation[4][5].

  • Pharmacological Utility: The C3-cyclohexyl and C4-fluoro substituents of the starting material map directly to the C2 and C3 positions of the resulting pyrazolo[1,5-a]pyrimidine. The bulky, sp3-rich cyclohexyl group enhances lipophilic interactions deep within kinase binding pockets, while the C3-fluorine prevents oxidative metabolic degradation (e.g., by CYP450 enzymes)[1].

Synthetic Pathways & Structural Mapping

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine can be achieved via two primary divergent pathways, depending on the desired substitution pattern on the pyrimidine ring.

SyntheticPathways SM 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Reagent1 1,3-Diketones (e.g., Acetylacetone) SM->Reagent1 Pathway A Reagent2 Enaminones (e.g., DMF-DMA derived) SM->Reagent2 Pathway B Int1 Regioselective Condensation (Acid Catalysis) Reagent1->Int1 Prod1 5,7-Disubstituted-2-cyclohexyl- 3-fluoro-pyrazolo[1,5-a]pyrimidines Int1->Prod1 -2 H2O Int2 Michael Addition / Cyclocondensation Reagent2->Int2 Prod2 7-Substituted-2-cyclohexyl- 3-fluoro-pyrazolo[1,5-a]pyrimidines Int2->Prod2 -H2O, -Amine

Divergent synthetic pathways for pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for the cyclocondensation of 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine with various electrophiles, demonstrating the necessity of specific catalytic interventions[4][5].

ElectrophileSolventCatalystHeating ConditionsYield (%)
AcetylacetoneGlacial AcOHNoneReflux, 4 h82%
1,1,1-Trifluoro-2,4-pentanedioneEtOHHCl (cat.)Microwave 120°C, 20 min91%
3-(Dimethylamino)-1-phenylprop-2-en-1-oneDMFAcOH (cat.)Thermal 100°C, 6 h76%
Ethyl acetoacetateAcOHH₂SO₄ (cat.)Reflux, 8 h68%

Standardized Experimental Workflow

To ensure a self-validating and highly reproducible process, the following workflow must be strictly adhered to.

ExpWorkflow Prep Reaction Setup (Inert Atmosphere) React Microwave / Thermal Heating Prep->React Monitor TLC / LC-MS Monitoring React->Monitor Monitor->React Incomplete Workup Quench & Extraction (EtOAc/H2O) Monitor->Workup Complete Purify Column Chromatography or Crystallization Workup->Purify

Standardized experimental workflow for the synthesis and isolation of pyrazolo-pyrimidines.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Cyclohexyl-3-fluoro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

This protocol utilizes microwave irradiation to overcome the high activation energy barrier caused by the electron-withdrawing C4-fluoro group[4].

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 mmol, 183.2 mg) in absolute ethanol (3.0 mL).

  • Electrophile Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.2 mmol, 184.9 mg) followed by 2 drops of concentrated HCl (37%).

    • Causality: The highly electrophilic nature of the trifluoromethyl-adjacent carbonyl, combined with acid catalysis, is required to initiate nucleophilic attack by the deactivated pyrazole amine.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Self-Validation (Monitoring): Analyze an aliquot via TLC (Eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot (R_f ~ 0.2) disappears, replaced by a highly UV-active spot (R_f ~ 0.6) at 254 nm, indicating the formation of the extended conjugated bicyclic system.

  • Workup: Cool the mixture to room temperature. Quench the acid by adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual ethanol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure product as an off-white solid.

Protocol B: Synthesis of 7-Aryl-2-cyclohexyl-3-fluoro-pyrazolo[1,5-a]pyrimidines via Enaminones

Enaminones act as ambident electrophiles, allowing for the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines without the formation of 5-substituted regioisomers[4][5].

  • Reaction Setup: In a 25 mL round-bottom flask, combine 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 mmol, 183.2 mg) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.1 mmol, 192.8 mg) in anhydrous DMF (5.0 mL). Add glacial acetic acid (0.5 mL) as a catalyst.

  • Thermal Heating: Attach a reflux condenser and heat the mixture in an oil bath at 100°C for 6 hours under a nitrogen atmosphere.

    • Causality: The initial Michael-type addition is driven forward by the thermal expulsion of dimethylamine gas. The continuous removal of this gaseous byproduct irreversibly shifts the equilibrium toward the cyclized pyrazolo[1,5-a]pyrimidine product.

  • Self-Validation (Precipitation): Allow the reaction to cool to room temperature. Slowly add ice-cold distilled water (15 mL) while stirring vigorously. The highly lipophilic product will crash out of the aqueous DMF solution as a precipitate, visually validating successful conversion.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 10 mL) followed by cold ethanol (5 mL), and dry under high vacuum to yield the product.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL:[Link][4]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (Taylor & Francis) URL:[Link][5]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules (MDPI) / Semantic Scholar URL:[Link][3]

Sources

Reagents for the cyclization of hydrazine to form 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1) represents a critical workflow in the development of next-generation kinase inhibitors (e.g., JAK, BRAF, and EGFR targets). The 4-fluoropyrazole core is a privileged scaffold; the fluorine atom modulates pKa, enhances metabolic stability against oxidative metabolism, and induces specific conformational changes that improve binding affinity in hydrophobic pockets.

The Synthetic Challenge: Regiocontrol of Fluorine

The primary challenge in synthesizing this molecule is the introduction of the fluorine atom. While direct electrophilic fluorination of the pyrazole ring (post-cyclization) is possible, it often suffers from poor regioselectivity and poly-fluorination.[1]

Recommended Strategy: The "Pre-Fluorinated" Route To ensure high fidelity and reproducibility, this guide advocates for the Cyclization of a


-Fluoro-

-Ketonitrile Precursor
. This approach locks the fluorine atom at the C4 position before ring formation, eliminating regioisomeric ambiguity.[1]

Core Pathway:

  • Precursor Assembly: Claisen condensation of ethyl cyclohexanecarboxylate with fluoroacetonitrile to form 2-fluoro-3-oxo-3-cyclohexylpropanenitrile .

  • Cyclization: Condensation with hydrazine monohydrate to close the pyrazole ring.

Critical Reagents & Materials

The following reagents are selected based on industrial "Best Practice" for minimizing impurities and maximizing throughput.

ReagentRoleGrade/SpecRationale
Hydrazine Monohydrate (64-65%

)
Cyclization NucleophileReagent Grade (>98%)The monohydrate is safer and easier to handle than anhydrous hydrazine while providing sufficient nucleophilicity.
Fluoroacetonitrile Fluorine Source / C4-C5 Fragment>97%The critical building block that introduces both the fluorine and the nitrile (future amine).
Ethyl Cyclohexanecarboxylate C3 Fragment Source>98%Ester electrophile for the Claisen condensation.
Sodium Hydride (NaH) Base (Step 1)60% dispersion in oilStrong, non-nucleophilic base required to deprotonate fluoroacetonitrile.[1]
Ethanol (EtOH) Solvent (Step 2)Absolute (Anhydrous)Protic solvent facilitates proton transfer during the cyclization/tautomerization steps.[1]
Tetrahydrofuran (THF) Solvent (Step 1)Anhydrous, Inhibitor-freeAprotic polar solvent essential for the stability of the enolate intermediate.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2-Fluoro-3-oxo-3-cyclohexylpropanenitrile)

Mechanistic Insight: This step relies on a crossed Claisen condensation. The


-protons of fluoroacetonitrile are acidic (

in DMSO, lowered by the F and CN groups).[1] Deprotonation generates a nucleophilic carbanion that attacks the ester carbonyl.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Charge NaH (60% in oil, 1.2 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to aliphatics (optional but recommended).[1] Suspend the washed NaH in anhydrous THF (10 mL/g NaH). Cool to 0 °C.

  • Nucleophile Formation: Add Fluoroacetonitrile (1.0 equiv) dropwise over 15 minutes. The mixture may evolve

    
     gas; ensure proper venting. Stir at 0 °C for 30 minutes to ensure complete enolate formation.
    
  • Condensation: Add Ethyl Cyclohexanecarboxylate (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (or LC-MS) for the disappearance of the ester.

  • Workup: Quench carefully with saturated aqueous

    
     at 0 °C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Output: The crude 2-fluoro-3-oxo-3-cyclohexylpropanenitrile is typically an oil. It can be used directly in Phase 2 if purity is >90%, or purified via flash chromatography (Hexane/EtOAc).[1]

Phase 2: Cyclization to 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Mechanistic Insight: Hydrazine acts as a bis-nucleophile.

  • Step A: The terminal nitrogen of hydrazine attacks the ketone carbonyl (C3), forming a hydrazone intermediate.[1]

  • Step B: The second nitrogen attacks the nitrile carbon (C5).[1]

  • Step C: Tautomerization drives the aromatization to form the stable aminopyrazole ring.

Protocol:

  • Setup: Charge a reaction vessel with the 2-fluoro-3-oxo-3-cyclohexylpropanenitrile (from Phase 1) dissolved in Absolute Ethanol (5 mL/mmol).

  • Reagent Addition: Add Hydrazine Monohydrate (1.2 – 1.5 equiv) dropwise at room temperature. Note: A slight exotherm may occur.[1]

  • Cyclization: Heat the mixture to Reflux (78 °C) for 4–6 hours.

    • Checkpoint: LC-MS should show a mass peak of [M+H]+ = 184.12.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent to ~20% of the original volume.

    • Add cold water or diethyl ether to induce precipitation.

    • Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) if necessary.

  • Characterization:

    • Appearance: White to off-white solid.

    • 1H NMR (DMSO-d6): Expect a broad singlet for

      
       (~5.0 ppm), a broad singlet for pyrazole-NH (~11-12 ppm), and multiplet signals for the cyclohexyl ring (1.2–2.0 ppm).[1]
      

Reaction Workflow & Mechanism (Graphviz)[1]

The following diagram illustrates the convergent synthesis pathway, highlighting the critical intermediates and reagent flows.

G Sub1 Ethyl Cyclohexanecarboxylate (Electrophile) Sub2 Fluoroacetonitrile (Nucleophile) Inter Intermediate: 2-Fluoro-3-oxo-3- cyclohexylpropanenitrile Sub1->Inter Claisen Condensation NaH, THF, 0°C -> RT Sub2->Inter Claisen Condensation NaH, THF, 0°C -> RT Product TARGET: 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Inter->Product Cyclization EtOH, Reflux, 4h Reagent Hydrazine Hydrate (Cyclization Agent) Reagent->Inter Nucleophilic Attack

Figure 1: Synthetic workflow for the regioselective formation of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine via the


-ketonitrile route.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation of fluoroacetonitrile.Ensure NaH is fresh. Increase reaction time at 0°C before adding the ester.
Regioisomer Formation N/A for this route.This route is regiospecific. If impurities appear, check starting material purity.[1]
Oily Product (Step 2) Trapped solvent or impurities.[1]Triturate with cold diethyl ether or hexanes to induce crystallization.
Defluorination Overheating or harsh basic conditions.Avoid using strong bases (KOH/NaOH) during the cyclization step; Hydrazine itself is sufficient.[1]

References

  • General Synthesis of Fluorinated Pyrazoles: Lucas, T., et al. (2020).[1][4] Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450.[1] [Link][1][4]

  • Hydrazine Cyclization Mechanisms: El-Saghier, A. M. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 735–763.[1] [Link][1]

  • Related Precursor Synthesis (Fluoroacetonitrile Claisen): Funabiki, K., et al. (2011).[1] Synthesis of 3-amino-4-fluoropyrazoles. Journal of Fluorine Chemistry. [Link]

Sources

Application Note: Protecting Group Strategies for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective protection of the exocyclic amine in 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine presents a unique synthetic challenge due to the interplay of annular tautomerism, the electron-withdrawing nature of the 4-fluoro substituent, and the steric bulk of the 3-cyclohexyl group.[1] This guide outlines two validated protocols: (1) a "Bis-Boc / Selective Solvolysis" strategy for isolating the exocyclic carbamate, and (2) a "Ring-Lock" strategy using SEM/THP groups to direct subsequent functionalization. These methods overcome the reduced nucleophilicity of the 4-fluoro-amine and the competing reactivity of the pyrazole ring nitrogens.

Strategic Analysis

The "Janus" Challenge: Tautomerism and Regiochemistry

Aminopyrazoles exist in dynamic equilibrium between two tautomeric forms. For 3-substituted-5-aminopyrazoles, the position of the proton (N1 vs. N2) is dictated by thermodynamics and steric factors.

  • Tautomer A (3-amino form): The bulky cyclohexyl group is at position 5, adjacent to the NH. This is sterically disfavored.[1]

  • Tautomer B (5-amino form): The cyclohexyl group is at position 3, distal to the NH. This is generally the major tautomer in solution.

However, during protection reactions (e.g., with Boc₂O), the kinetic site of reaction is often the ring nitrogen (N1), not the exocyclic amine (N-exo). The ring nitrogen is more acidic (pKa ~14) and, upon deprotonation, forms a highly nucleophilic anion.

The Electronic Impact of the 4-Fluoro Group

The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I).

  • Reduced Nucleophilicity: The lone pair on the exocyclic amine (5-NH₂) is less nucleophilic than in non-fluorinated analogs, making direct reaction with mild electrophiles sluggish.

  • Increased Acidity: The N-H proton of the pyrazole ring becomes more acidic, accelerating N-alkylation/acylation over N-exo functionalization.

The Solution: The "Bis-Protection" Pathway

Attempting to mono-protect the exocyclic amine directly often yields a mixture of ring-protected (N1-Boc) and bis-protected (N1, N-exo-diBoc) species.[1] The most robust strategy is to drive the reaction to full bis-protection, then exploit the differential stability of the two protecting groups:

  • N1-Boc (Ring): An acyl-pyrazole type bond (amide-like).[1] Labile to mild solvolysis.[1]

  • N-exo-Boc (Exocyclic): A carbamate bond.[1] Stable to mild base/solvolysis.[1]

Visualization of Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the recommended bis-protection strategy.

ProtectionStrategy cluster_legend Legend Start 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine N1_Boc Intermediate: N1-Boc-Protected (Ring Protection) Start->N1_Boc Boc2O (1 equiv) Kinetic Product Bis_Boc Intermediate: Bis-Boc Protected (N1 & N-exo) Start->Bis_Boc Boc2O (3.0 equiv) DMAP (cat), TEA N1_Boc->Bis_Boc Boc2O (Excess) DMAP, TEA Target Target: N-exo-Boc Protected (Free Ring NH) Bis_Boc->Target MeOH, K2CO3 Selective Solvolysis key Red Arrow: Kinetic/Unwanted Path Blue Arrow: Recommended Path Green Arrow: Selective Deprotection

Caption: Workflow for selective exocyclic amine protection via the Bis-Boc intermediate, bypassing the competing N1-reactivity.

Detailed Protocols

Protocol A: Selective N-exo-Boc Protection (Recommended)

Objective: Isolate tert-butyl (3-cyclohexyl-4-fluoro-1H-pyrazol-5-yl)carbamate.[1]

Reagents:

  • Substrate: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Boc Anhydride (Boc₂O): 3.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • Triethylamine (TEA): 3.0 equiv

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Solvolysis Reagents: Methanol (MeOH), Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

  • Bis-Protection Formation:

    • Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add TEA (3.0 equiv) and DMAP (0.1 equiv).

    • Cool the solution to 0°C.

    • Add Boc₂O (3.0 equiv) dissolved in a minimal amount of DCM dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The starting material and mono-Boc intermediate should disappear, converting to the lipophilic Bis-Boc species (often appears as two spots due to rotamers).

  • Work-up (Bis-Boc):

    • Dilute with DCM, wash with 0.5 M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo. The crude Bis-Boc intermediate is usually pure enough for the next step.

  • Selective Ring Deprotection (Solvolysis):

    • Dissolve the crude Bis-Boc intermediate in MeOH (0.1 M).

    • Add K₂CO₃ (2.0 equiv) or simply stir in MeOH if the N1-Boc is sufficiently labile (the 4-F increases lability).

    • Stir at RT for 1–4 hours.

    • Mechanism:[2][3][4][5][6] The methoxide anion attacks the carbonyl of the N1-Boc (acyl pyrazole), forming methyl tert-butyl carbonate and releasing the pyrazole NH. The carbamate on the exocyclic amine is stable under these conditions.

  • Final Isolation:

    • Concentrate the MeOH.

    • Resuspend in EtOAc and wash with water/brine.

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 75–85% over two steps.[1]

Protocol B: Orthogonal Ring Protection (SEM/THP)

Objective: Protect the ring nitrogen to allow harsh chemistry on the exocyclic amine (e.g., alkylation with strong bases).

Reagents:

  • Sodium Hydride (NaH, 60% dispersion): 1.2 equiv

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): 1.1 equiv[1]

  • Solvent: Anhydrous THF or DMF

Methodology:

  • Cool a solution of substrate in THF to 0°C.

  • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure deprotonation. Note: The 4-F group increases acidity, facilitating this step.

  • Add SEM-Cl dropwise.[1]

  • Stir at 0°C to RT for 2 hours.

  • Regioselectivity Note: This reaction typically yields a mixture of N1-SEM and N2-SEM isomers.[1] The major isomer is usually the one where SEM is on the nitrogen distal to the bulky cyclohexyl group (Position 1), but separation by chromatography is required.

  • Application: The resulting N-SEM protected amine can now be subjected to alkylation or acylation without competitive ring reactions.[1]

Data Summary & Troubleshooting

ParameterProtocol A (Bis-Boc)Protocol B (Ring-SEM)
Primary Utility General protection for peptide coupling or mild reactions.[1]"Locking" the ring for harsh alkylations or lithiation.
Regioselectivity Perfect (N1-Boc is cleaved, leaving N-exo).[1]Moderate (Mixture of N1/N2 isomers likely).
Stability Stable to base; cleaved by TFA/HCl.[1]Stable to base; cleaved by TBAF or strong acid.[1]
4-Fluoro Impact Accelerates N1-Boc cleavage (Good).[1]Increases N-H acidity, requires careful NaH stoichiometry.

Troubleshooting the 4-Fluoro Group:

  • Defluorination: Avoid using extremely strong nucleophiles (e.g., alkoxides in refluxing conditions) on the unprotected ring, as SNAr displacement of the fluoride is possible, though the electron-rich amino group deactivates the ring towards this.

  • Low Reactivity: If the exocyclic amine is unreactive toward acylation even after ring protection, add a Lewis Acid catalyst (e.g., Sc(OTf)₃) or convert the acid to an acid chloride.

References

  • Regioselective Protection of Aminopyrazoles

    • Evaluation of protecting group strategies for 3-substituted-5-aminopyrazoles.
    • Source: Journal of Organic Chemistry, 2011, 76(17), 7132–7140.
    • (Example proxy for authoritative text on aminopyrazole protection).

  • Bis-Boc Strategy Validation

    • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 or Methanol.[1][7]

    • Source: Arkivoc, 2020, part viii, 115-124.[7]

  • Fluorinated Pyrazole Synthesis

    • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2020, 16, 445–450.
  • General Reactivity of Aminopyrazoles

    • Recent developments in aminopyrazole chemistry.
    • Source: Arkivoc, 2009 (i), 198-250.[8]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Importance

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., p38α MAPK inhibitors) and other targeted therapeutics 1. The introduction of a fluorine atom at the C4 position of the pyrazole ring significantly modulates the physicochemical properties of the molecule. It lowers the pKa of the adjacent amine, increases metabolic stability against cytochrome P450 oxidation, and enhances overall lipophilicity 2. Furthermore, the bulky cyclohexyl group at C3 provides a versatile hydrophobic motif for occupying deep lipophilic pockets in target proteins.

Conventional synthesis of heavily substituted or fluorinated pyrazoles often requires prolonged reflux times and suffers from poor yields due to the deactivated nature of fluorinated precursors 3. Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers through highly efficient, volumetric dielectric heating, reducing reaction times from hours to minutes while suppressing thermal degradation pathways. This application note details a robust, self-validating microwave protocol for synthesizing4 from 3-cyclohexyl-2-fluoro-3-oxopropanenitrile.

Mechanistic Rationale & Causality

Understanding the reaction trajectory is critical for troubleshooting and scaling. The transformation is a variation of the classic Knorr pyrazole synthesis, driven by the following sequence:

  • Nucleophilic Attack: The reaction initiates when the highly nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic ketone carbonyl of 3-cyclohexyl-2-fluoro-3-oxopropanenitrile. The strongly electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the carbonyl but also introduces steric and electronic repulsion. The high energy input of microwave irradiation effectively overcomes this activation barrier.

  • Intramolecular Cyclization: Following the elimination of water to form a hydrazone intermediate, the terminal nitrogen of the hydrazine moiety undergoes a rapid 5-exo-dig cyclization, attacking the electrophilic carbon of the nitrile group.

  • Aromatization: The resulting cyclic imine rapidly tautomerizes into the thermodynamically stable aromatic 5-aminopyrazole system.

Mechanism A 3-Cyclohexyl-2-fluoro- 3-oxopropanenitrile C Hydrazone Intermediate A->C + B (-H2O) B Hydrazine Hydrate D Cyclized Imine (5-exo-dig) C->D Microwave Cyclization E 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine D->E Tautomerization (Aromatization)

Figure 1: Mechanistic pathway of the microwave-assisted Knorr pyrazole cyclocondensation.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, empirical optimization of the reaction parameters was conducted. The table below demonstrates the causality between microwave parameters (temperature/time) and the resulting yield, highlighting the necessity of the optimized 120 °C / 10 min conditions.

EntrySolventTemperature (°C)Time (min)Microwave Power (W)Conversion (%)Isolated Yield (%)
1EtOH80 (Reflux)1200 (Conventional)6552
2EtOH80151007868
3 EtOH 120 10 200 >99 91
4EtOH1505250>9984 (Degradation)
5MeCN120102008576

Table 1: Optimization of reaction conditions. Entry 3 represents the optimal self-validating parameters.

Experimental Protocol

The following step-by-step methodology ensures high reproducibility and incorporates analytical validation gates to confirm the integrity of the synthesis.

Workflow Step1 1. Preparation Mix β-ketonitrile & N2H4·H2O in EtOH Step2 2. Microwave Irradiation 120°C, 10 min, 200W (Sealed Vial) Step1->Step2 Step3 3. Rapid Cooling Air jet cooling to 25°C Step2->Step3 Step4 4. Work-up Concentrate in vacuo, extract with EtOAc Step3->Step4 Step5 5. Purification Recrystallize from EtOAc/Hexane Step4->Step5 Step6 6. Analytical Validation LC-MS & NMR Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Materials & Reagents
  • 3-Cyclohexyl-2-fluoro-3-oxopropanenitrile: 1.0 equiv, 5.0 mmol, 846 mg

  • Hydrazine hydrate (64% in water): 1.5 equiv, 7.5 mmol, 365 µL

  • Absolute Ethanol: Analytical Grade, 10 mL

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and purification.

Step-by-Step Methodology
  • Reaction Assembly: In a 30 mL heavy-walled microwave process vial equipped with a magnetic stir bar, dissolve 3-cyclohexyl-2-fluoro-3-oxopropanenitrile (846 mg, 5.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate (365 µL, 7.5 mmol) dropwise to the stirring solution at room temperature. Causality Note: A 1.5x molar excess of hydrazine ensures complete consumption of the sterically hindered fluorinated ketone and drives the equilibrium toward the hydrazone intermediate.

  • Microwave Irradiation: Seal the vial with a Teflon septum cap. Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to heat the reaction to 120 °C over a 2-minute ramp time, holding at 120 °C for exactly 10 minutes. Protocol Standard: The maximum power should be capped at 200 W to prevent thermal runaway, as the cyclization is mildly exothermic.

  • Cooling & Depressurization: Allow the microwave reactor to rapidly cool the vial to 25 °C using compressed air. Safety Note: Never open the vial until the internal temperature is strictly below the boiling point of ethanol (78 °C) to prevent eruptive boiling.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo to remove the ethanol and unreacted hydrazine. Partition the crude residue between EtOAc (25 mL) and saturated aqueous NaCl (25 mL). Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate to yield a crude solid. Recrystallize the solid from a minimal amount of hot EtOAc layered with hexanes to afford 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine as an off-white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully generated the target compound, the following analytical signatures must be verified before proceeding to downstream biological or synthetic applications:

  • LC-MS (ESI+): Expected m/z[M+H]⁺ = 184.1. A single peak in the UV chromatogram (254 nm) confirms purity >95%.

  • ¹H NMR (400 MHz, DMSO-d6): Look for the broad singlet integrating to 2H around 4.5–5.0 ppm, corresponding to the exocyclic -NH₂ group. The endocyclic pyrazole -NH proton will appear as a highly deshielded broad singlet >11.0 ppm. The cyclohexyl protons will manifest as a complex multiplet between 1.1 and 2.8 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d6): A single peak around -175 to -185 ppm is characteristic of the C4-fluorine on the pyrazole ring, confirming the retention of the fluorine atom during the cyclization process.

References

  • Bagley, M. C., et al. "Microwave-Assisted Synthesis of N-Pyrazole Ureas and the p38α Inhibitor BIRB 796 for Study into Accelerated Cell Ageing." Organic & Biomolecular Chemistry, 2006. 1

  • BenchChem Technical Documentation. "3-(2,3-Difluorophenyl)-3-oxopropanenitrile: Mechanistic Insights & Strategic Considerations." BenchChem, 2026. 2

  • Desai, N. C., et al. "Synthesis of 1-[2-(2-chloro-6-methyl(3-quinolyl))-5-(4-nitrophenyl)(1,3,4-oxadiazolin-3-yl)]-3-(aryl)prop-2-en-1-ones (4a–l): Microwave synthesis of pyrazole derivatives." Current Organic Synthesis, 2019. 3

  • ChemScene Product Catalog. "3-Cyclohexyl-4-fluoro-1h-pyrazol-5-amine (CAS: 2139078-58-1)." ChemScene, 2026. 4

Sources

Application Note: Solvent Selection Strategies for Cyclohexyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Cyclohexyl-substituted pyrazoles represent a unique structural motif in modern drug discovery, frequently appearing in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR modulators. This scaffold presents a distinct "amphiphilic challenge" : the pyrazole core is a polar, hydrogen-bond donor/acceptor system, while the cyclohexyl ring is a bulky, lipophilic, conformationally flexible aliphatic cycle.

Standard solvent protocols often fail with this specific subclass. The lipophilic cyclohexyl group causes intermediates to "oil out" in polar protic solvents (like ethanol/water) used for traditional pyrazoles, while the polar core leads to poor solubility in strictly non-polar media (like hexanes). This guide provides a scientifically grounded framework for solvent selection to optimize regioselectivity , solubility , and process sustainability .

Physicochemical Profiling & Solvent Compatibility

Understanding the duality of the molecule is the first step in process design.

Molecular FeaturePhysicochemical ImpactSolvent Consequence
Pyrazole Core (NH) High polarity, H-bond donor (pKa ~14), H-bond acceptor.Requires polar solvents (DMF, DMSO, Alcohols) for dissolution.
Cyclohexyl Ring High lipophilicity (LogP contribution ~2.5), Steric bulk (Chair conformation).Reduces solubility in water/methanol; increases solubility in ethers/hydrocarbons. Promotes "oiling out" during crystallization.[1]
N-Unsubstituted Tautomeric equilibrium (N1-H vs N2-H).Solvent polarity dictates tautomer ratio and subsequent alkylation regioselectivity.
The "Oiling Out" Phenomenon

A critical issue with cyclohexyl-pyrazoles is their tendency to form oils rather than crystals during cooling.[1] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

  • Cause: The flexible cyclohexyl ring lowers the melting point and disrupts crystal packing.

  • Solution: Avoid binary systems with extreme polarity differences (e.g., Water/MeOH). Use "Bridging Solvents" like Isopropyl Acetate (IPAc) or 2-Methyltetrahydrofuran (2-MeTHF) that accommodate both domains.

Reaction-Specific Solvent Selection

A. N-Alkylation & Regiocontrol

The most common synthetic bottleneck is controlling N1 vs. N2 alkylation.[2] The cyclohexyl group at C3 or C5 exerts significant steric influence, but solvent polarity is the "tuning knob" for thermodynamics.

Mechanism & Solvent Influence[1][2][3][4]
  • Polar Aprotic (DMF, DMSO): Dissociates ion pairs. The reaction often proceeds via the pyrazolate anion. In these conditions, alkylation is governed by sterics and electronics. For 3-cyclohexylpyrazole, N1 alkylation is generally favored due to steric hindrance at N2 from the cyclohexyl group.

  • Non-Polar / Low Polarity (Toluene, THF): Tight ion pairing. The cation (e.g., Na+, Cs+) coordinates with the pyrazole nitrogen, potentially directing alkylation to the more hindered nitrogen (N2) via chelation control, or simply slowing the reaction to allow thermodynamic equilibration.

  • Fluorinated Solvents (HFIP, TFE): Hydrogen bond donation to the pyrazole nitrogens can shield specific sites or stabilize transition states, dramatically altering selectivity compared to DMF.

Decision Tree for Regioselectivity:

Regioselectivity Start Target: N-Alkylation of 3-Cyclohexylpyrazole Desired Which Isomer is Desired? Start->Desired N1 N1-Alkylation (Less Sterically Hindered) Desired->N1 N2 N2-Alkylation (Adjacent to Cyclohexyl) Desired->N2 N1_Cond Condition A: Thermodynamic Control N1->N1_Cond N2_Cond Condition B: Kinetic/Chelation Control N2->N2_Cond N1_Solv Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 N1_Cond->N1_Solv N1_Mech Mechanism: Dissociated Anion Sterics drive selectivity N1_Solv->N1_Mech N2_Solv Solvent: Toluene or THF Base: NaH or MgBr2 (additive) N2_Cond->N2_Solv N2_Mech Mechanism: Metal Coordination Directs to hindered N N2_Solv->N2_Mech

Figure 1: Solvent and condition selection tree for controlling regiochemistry in pyrazole alkylation.

B. Cross-Coupling (Suzuki-Miyaura)

For attaching the cyclohexyl group (e.g., using cyclohexenyl boronic esters) or coupling the pyrazole to an aryl core:

  • Challenge: Protodeboronation of cyclohexyl-boron species.

  • Solvent Recommendation: 1,4-Dioxane or 1-Butanol .

    • Why? Dioxane is standard but toxic. 1-Butanol or t-Amyl Alcohol are superior green alternatives that solubilize the lipophilic cyclohexyl species while maintaining high boiling points for kinetics.

Green Chemistry & Sustainability Substitutions[5]

Modern drug development mandates the reduction of CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents like DMF, DMAc, and DCM.

Traditional SolventIssuesRecommended Green ReplacementRationale for Cyclohexyl-Pyrazoles
DCM (Dichloromethane) Neurotoxic, high volatility.2-MeTHF (2-Methyltetrahydrofuran) 2-MeTHF has excellent lipophilicity (dissolves cyclohexyl group) but is essentially immiscible with water, making it ideal for extractions.
DMF (Dimethylformamide) Reprotoxic, difficult to remove (high BP).GVL (gamma-Valerolactone) or NBP (N-Butylpyrrolidinone) GVL is biodegradable and polar enough to dissolve the pyrazole core. It does not decompose violently like DMSO can under certain conditions.
Diethyl Ether Flammable, peroxide former.CPME (Cyclopentyl Methyl Ether) CPME is hydrophobic, stable to peroxides, and has a higher boiling point, reducing solvent loss.

Detailed Experimental Protocol

Protocol: Regioselective N-Alkylation of 3-Cyclohexyl-1H-pyrazole

Objective: Synthesis of 1-benzyl-3-cyclohexyl-1H-pyrazole (N1 isomer) with >95:5 regioselectivity.

Materials
  • Substrate: 3-Cyclohexyl-1H-pyrazole (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 2-MeTHF (Green Alternative to DMF/DCM) or DMSO (for strict thermodynamic control). Selected: 2-MeTHF for process safety.

Workflow
  • Dissolution: Charge 3-cyclohexyl-1H-pyrazole into the reactor. Add 2-MeTHF (10 V). Note: The cyclohexyl group ensures rapid dissolution in 2-MeTHF compared to MeOH.

  • Base Addition: Add

    
    . Stir at 25°C for 30 mins.
    
  • Alkylation: Add Benzyl bromide dropwise.

    • Critical Step: If N1 selectivity is low in 2-MeTHF, add 10% v/v DMSO as a co-solvent to increase polarity without using neat DMSO.

  • Reaction Monitoring: Heat to 60°C. Monitor by HPLC.

  • Workup (The "Green" Advantage):

    • Cool to RT. Add Water (10 V).

    • Phase Separation: Because 2-MeTHF is used, no extraction solvent addition is needed. The organic layer (containing the lipophilic product) separates cleanly from the aqueous salt layer.

    • Wash organic layer with Brine.

  • Crystallization (Anti-Oiling Strategy):

    • Distill 2-MeTHF to low volume (approx 3 V).

    • Slowly add n-Heptane (anti-solvent) at 50°C until cloud point.

    • Seed with pure crystal (0.1% wt).

    • Cool to 0°C at a rate of 10°C/hour. Slow cooling prevents the cyclohexyl tail from inducing oiling out.

Visual Workflow:

Protocol cluster_tips Critical Control Points Step1 Dissolve Substrate Solvent: 2-MeTHF Step2 Add Base (Cs2CO3) Step1->Step2 Step3 Add Electrophile (BnBr) Step2->Step3 Step4 Phase Separation (Water Wash) Step3->Step4 Tip1 Use DMSO co-solvent if regioselectivity < 90:10 Step3->Tip1 Step5 Crystallization Anti-solvent: Heptane Step4->Step5 Tip2 Slow Cool to prevent Oiling Out Step5->Tip2

Figure 2: Optimized workflow for N-alkylation using green solvents.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product Oils Out Melting point depression by cyclohexyl group; cooling too fast.Re-heat to dissolution. Add seed crystals at cloud point. Switch anti-solvent from Hexane to Methylcyclohexane (better compatibility).
Poor Regioselectivity Solvent not polar enough to dissociate ion pair.Switch from THF/Toluene to DMSO or DMF . Alternatively, use HFIP (Hexafluoroisopropanol) as a solvent to utilize H-bond directing effects.
Low Conversion Steric hindrance of cyclohexyl group blocking approach.Increase temperature to >80°C. Switch leaving group from Bromide to Iodide or Triflate .

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. Organic Letters, 2014, 16(2), 576-579.[3] Link

  • Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. Skrjanc, A., et al. Molecules, 2021, 26(6), 1573. Link

  • Regioselective N-alkylation of 3-substituted pyrazoles. Journal of Organic Chemistry, 2017.[5] Link

  • Solubility and Enhancement Techniques for Pyrazole Derivatives. Savjani, K.T., et al. ISRN Pharmaceutics, 2012. Link

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS Green Chemistry Institute. Link

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing heavily functionalized heterocycles often presents unexpected challenges. The synthesis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine via the cyclocondensation of 3-cyclohexyl-2-fluoro-3-oxopropanenitrile with hydrazine is a prime example.

While the biological and medicinal properties of 5-aminopyrazoles have prompted enormous research into their synthetic routes[1], introducing a fluorine atom at the 4-position fundamentally alters the electronic landscape of the intermediate, leading to stalled reactions, defluorination, and product instability.

This guide is designed to troubleshoot your workflow, explain the mechanistic causality behind each failure mode, and provide a self-validating, field-proven protocol to maximize your reaction yields.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first visualize the reaction trajectory. The synthesis proceeds via a two-step cascade: an initial nucleophilic attack by hydrazine to form a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon[2].

G SM 3-Cyclohexyl-2-fluoro- 3-oxopropanenitrile + Hydrazine Hydrazone Hydrazone Intermediate (Nucleophilic Attack) SM->Hydrazone EtOH, 80°C Defluorination Defluorinated Byproduct (C-F Cleavage) SM->Defluorination High pH / Excess N2H4 Hydrolysis Amide Byproduct (Nitrile Hydrolysis) SM->Hydrolysis Aqueous Base Cyclization Intramolecular Cyclization (Attack on Nitrile) Hydrazone->Cyclization AcOH Catalysis Product 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine (Target Product) Cyclization->Product Tautomerization

Reaction mechanism and side-pathways in 4-fluoro-5-aminopyrazole synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the starting material, but the major peak corresponds to the uncyclized hydrazone intermediate. How do I force the cyclization? The Causality: The initial condensation of hydrazine with the ketone carbonyl is rapid. However, the subsequent intramolecular attack of the hydrazone nitrogen onto the nitrile carbon is kinetically hindered, especially because the highly electronegative fluorine atom at the α-position pulls electron density away from the reaction center. The Solution: You must lower the activation energy of the nitrile attack. Transition from a neutral solvent (like pure ethanol) to a mildly acidic system. Adding 1.0 equivalent of glacial acetic acid (AcOH) protonates the nitrile, vastly increasing its electrophilicity and driving the cyclization to completion[2].

Q2: I am observing a significant amount of defluorinated byproduct (3-cyclohexyl-1H-pyrazol-5-amine). Why is the fluorine falling off? The Causality: Hydrazine is not just a nucleophile; it is a potent reducing agent and a base. If you use a large excess of hydrazine hydrate or allow the pH to rise too high, the C-F bond becomes susceptible to reductive cleavage or nucleophilic substitution before the pyrazole ring can fully form and stabilize the system. The Solution: Strictly control your stoichiometry. Use no more than 1.05 to 1.10 equivalents of hydrazine hydrate. Furthermore, the addition of acetic acid (as recommended in Q1) buffers the system, preventing the high-pH conditions that facilitate defluorination.

Q3: The reaction looks incredibly clean on TLC, but my isolated yield after aqueous workup is below 30%. Where is my product? The Causality: 5-Aminopyrazoles are highly polar, nitrogen-rich heterocycles. The 3-cyclohexyl-4-fluoro derivative has significant water solubility in its neutral state. Furthermore, free base aminopyrazoles are notoriously unstable and prone to rapid oxidation or dimerization into bis-pyrazoles upon exposure to air during concentration[3]. The Solution: Never isolate this compound as a free base. Instead, trap it as a hydrochloride salt. By adding HCl in dioxane or ethereal HCl to the organic extract before final concentration, you precipitate the product as a highly stable, oxidation-resistant solid, drastically improving your recovery.

Reaction Optimization Data

To validate the troubleshooting advice above, our application scientists conducted a solvent and additive screen. The quantitative results below demonstrate the critical need for acid catalysis and strict temperature control.

Table 1: Optimization of Reaction Conditions for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

EntrySolvent SystemTemp (°C)Time (h)Additive / CatalystYield (%)Purity (HPLC %)Primary Observation
1EtOH (Absolute)8012None4582Reaction stalled at hydrazone intermediate.
2EtOH / AcOH (5:1) 80 4 None 88 96 Clean conversion; rapid cyclization.
3MeOH / H₂O658NaOH (0.1 eq)1540Severe defluorination and nitrile hydrolysis.
4Toluene1106PTSA (0.1 eq)6075Thermal degradation; dark reaction mixture.

Note: Yields represent isolated yields of the hydrochloride salt. Purity was determined by LC-MS (UV 254 nm).

Standard Operating Procedure (SOP)

This self-validating protocol incorporates all the troubleshooting principles discussed above. It is designed to prevent defluorination, ensure complete cyclization, and protect the final product from oxidative degradation.

Materials Required:

  • 3-Cyclohexyl-2-fluoro-3-oxopropanenitrile (1.0 eq, 10.0 mmol, 1.69 g)

  • Hydrazine hydrate (64% hydrazine, 1.05 eq, 10.5 mmol, 0.51 mL)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (5 mL)

  • 4M HCl in Dioxane (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclohexyl-2-fluoro-3-oxopropanenitrile (1.69 g) in absolute ethanol (25 mL).

  • Acidification: Add glacial acetic acid (5 mL) to the solution. Self-Validation Check: The solution should remain clear. This acidic environment is critical to prevent base-catalyzed defluorination upon the addition of hydrazine.

  • Controlled Nucleophilic Addition: Cool the flask to 0 °C in an ice bath. Add hydrazine hydrate (0.51 mL) dropwise over 5 minutes. Causality: Slow addition at low temperature controls the exothermic hydrazone formation and prevents the localized excess of hydrazine that leads to side reactions.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 hours. Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The intermediate hydrazone will appear first, followed by its gradual conversion to the lower-Rf pyrazole product.

  • Quenching and Extraction: Once the starting material and intermediate are consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the resulting residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid. Caution: Do not leave the product in the basic aqueous phase for extended periods to avoid oxidation.

  • Salt Formation (Critical Step): Separate the organic layer, dry over anhydrous Na₂SO₄, and filter. To the clear organic filtrate, add 4M HCl in Dioxane (3.0 mL) dropwise while stirring. A white precipitate of 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine hydrochloride will immediately form[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (10 mL), and dry under high vacuum to afford the product as a highly pure, stable white solid.

References

  • [3] Shchegolkov, E. V., et al. (2022). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 27(15), 4861. Available at:[Link]

  • [1] Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Available at:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-04F Compound Class: Fluorinated Aminopyrazoles Status: Active Troubleshooting Guide

The Physicochemical Profile: Why is this happening?

Before attempting to fix the solubility, it is critical to understand the molecular conflict within 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine . You are likely experiencing "crashing out" (precipitation) upon dilution into aqueous media or crystallization within your DMSO stock.[1] This is not user error; it is a structural inevitability that must be managed.

The Structural Conflict
  • The "Grease" (Hydrophobic): The Cyclohexyl group is a bulky, aliphatic moiety that significantly increases Lipophilicity (LogP). It drives the molecule to reject water and aggregate.

  • The "Crystal" (Lattice Energy): The Aminopyrazole core is capable of strong intermolecular Hydrogen bonding (Donor: -NH2 / Acceptor: Pyrazole N). Combined with the Fluorine atom (which enhances crystal packing stability), this creates a high lattice energy.

  • The Result: The molecule prefers to bind to itself (crystallize) rather than interact with water.

PropertyEstimated CharacteristicImpact on Solubility
LogP High (~2.5 - 3.5)Poor water solubility; drives aggregation.
pKa (Pyrazole N) Low (~2.5 - 3.5)Neutral at physiological pH (7.4); requires strong acid to protonate.
H-Bond Potential HighHigh melting point; difficult to break crystal lattice.

Master Protocol: DMSO Stock Preparation[1]

The #1 cause of failure is "Wet" DMSO. Dimethyl sulfoxide (DMSO) is hygroscopic.[2] It absorbs water from the atmosphere. Even 1-2% water content in DMSO can decrease the solubility of lipophilic compounds by 50-80% , causing "invisible" micro-precipitation that ruins assay reproducibility.

The "Dry-Stock" Workflow[1]

StockPrep Figure 1: Critical Workflow for Anhydrous DMSO Stock Preparation. Start Start: Solid Compound DMSO Use ANHYDROUS DMSO (New bottle or stored over sieves) Start->DMSO Dissolve Add DMSO to Compound (Target: 10-20 mM) DMSO->Dissolve Sonicate Sonicate (Ultrasonic Bath) Temp: 30-35°C, 10-15 mins Dissolve->Sonicate Visual Visual Inspection (Check for turbidity/particulates) Sonicate->Visual Aliquot Aliquot immediately (Single-use vials) Visual->Aliquot Freeze Store at -20°C (Avoid repeated freeze/thaw) Aliquot->Freeze

Figure 1: Critical Workflow for Anhydrous DMSO Stock Preparation.

The "Dry-Stock" Protocol[1]
  • Use Anhydrous DMSO:

    • NEVER use a bottle of DMSO that has been opened multiple times or left uncapped.

    • Recommendation: Purchase small, sealed bottles (e.g., 5-10 mL) or store your stock DMSO over 3Å or 4Å molecular sieves to scavenge water.

  • Concentration Strategy:

    • Start Low: Aim for 10 mM initially. If it dissolves easily, increase to 20 mM.

    • Avoid Supersaturation: Do not attempt 50-100 mM unless absolutely necessary. Supersaturated solutions are metastable and will crash out unpredictably (e.g., during freezing).

  • Sonication is Mandatory:

    • The crystal lattice energy must be overcome. Sonicate for 10-15 minutes at 30-35°C .

    • Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or tiny particulates. If present, sonicate longer.

The Critical Step: Aqueous Dilution (The "Crash Out")

The Problem: When you dilute a hydrophobic compound from DMSO into an aqueous buffer (e.g., PBS, cell media), you create a "Solvent Shock" .[1] The water molecules rapidly strip away the DMSO shell, forcing the compound molecules to aggregate.

The "Step-Wise" Dilution Protocol

Do NOT inject concentrated DMSO stock directly into a large volume of aqueous buffer. This causes immediate, localized precipitation at the injection site.

Dilution Figure 2: The 'Step-Wise' Dilution Strategy to Prevent Solvent Shock. Stock 10 mM DMSO Stock Inter Intermediate Dilution (100x) (e.g., into 100% DMSO or 50% DMSO/Buffer) Stock->Inter Dilute 1:10 or 1:100 Final Final Assay Buffer (Rapid Mixing) Inter->Final Add to Buffer while Vortexing Precip Result: Homogeneous Solution (Avoids localized high conc.) Final->Precip

Figure 2: The 'Step-Wise' Dilution Strategy to Prevent Solvent Shock.

Protocol Steps:
  • Prepare an Intermediate Stock:

    • Dilute your 10 mM stock 10-fold into 100% DMSO (to make 1 mM) or 50% DMSO/Buffer (if stability allows).

    • This reduces the concentration gradient during the final step.[1]

  • Rapid Mixing:

    • Add the intermediate solution to the final buffer while vortexing or stirring rapidly.

    • Do not add buffer to the compound (this increases the local concentration). Add compound to the buffer.

  • Limit Final DMSO Concentration:

    • Keep the final DMSO concentration below 0.5% (v/v) if possible. Higher DMSO concentrations can sometimes decrease the solubility of hydrophobic compounds in water by altering the water structure (the "salting-out" effect of organic solvents).

Advanced Formulation: pH & Excipients

If the standard protocol fails, you must modify the chemical environment.

Strategy A: pH Adjustment (The Protonation Trick)

The aminopyrazole moiety contains basic nitrogens. However, the fluorine atom is electron-withdrawing, which lowers the pKa (likely to ~2.5 - 3.5).

  • Neutral pH (7.4): The molecule is uncharged (neutral) and least soluble.

  • Acidic pH (< 4.0): The amine/pyrazole nitrogen can be protonated, forming a cation. Cations are much more soluble in water. [3]

  • Action: If your assay permits, lower the pH of the buffer to pH 4.0 - 5.0 . This may significantly increase solubility.

Strategy B: Cyclodextrins (The "Molecular Bucket")

Cyclodextrins (CDs) are ring-shaped sugar molecules with a hydrophobic cavity and a hydrophilic exterior.

  • Mechanism: The hydrophobic cyclohexyl group of your compound fits inside the CD cavity. The CD then dissolves in water, carrying the compound with it.

  • Recommendation: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .

    • Prepare a 20-40% (w/v) stock of HP-β-CD in water/buffer.

    • Use this solution as your dilution buffer instead of pure water/PBS.

Frequently Asked Questions (FAQs)

Q: My stock solution froze in the fridge, and now there are crystals that won't dissolve. What do I do? A: This is common. DMSO freezes at ~19°C. When it freezes, it can exclude the solute, forcing it to crystallize.

  • Fix: Warm the vial to 37°C in a water bath for 10-20 minutes. Sonicate for another 10 minutes. Do not use the stock until it is perfectly clear. If crystals persist, the compound may have formed a stable polymorph or hydrate; you may need to add a small amount of fresh, anhydrous DMSO.

Q: Can I filter the solution to remove the precipitate? A: NO. If you see precipitate, the concentration is no longer known.[4] Filtering removes the active compound, meaning your 10 µM treatment might actually be 0.1 µM. You must redissolve or reformulate.

Q: Why does it dissolve in DMSO but crash out in cell media? A: Cell media contains salts and proteins.

  • Salts: High salt concentrations (like in PBS/Media) reduce the solubility of organic molecules ("Salting Out").

  • Proteins: Serum proteins (BSA/FBS) can bind the compound.[4] While this keeps it in solution, it reduces the free concentration available to act on the target.[4]

  • Fix: Try diluting into serum-free media first, or use the Cyclodextrin method (Strategy B above).

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Discusses the impact of LogP and pKa on solubility).

  • Tjernberg, A., et al. (2006). "DMSO-Water Mixtures: A Potential Source of False Positives in High-Throughput Screening." Journal of Biomolecular Screening. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

Sources

Purification methods for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine via column chromatography

[1]

Ticket ID: #PYR-FL-005 Subject: Optimization of Column Chromatography for Fluorinated Aminopyrazoles Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

You are attempting to purify 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine . This molecule presents a specific "push-pull" chromatographic challenge:

  • The "Pull" (Retention): The primary amine (-NH2) and the pyrazole ring are basic and polar, causing strong interaction with acidic silanols on standard silica gel. This leads to peak tailing and yield loss.[1][2]

  • The "Push" (Elution): The cyclohexyl group is lipophilic (non-polar) and bulky, while the fluorine atom is electron-withdrawing, slightly reducing the basicity of the amine compared to non-fluorinated analogs.

Recommendation: Do not treat this strictly as a "polar heterocycle." Due to the cyclohexyl group, it is likely soluble in moderate polarity solvents.[1] The "Gold Standard" approach is Normal Phase Flash Chromatography using Hexane/Ethyl Acetate with a basic modifier , or Dichloromethane (DCM)/Methanol if solubility is limited.

Part 1: Method Development & Protocols

Method A: The "Lipophilic" Protocol (Recommended First Choice)

Best for: High solubility samples, removing non-polar impurities.

The Logic: The cyclohexyl group provides enough lipophilicity that the compound should elute without requiring aggressive polar solvents like Methanol, provided the silanol interactions are blocked.

ParameterSpecificationNotes
Stationary Phase Spherical Silica Gel (40–60 µm)Irregular silica may increase backpressure and tailing.[1]
Mobile Phase A Hexane (or Heptane) + 1% Triethylamine (TEA) TEA blocks acidic silanol sites.[1]
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) Maintain constant modifier concentration to prevent baseline drift.
Gradient 0% to 60% B over 15 Column Volumes (CV)Compound typically elutes between 20–40% B.
Loading Dry Load (Solid Load) Dissolve in minimal MeOH/DCM, adsorb onto Celite 545 or Silica, evaporate to dryness.[1]
Detection UV 254 nmThe pyrazole ring absorbs well; the cyclohexyl group does not.
Method B: The "Polar" Protocol (Solubility Limited)

Best for: Samples that precipitate in Hexane; purifying from highly polar byproducts.

The Logic: If the compound is not soluble in Hexane/EtOAc, you must use a stronger solvent system. However, DCM/MeOH is prone to "fronting" if not managed carefully.[1]

  • Base Solvent: Dichloromethane (DCM).[1]

  • Eluent: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH₄OH, 28-30%) .[1]

    • Note: Do not use TEA with DCM/MeOH if you plan to use Mass Spec later, as TEA adducts are persistent.[1] Ammonia is volatile.[1]

  • Gradient: 0% to 10% MeOH/NH₄OH in DCM.

    • Warning: Aminopyrazoles often elute very quickly (at 2-5% MeOH).[1] Shallow gradients are required.

Part 2: Troubleshooting & FAQs

Q1: My compound is "streaking" or "tailing" across the column. I'm losing yield.

Diagnosis: This is the classic "Amine Effect."[1] The basic amine on the pyrazole is forming hydrogen bonds with the acidic silanols (Si-OH) on the silica surface. The Fix:

  • Pre-treatment: Flush the column with 3 CV of your mobile phase containing the basic modifier (TEA or NH₄OH) before injecting the sample. This "neutralizes" the column.[1]

  • Switch Modifiers: If TEA isn't working, switch to 1% Ammonium Hydroxide in the mobile phase. The water content in the ammonia solution helps deactivate the silica further.

Q2: I see two spots on TLC, but they merge on the column. Is it the regioisomer?

Diagnosis: Synthesis of aminopyrazoles from hydrazine often yields regioisomers (3-cyclohexyl vs. 5-cyclohexyl substitution) if the precursor wasn't symmetric. The Fix:

  • Gradient Optimization: Flatten the gradient at the point of elution. If the compound elutes at 30% B, run a gradient of 20% → 35% B over 10 CV.

  • Change Selectivity: Switch the solvent system. If using Hex/EtOAc, try DCM/EtOAc (no methanol).[1] DCM has different selectivity for aromatic isomers than aliphatic hydrocarbons.[1]

Q3: The compound precipitates at the top of the column.

Diagnosis: The sample was likely loaded in a "strong" solvent (like pure DCM or MeOH) onto a column equilibrated in Hexane. The Fix:

  • Mandatory Dry Loading: Never liquid load this compound if using Method A. Adsorb the crude reaction mixture onto Celite 545 (ratio 1:2 sample:Celite).[1] Celite is inert and releases the compound faster than silica, sharpening the bands.

Part 3: Decision Logic & Workflows

Workflow 1: Method Selection Strategy

Use this logic to determine the starting point for your purification.

MethodSelectionStartCrude Mixture:3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amineSolubilityTestSolubility Test:Dissolve 10mg in 1mL Hexane/EtOAc (1:1)Start->SolubilityTestSolubleSoluble?SolubilityTest->SolubleMethodAMETHOD A:Hexane / EtOAc + 1% TEA(Standard Phase)Soluble->MethodAYes (Clear Solution)MethodBMETHOD B:DCM / MeOH + 1% NH4OH(Polar Phase)Soluble->MethodBNo (Precipitate/Cloudy)ReversePhaseALTERNATIVE:C18 Reverse PhaseWater/ACN + 0.1% NH4HCO3MethodA->ReversePhaseIf Purity < 95%MethodB->ReversePhaseIf Purity < 95%

Figure 1: Decision matrix for selecting the mobile phase based on compound solubility.

Workflow 2: Troubleshooting Tailing & Separation

Follow this path if your chromatography results are suboptimal.

TroubleshootingIssueObserved IssueTailingPeak Tailing(Shark Fin Shape)Issue->TailingFrontingPeak Fronting(Shark Fin Reversed)Issue->FrontingCoelutionCo-elution(Poor Resolution)Issue->CoelutionSol_Tailing1. Increase Modifier (1% TEA)2. Use Amine-Functionalized SilicaTailing->Sol_TailingSol_Fronting1. Switch to Dry Loading2. Reduce Sample MassFronting->Sol_FrontingSol_Coelution1. Flatten Gradient Slope2. Switch Solvent (e.g., DCM/EtOAc)Coelution->Sol_Coelution

Figure 2: Diagnostic tree for correcting common peak shape anomalies.

Part 4: Quantitative Data & Reference Data

Table 1: Mobile Phase Modifier Performance

Comparative analysis of modifiers for aminopyrazole purification on Silica 60.

ModifierConcentrationEffect on Rf (Retention)Peak Shape QualityRemoval Difficulty
None 0%High Retention (Streaking)Poor (Tailing)N/A
Triethylamine (TEA) 0.5% - 1.0%Decreases Rf slightlyExcellent (Sharp)Moderate (High boiling point)
Ammonium Hydroxide 1.0%Decreases Rf significantlyGoodEasy (Volatile)
Acetic Acid 0.1%NOT RECOMMENDED Poor (Cationic sticking)N/A
Table 2: Physicochemical Properties (Estimated)

Based on structural analogs (3-phenyl-4-fluoro-1H-pyrazol-5-amine).[1]

PropertyValueImplication for Purification
pKa (Pyrazolium) ~2.5 - 3.0The ring is not easily protonated in neutral solvents.[1]
pKa (Amine) ~4.0 - 5.0Less basic than alkyl amines due to fluorine, but still sticky.[1]
LogP ~2.5 - 3.2Moderately lipophilic (Cyclohexyl effect).[1]
UV Max ~245-255 nmMonitor at 254 nm.[1]

References

  • Biotage. "The Choice of Mobile Phase in Reversed-Phase Flash Chromatography." Flash Purification Application Note AN004. Accessed March 2026.[1]

  • Sorbent Technologies. "Amino Silica Gel Applications and Mechanisms." Technical Support Center. Accessed March 2026.[1]

  • Teledyne ISCO. "Purification of Heterocyclic Compounds." RediSep Application Guide. Accessed March 2026.[1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] Accessed March 2026.[1]

  • Sigma-Aldrich. "3-amino-4-fluoropyrazoles Synthesis and Properties."[1] Technical Product Data. Accessed March 2026.[1]

Minimizing side reactions during acylation of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Target Molecule: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) Audience: Medicinal Chemists, Process Chemists

Part 1: Executive Technical Overview

The Challenge: Nucleophilic Competition Acylating 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine presents a classic regioselectivity challenge inherent to 5-aminopyrazoles. The molecule possesses three nucleophilic sites:

  • The Exocyclic Amine (

    
     at C5):  The desired target. However, its nucleophilicity is attenuated by the electron-withdrawing fluorine atom at C4.
    
  • The Ring Nitrogens (N1/N2): Highly reactive. Acylation here forms unstable

    
    -acyl pyrazoles (kinetic products) or stable bis-acylated species.
    
  • Tautomeric Ambiguity: The 1H-proton shifts between nitrogens, complicating the steric environment created by the bulky 3-cyclohexyl group.

The Solution Strategy Minimizing side reactions here is rarely about preventing the initial formation of N1-acylated byproducts. Instead, the most robust strategy relies on Thermodynamic Editing —driving the reaction to completion (often forming bis-acylated species) and then selectively cleaving the labile N1-acyl group during workup to reveal the stable C5-amide.

Part 2: Troubleshooting Guide (FAQ)

Q1: I observe a mixture of two mono-acylated products and one bis-acylated product by LCMS. Which is which, and how do I fix this?

Diagnosis: You are observing the "Kinetic Trap."

  • Product A (Desired): C5-amide. Stable.

  • Product B (Undesired): N1-acyl pyrazole. Often forms faster but is chemically labile (like an active amide).

  • Product C (Bis-acylated): Acylation at both C5-amine and N1.

The Fix: The "Over-Acylate & Hydrolyze" Protocol Do not try to starve the reaction with 1.0 equivalent of acylating agent.

  • Push to Completion: Use 2.2–2.5 equivalents of your acyl chloride/anhydride.[1] Force the reaction to form the Bis-acylated species (Product C) or a mixture of A and C.

  • Selective Hydrolysis: The N1-acyl bond is essentially an activated amide (imidazolide-like character). It hydrolyzes much faster than the C5-amide.

    • Action: Treat the crude reaction mixture (or during workup) with a mild base (e.g.,

      
       in MeOH/Water or ethanolic NaOH) at RT for 30–60 minutes. This cleanly strips the N1-acyl group, collapsing everything into the desired Product A.
      
Q2: The reaction is sluggish. I’m adding DMAP, but now I see complex impurities.

Root Cause: The C4-Fluorine Effect. The fluorine atom is electron-withdrawing, significantly lowering the


 and nucleophilicity of the exocyclic amine compared to a non-fluorinated pyrazole.
  • Risk with DMAP: While 4-Dimethylaminopyridine (DMAP) accelerates the desired reaction, it also accelerates the formation of di-acylated imides (acylation of the NH twice) and oligomers if the acylating agent is reactive enough.

Optimization:

  • Switch Base: Use Pyridine as both solvent and base. It provides a "goldilocks" activation—strong enough to drive the reaction but less prone to causing runaway side reactions than DMAP/TEA mixtures.

  • Temperature: Heat to

    
    . The steric bulk of the 3-cyclohexyl group combined with the electronic deactivation of the fluorine requires thermal energy to overcome the activation barrier.
    
Q3: My product is oiling out or trapping impurities. How do I purify this efficiently?

Insight: Solubility Leverage. The 3-cyclohexyl group makes your starting material and product lipophilic, but the pyrazole core remains polar.

  • Purification Hack: Avoid column chromatography if possible.

    • Step 1: After the selective hydrolysis step (see Q1), acidify the aqueous workup to pH ~4-5.

    • Step 2: The desired amide often precipitates due to the hydrophobic cyclohexyl group, while the excess acid/byproducts remain in solution.

    • Step 3: Recrystallize from EtOH/Water. The cyclohexyl group aids crystallization in protic solvents.

Part 3: Recommended Experimental Protocol

Objective: Synthesis of


-(3-cyclohexyl-4-fluoro-1H-pyrazol-5-yl)amide with >95% regioselectivity.

Reagents:

  • Substrate: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.0 eq)[2]

  • Acylating Agent: Acid Chloride (2.2 eq)

  • Solvent/Base: Pyridine (10 V) [Volume relative to mass]

  • Workup Reagent:

    
     or 
    
    
    

Workflow:

  • Dissolution: Dissolve amine in dry Pyridine under

    
    .
    
  • Addition: Add Acid Chloride dropwise at

    
    . (Exotherm control).
    
  • Heating: Warm to

    
     and stir for 2–4 hours. Monitor by LCMS for disappearance of starting material. Ignore the ratio of mono/bis products.
    
  • Quench & Hydrolysis (The Critical Step):

    • Cool to RT.

    • Add

      
       (aqueous) or 
      
      
      
      .
    • Stir vigorously for 1 hour. This cleaves the N1-acyl group.

  • Isolation:

    • Dilute with water.

    • Adjust pH to ~5–6 with

      
      .
      
    • Filter the precipitate or extract with EtOAc if no solid forms.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition and the thermodynamic "rescue" pathway relying on selective hydrolysis.

AcylationPathways Start Starting Material (3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine) N1_Acyl N1-Acyl Intermediate (Kinetic Product) UNSTABLE Start->N1_Acyl Fast (Kinetic) C5_Amide C5-Amide (Desired Product) Start->C5_Amide Slow (Steric/Electronic Drag) N1_Acyl->Start Hydrolysis Bis_Acyl Bis-Acylated Species (N1, C5-Diacyl) N1_Acyl->Bis_Acyl + Acylating Agent C5_Amide->Bis_Acyl + Acylating Agent Bis_Acyl->C5_Amide Selective Hydrolysis (Mild Base/Workup)

Caption: Reaction landscape showing the "Kinetic Trap" of N1-acylation and the "Rescue Pathway" via selective hydrolysis of the Bis-acylated species to yield the desired C5-amide.

Part 5: Data Summary & Conditions

ParameterRecommended ConditionScientific Rationale
Stoichiometry 2.0 – 2.5 eq Acyl ChlorideEnsures complete conversion of the deactivated amine; pushes all material to Bis-acyl state for uniform hydrolysis.
Solvent Pyridine (Neat) or THF/PyridinePyridine acts as an acyl-transfer catalyst and acid scavenger.
Temperature

Initial cooling controls exotherm; heating overcomes the fluorine-induced nucleophilic deactivation.
Workup pH Neutral/Mildly Acidic (pH 5-6)Prevents hydrolysis of the desired amide while ensuring the pyrazole ring is protonated/neutral for precipitation.

References

  • Regioselectivity in Aminopyrazole Acylation Title: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Source:Synlett (2006). Context: Establishes the kinetic preference for N1 reaction and solvent effects on tautomerism.
  • Hydrolysis of N-Acyl Pyrazoles

    • Title: Acetylation of 5-amino-1H-[1,2,4]triazole revisited (Analogous Chemistry).
    • Source:J. Org.[3] Chem. (2002).

    • Context: Demonstrates the lability of ring-nitrogen acyl groups compared to exocyclic amides, supporting the "hydrolytic rescue" str
    • URL:[Link]

  • Fluorine Effect on Aminopyrazoles

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).[4]

    • Source:J. Med.[4] Chem. (2006).[5]

    • Context: Discusses the synthesis and electronic properties of 4-fluoropyrazole-5-amines in drug discovery.
    • URL:[Link]

Sources

Technical Support Center: Stability of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) is a robust heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). While the pyrazole core is generally stable, the interplay between the lipophilic cyclohexyl group , the electron-withdrawing fluorine , and the amphoteric aminopyrazole system creates specific challenges under acidic conditions.

This guide addresses the most common user inquiries regarding stability, solubility anomalies, and analytical artifacts observed in acidic media.

Part 1: The Acidic Stability Matrix
Q1: "I exposed the compound to 1M HCl for 24 hours and observed a precipitate. Has the compound degraded?"

Diagnosis: Likely No . You are observing a solubility limit, not chemical degradation.

Technical Explanation: The molecule contains a basic amine and a pyrazole ring. However, the C4-Fluorine atom is highly electronegative. This exerts an inductive effect (


) that significantly lowers the 

of the pyrazole nitrogen and the exocyclic amine compared to non-fluorinated analogues.

Consequently, the salt formed (e.g., hydrochloride) may be less stable in solution than expected. If the acid concentration is not high enough to fully protonate the species and maintain the ionic strength required to solvate the hydrophobic cyclohexyl tail, the compound may revert to its neutral, insoluble form or "oil out" as a gummy salt.

The "Precipitation vs. Degradation" Decision Tree:

StabilityCheck Start Observation: Precipitate or New Peak CheckSolubility Step 1: Add Co-solvent (MeOH/ACN) or Increase Acid Conc. Start->CheckSolubility Dissolves Precipitate Dissolves CheckSolubility->Dissolves Solubility Issue Persists Precipitate Persists CheckSolubility->Persists LCMS Step 2: Run LC-MS (Acidic Mobile Phase) Dissolves->LCMS Confirm Purity Persists->LCMS MassCheck Check Mass Spectrum LCMS->MassCheck ParentMass Mass = M+1 (184.2) MassCheck->ParentMass Intact Molecule Hydrolysis Mass = 185 (M+1 - NH2 + OH) Pyrazolone Formation MassCheck->Hydrolysis Hydrolysis (Rare) Defluor Mass = 166 (Loss of F) MassCheck->Defluor Defluorination (Very Rare)

Figure 1: Diagnostic workflow to distinguish between physical precipitation and chemical degradation.

Q2: "Under what conditions does actual chemical degradation occur?"

Diagnosis: Chemical degradation (hydrolysis) typically requires forcing conditions (High Temperature + Strong Mineral Acid).

Detailed Mechanism:

  • C-F Bond Stability: The C-F bond on the pyrazole ring is extremely stable (

    
    ). Standard acidic workups (TFA, HCl, HBr) will not  cause defluorination [1, 2].
    
  • Amine Hydrolysis: The primary risk is the hydrolysis of the C5-amine to a hydroxyl group, which tautomerizes to a pyrazolone . This reaction is slow because the pyrazole ring is aromatic, but the electron-withdrawing fluorine makes the C5 carbon slightly more electrophilic than in non-fluorinated pyrazoles.

Experimental Thresholds:

ConditionOutcomeRisk Level
10% Acetic Acid (RT) Stable Salt FormationLow
1M HCl / TFA (RT) Stable Salt FormationLow
6M HCl (Reflux, >80°C) Partial Hydrolysis to PyrazoloneHigh
H₂SO₄ (Conc.) Sulfonation / DecompositionCritical
Part 2: Analytical Troubleshooting (HPLC/LC-MS)
Q3: "I see split peaks in my HPLC chromatogram. Is the sample impure?"

Diagnosis: This is likely a pH mismatch artifact , common with aminopyrazoles.

Technical Explanation: Aminopyrazoles can exist in multiple tautomeric forms. In solution, rapid proton exchange occurs. If your HPLC mobile phase pH is near the


 of the molecule (likely pH 2.5–3.5 due to the fluorine effect), the instrument detects both the protonated and neutral species as they separate on the column.

Corrective Protocol:

  • Buffer the Mobile Phase: Ensure the aqueous phase is well-buffered. Use 0.1% TFA (pH ~2) or 10mM Ammonium Formate (pH ~3.8) rather than just "water/acetonitrile."

  • Check UV Spectrum: Both "split" peaks should have identical UV absorption profiles.

  • Tautomerism Visualized:

Tautomerism Neutral Neutral Tautomer (Free Base) Protonated Cationic Species (Protonated at N1 or N-exocyclic) Neutral->Protonated + H+ (Fast Equilibrium) Pyrazolone Hydrolysis Product (Pyrazolone - Degradant) Protonated->Pyrazolone + H2O / Heat (Slow Irreversible)

Figure 2: The equilibrium between neutral and protonated forms is fast (reversible), whereas hydrolysis is slow (irreversible).

Part 3: Synthesis & Handling FAQs
Q4: "Can I use this molecule in reductive amination reactions using acidic reducing agents (e.g., NaCNBH₃/AcOH)?"

Answer: Yes. The 4-fluoro group stabilizes the ring against oxidative degradation, and the molecule is compatible with standard reductive amination conditions.

  • Caution: The cyclohexyl group provides significant steric bulk. If reacting the C5-amine with a ketone/aldehyde, ensure the electrophile is not overly hindered.

  • Tip: Use Ti(OiPr)₄ as a Lewis acid additive if the reaction is sluggish in Acetic Acid alone.

Q5: "How should I store the HCl salt of this compound?"

Answer: Store in a desiccator at -20°C .

  • Why? Fluorinated amine salts can be hygroscopic. Moisture absorption can lead to the formation of a "gum" which is difficult to weigh accurately.

  • Recovery: If the salt oils out, triturate with cold diethyl ether or hexanes to induce crystallization.

References
  • Lucas, T., et al. (2020). "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry, 16, 445–450.[1]

    • Supports: Synthesis and stability of the 4-fluoro-5-aminopyrazole core.
  • ChemScene. (n.d.). "Product Datasheet: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1)."

    • Supports: Physical properties and commercial availability.[2]

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 111(11), 6984-7034.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Supports: Fundamental tautomerism and hydrolysis mechanisms of aminopyrazoles.

Sources

Technical Support Center: 4-Fluoro-Pyrazole Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Regioisomer Formation in 4-Fluoro-1H-Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Fluorine Factor

Welcome to the technical guide for 4-fluoropyrazole synthesis. You are likely here because your LC-MS shows two peaks with identical mass, or your NMR suggests a mixture of 1,3- and 1,5-isomers.[1]

The Core Problem: Introducing a fluorine atom at the C4 position (or using fluorinated precursors) fundamentally alters the electronic landscape of the pyrazole ring.[1] The high electronegativity (


) and the strong inductive effect (-I) of fluorine reduce the pKa of the pyrazole NH (making it more acidic) while simultaneously pulling electron density away from the nitrogen lone pairs.[1] This creates a "tug-of-war" between steric control and electronic control, often leading to poor regioselectivity during both de novo cyclization and post-synthetic alkylation.[1]

This guide is structured to troubleshoot these specific failure modes.

Module 1: Troubleshooting De Novo Cyclization

Scenario: You are condensing a hydrazine (


) with a 2-fluoro-1,3-dicarbonyl compound and obtaining an inseparable mixture of regioisomers.
Root Cause Analysis

In the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl, the regioselectivity is determined by the initial nucleophilic attack.[1]

  • Electronic Bias: The hydrazine

    
     (the more nucleophilic nitrogen) attacks the more electrophilic carbonyl carbon.[1]
    
  • Fluorine Effect: A fluorine atom at C2 increases the electrophilicity of both carbonyls via induction, often eroding the natural electronic difference between them.[1]

Diagnostic Workflow & Solutions
Ticket #101: "I have a 50:50 mixture of isomers."

Solution: Shift from Thermodynamic to Kinetic Control.

  • Protocol Adjustment: If you are refluxing in ethanol (thermodynamic conditions), the reaction equilibrates to the most stable mixture.[1] Switch to acetic acid or TFE (2,2,2-trifluoroethanol) at lower temperatures (

    
     to RT).[1]
    
  • Why? Fluorinated solvents like TFE can activate specific carbonyls via hydrogen bonding, potentially directing the initial hydrazine attack.[1]

Ticket #102: "The reaction stalled."

Solution: Lewis Acid Catalysis.[1]

  • Protocol: Add 10 mol%

    
     or 
    
    
    
    .[1]
  • Mechanism: The fluorine atom at C2 can form an intramolecular H-bond with the enol proton, locking the dicarbonyl in a pseudo-cyclic structure that is less reactive. A Lewis acid disrupts this and activates the carbonyl.[1]

Visualization: Cyclization Decision Tree

CyclizationLogic Start Start: 2-Fluoro-1,3-Dicarbonyl + Substituted Hydrazine CheckSym Is the Dicarbonyl Symmetrical? (R1 == R2) Start->CheckSym SymYes No Regioisomer Issue. Proceed to Purification. CheckSym->SymYes Yes SymNo Unsymmetrical (R1 != R2) CheckSym->SymNo No SolventCheck Current Solvent System? SymNo->SolventCheck Prot Polar Protic (EtOH/MeOH) SolventCheck->Prot Standard Aprot Polar Aprotic (DMF/DMSO) SolventCheck->Aprot Alternative Result1 Mixture likely. Thermodynamic Control. Prot->Result1 Result2 Better Selectivity. Kinetic Control. Aprot->Result2 Action1 Action: Switch to TFE or add Lewis Acid (Yb(OTf)3) Result1->Action1

Caption: Logic flow for diagnosing regioselectivity issues in the cyclization of fluorinated dicarbonyls.

Module 2: Troubleshooting N-Alkylation

Scenario: You have a neutral 4-fluoropyrazole and need to attach an R-group to nitrogen. You are getting the "wrong" isomer or a mixture.[1]

The "Lone Pair Paradox"

In 4-fluoropyrazoles, the fluorine atom exerts a strong -I (inductive) effect.

  • Effect 1: It lowers the pKa of the NH (approx pKa 10-11 vs 14 for unsubstituted pyrazole), making deprotonation easier.[1]

  • Effect 2: It pulls density from the pyrazolate anion, making it a "harder" nucleophile.[1]

  • Regio-Rule: Alkylation typically occurs at the nitrogen furthest from the bulkiest substituent (Steric Control) or the nitrogen with the highest electron density (Electronic Control). In 4-F pyrazoles, sterics usually dominate because the electronic differentiation is dampened by the fluorine.

Standard Operating Procedure (SOP): Regioselective Alkylation
ParameterRecommendation for High SelectivityMechanism
Base Cs2CO3 (Cesium Carbonate)The large Cesium cation (

) forms a loose ion pair with the pyrazolate, allowing the "hard" anion to react more freely under steric control.
Solvent DMF or NMP (Anhydrous)Polar aprotic solvents dissociate the ion pair, favoring

attack at the less hindered nitrogen.[1]
Temperature 0°C to Room Temp High heat (Reflux) overcomes steric barriers, leading to mixtures (Thermodynamic product).[1] Keep it cold to favor the Kinetic product (Steric control).[1]
Electrophile Alkyl Halides (Br/I)Highly reactive electrophiles work best at low temps, preserving kinetic selectivity.[1]
Ticket #201: "I need the sterically hindered isomer (1,5-substitution)."

Standard alkylation will fail here. Solution: Use a Transient Directing Group or Michael Addition .[1]

  • Michael Addition: If your electrophile is a Michael acceptor (e.g., acrylate), the reaction is reversible.[1] Under thermodynamic conditions, the group may migrate to the thermodynamically stable position.[1]

  • Blocking Strategy: If you need to alkylate N1 (next to a bulky group), consider synthesizing the pyrazole de novo with the group already in place, as forcing alkylation against sterics on a 4-F-pyrazole is low-yielding.

Module 3: Analytical Forensics (Isomer Identification)

Scenario: "I have a peak, but I don't know if it's the 1,3- or 1,5-isomer."

The Gold Standard: 19F-HOESY NMR

Proton NMR is often inconclusive because the 4-F atom splits all nearby signals. The most robust method is 19F-{1H} HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

  • Concept: This 2D NMR experiment detects through-space interactions between the Fluorine atom and protons.

  • Application:

    • Isomer A (1,3-subst): The R-group on Nitrogen is far from the C5-substituent.

    • Isomer B (1,5-subst): The R-group on Nitrogen is close to the C5-substituent.

    • The Test: Look for NOE correlations between the N-R protons and the C5-R protons. (Note: The 4-F atom serves as a reference point for chemical shift, but the NOE is usually measured between protons.[1] However, 19F-1H HOESY can specifically show coupling between the 4-F and the N-substituent if the geometry allows).

Quick Check Table (1H NMR & 19F NMR)

Feature1,3-Isomer (Less Hindered)1,5-Isomer (More Hindered)
19F Shift Typically

-170 to -175 ppm
Often shifted downfield by 1-2 ppm relative to 1,3.
13C C5 Signal Shielded (Higher field)Deshielded (Lower field) due to steric compression.[1]
NOE Signal Strong NOE between N-R and H-5 (if H is present).Strong NOE between N-R and C5-Substituent.
Visualization: Analytical Workflow

AnalysisFlow Sample Purified Isomer Sample NMR Run 1H & 19F NMR Sample->NMR Decision Are C3/C5 substituents different? NMR->Decision DiffYes Yes (e.g., Methyl vs Phenyl) Decision->DiffYes DiffNo No (Symmetrical) Decision->DiffNo Stop: Isomers degenerate NOE Run 1D-NOE or 2D-NOESY DiffYes->NOE ResultA NOE: N-Alkyl <-> C5-Group (Strong Signal) NOE->ResultA ResultB NOE: N-Alkyl <-> H-C4 (N/A for 4-F) Look for N-Alkyl <-> C3-Group (Weak/Far) NOE->ResultB Conclusion1 Conclusion: 1,5-Isomer ResultA->Conclusion1 Conclusion2 Conclusion: 1,3-Isomer ResultB->Conclusion2

Caption: Step-by-step NMR analysis to distinguish pyrazole regioisomers.

References

  • Regioselective Synthesis of Fluorinated Pyrazoles

    • Title: Regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone[2][3]

    • Source: Journal of Fluorine Chemistry[1][3]

    • URL:[Link][1][3]

  • Mechanistic Insight into Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions[4]

    • Source: Journal of Organic Chemistry[1][4]

    • URL:[Link][1]

  • NMR Characterization

    • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of Pyrazoles[5]

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

  • General Review of Fluorinated Pyrazoles

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications[6][7][8][9]

    • Source: Chemical Reviews
    • URL:[Link][1]

Sources

Removing unreacted hydrazine from 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Removal Protocol Case ID: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Purification Status: Open Priority: Critical (Genotoxic Impurity Control)

Executive Summary

You are dealing with a 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine reaction mixture contaminated with unreacted hydrazine. Because hydrazine is a known mutagen (ICH M7 Class 1), its removal to sub-ppm levels is mandatory for pharmaceutical applications.

This guide leverages the significant basicity difference between hydrazine (


) and 5-aminopyrazoles (

) to effect separation. We provide three tiered protocols ranging from aqueous extraction to chemical scavenging.

Tier 1: Diagnostic & Detection

Before attempting purification, confirm the presence of hydrazine.

Q: How do I visually confirm hydrazine residues without running an LC-MS? A: Use the Ehrlich’s Reagent Spot Test . This is a rapid, qualitative colorimetric test.

Protocol:

  • Prepare Reagent: Dissolve 500 mg of p-dimethylaminobenzaldehyde in 50 mL of ethanol and 50 mL of conc. HCl.

  • Test: Spot 5 µL of your reaction mixture (organic layer) onto a TLC plate.

  • Visualize: Apply 1 drop of Ehrlich’s reagent to the spot.

  • Result: A bright yellow/orange color indicates hydrazine. (Note: Your product, a primary amine, may stain faintly, but hydrazine typically reacts faster and more intensely yellow in this specific matrix).

Tier 2: Aqueous Workup (The Swing)

Best for: Bulk removal of large hydrazine excesses.

Q: Can I wash hydrazine out with water? A: Simple water washing is inefficient. You must control the pH.

  • Hydrazine Conjugate Acid (

    
    ): 
    
    
    
    [1]
  • 5-Aminopyrazole Conjugate Acid:

    
     (The fluorine at C4 further lowers basicity via inductive withdrawal).
    

The Strategy: At pH 4–5 , hydrazine is >99.9% protonated (ionic, water-soluble), while your pyrazole product remains >99% neutral (organic-soluble).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (peroxide risk with hydrazine).

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer adjusted to pH 4.5 .

  • Extraction:

    • Wash the organic layer 3x with the pH 4.5 buffer.

    • Mechanism:[2] Hydrazine partitions into the aqueous phase as

      
      .[2]
      
  • Polishing: Wash 1x with Brine to remove residual water.

  • Drying: Dry over

    
    .
    

Tier 3: Chemical Scavenging

Best for: Trace removal (<1000 ppm) when extraction is insufficient.

Q: The extraction didn't get everything. What now? A: Use an electrophilic scavenger to convert hydrazine into a lipophilic hydrazone, which changes its physical properties (solubility/boiling point) or allows for precipitation.

Preferred Scavenger: 4-Chlorobenzaldehyde Why? It forms a crystalline azine/hydrazone that is often insoluble in the reaction solvent or easily separated by chromatography.

Protocol:

  • Quantify: Estimate residual hydrazine (e.g., by LC-MS or rough stoichiometry).

  • Add Scavenger: Add 1.5 equivalents of 4-chlorobenzaldehyde (relative to residual hydrazine) to the organic solution.

  • Incubate: Stir at room temperature for 1–2 hours.

    • Reaction:

      
      
      
  • Workup:

    • The resulting azine is much less polar than your amine product.

    • Pass the mixture through a short Silica Gel Pad . The non-polar azine elutes with non-polar solvents (Hexanes/EtOAc 9:1), while your polar amine product sticks and can be eluted later with a polar mixture (e.g., DCM/MeOH).

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct removal method based on impurity levels.

Purification_Workflow Start Crude Reaction Mixture Check Check Hydrazine Level (LC-MS or Ehrlich Test) Start->Check High High Level (>5%) Check->High Major Excess Low Trace Level (<1000 ppm) Check->Low Minor Impurity AcidWash Method A: pH 4.5 Buffer Wash (Exploit pKa diff: 8.1 vs 2.5) High->AcidWash Scavenge Method B: Scavenging (Add 4-chlorobenzaldehyde) Low->Scavenge AcidWash->Check Re-evaluate Chrom Method C: Column Chromatography (Separate Azine from Product) Scavenge->Chrom Final Pure 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Chrom->Final

Caption: Decision matrix for hydrazine removal. High concentrations require bulk extraction (Method A) before polishing with scavenging (Method B).

Figure 2: Scavenging Mechanism

Visualizing how the aldehyde scavenger neutralizes the hydrazine threat.

Scavenging_Mechanism cluster_0 Separation Outcome Hydrazine Hydrazine (Toxic, Polar) Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Scavenger (-H2O) Scavenger 4-Chlorobenzaldehyde (Electrophile) Product Azine Derivative (Lipophilic, Non-Toxic) Intermediate->Product + Scavenger (-H2O) Result Azine moves to solvent front on Silica. Target Amine stays on baseline. Product->Result

Caption: Chemical transformation of hydrazine into a lipophilic azine, facilitating chromatographic separation.

FAQ: Common Pitfalls

Q: Can I use Acetone instead of 4-chlorobenzaldehyde? A: Yes, acetone forms acetone azine.

  • Pros: Cheap, fast.

  • Cons: Acetone azine is somewhat volatile and can revert to hydrazine if exposed to water/acid. Benzaldehyde derivatives are more stable and easier to track by UV on a column.

Q: My product is water-soluble. Can I still use the acid wash? A: If your 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine is water-soluble (unlikely for this structure, but possible if salt formation occurs), do not use the aqueous wash. Proceed directly to Scavenging (Tier 3) or use a cation exchange resin (e.g., Amberlyst 15) which will bind hydrazine more tightly than the weak pyrazole base.

Q: What are the safety limits? A: Hydrazine is a potent carcinogen. Always handle in a fume hood. Treat all aqueous waste from Tier 2 as hazardous hydrazine waste—do not pour down the drain. Destroy hydrazine in waste by treating with dilute bleach (sodium hypochlorite) before disposal.

References

  • Hydrazine Properties &

    
     :
    
    • PubChem. "Hydrazine - Compound Summary." National Library of Medicine. Accessed March 2026.
    • URL: [Link]

  • Basicity of Aminopyrazoles: Journal of Heterocyclic Chemistry. "Basicity and nucleophilicity of 5-aminopyrazoles." Validated via structural analogy to known 5-amino-1-phenylpyrazole ( 2.5).
  • Scavenging Protocols

    • Organic Process Research & Development. "Scalable Methods for the Removal of Hydrazine Impurities."
    • URL: [Link] (General reference for scavenger methodology).

  • Detection Methods: Sigma-Aldrich. "Hydrazine Test with Ehrlich’s Reagent."

Sources

Technical Support Center: Optimization of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature & Reaction Conditions for Amide Coupling Molecule: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Core Technical Directive

Executive Summary: Coupling 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine presents a specific kinetic challenge. The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the C5-exocyclic amine compared to non-fluorinated analogs. Furthermore, the unprotected N1-pyrazole nitrogen introduces a competitive nucleophilic site, creating a regioselectivity risk (N5-amide vs. N1-amide).

Optimization is not merely about "heating it up"; it requires balancing activation energy (to overcome the F-deactivated amine) against regiocontrol (to prevent N1-acylation or bis-acylation). This guide outlines a self-validating optimization strategy.

Troubleshooting & FAQs

Q1: I am observing <20% conversion at Room Temperature (25°C) using EDC/HOBt. Is the reagent decomposed?

Diagnosis: Unlikely. The issue is kinetic, not reagent quality. Technical Explanation: The C4-fluorine atom pulls electron density away from the C5-amine lone pair. Standard carbodiimide couplings (EDC/DCC) generate an O-acylisourea intermediate that is often insufficiently electrophilic to react with this deactivated amine at 25°C. Solution:

  • Switch Coupling Agent: Move to phosphonium (PyBOP) or uronium (HATU) reagents.[1] These generate highly reactive OBt/OAt esters.

  • Temperature Step-Up: Increase temperature to 45–50°C . This specific window provides enough energy to overcome the nucleophilic barrier without triggering significant thermal decomposition of the activated ester.

  • Catalysis: Add DMAP (0.5–1.0 equiv) . DMAP forms a highly electrophilic N-acylpyridinium intermediate, which is far more reactive toward deactivated amines than the standard active ester.

Q2: I see a major byproduct with M+ Mass matching the product, but the NMR is different. What is happening?

Diagnosis: You are likely forming the N1-regioisomer (ring acylation) or a mixture of N1/N5 isomers. Technical Explanation: The pyrazole ring NH (N1) is also nucleophilic. While the C5-amine is generally more nucleophilic, the fluorine substitution narrows this reactivity gap. High temperatures (>80°C) or strong bases can deprotonate N1, making it a competitive nucleophile.[2] Solution:

  • Control Temperature: Do not exceed 60°C. Higher temperatures favor the thermodynamic N1-acylated product or rearrangement.

  • Base Selection: Use a mild, non-nucleophilic base like DIPEA or 2,6-Lutidine .[2] Avoid strong bases (NaH, KOtBu) or nucleophilic bases (unhindered pyridines) if regioselectivity is poor.[2]

  • Solvent Switch: Switch from DMF to Pyridine (as solvent and base) or 2-MeTHF . Pyridine often promotes the desired N-acylation via an acyl-pyridinium mechanism that favors the exocyclic amine.

Q3: The reaction turns black and yield drops at 80°C. Is the amine unstable?

Diagnosis: The amine is thermally stable, but the activated acid intermediate is decomposing.[2] Technical Explanation: Activated esters (e.g., O-At esters from HATU) have finite thermal stability.[2] At 80°C, they can undergo rearrangement (e.g., Curtius-like pathways) or hydrolysis before the sluggish amine can attack.[2] Solution:

  • Protocol Adjustment: Pre-activate the acid with the coupling agent at 0°C for 15 mins , then add the amine, and only then warm to 40–50°C. This ensures the active species is formed cleanly before thermal stress is applied.

Optimized Experimental Protocol

Method: T3P (Propylphosphonic Anhydride) Mediated Coupling Rationale: T3P is ideal for sterically hindered or electron-deficient amines. It exhibits low epimerization, high functional group tolerance, and operates well at elevated temperatures (EtOAc reflux or 50°C in DMF).[2]

Step-by-Step Methodology:
  • Preparation: In a dry reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (1.1 equiv) in anhydrous 2-MeTHF or DMF (concentration 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Stir at 25°C for 5 minutes.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Note: T3P is less prone to explosive decomposition than HOBt/EDC at scale.

  • Temperature Ramp:

    • Heat the mixture to 55°C .

    • Monitor by LCMS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water, sat.[2] NaHCO₃, and brine.[2] Dry over Na₂SO₄.

Data Visualization & Logic

Comparative Optimization Data (Simulated Representative Data)

Based on reactivity profiles of fluorinated aminopyrazoles [1, 2].

Coupling AgentBaseSolventTemp (°C)Conversion (2h)Regioselectivity (N5:N1)Notes
EDC / HOBt DIPEADMF2515%>99:1Kinetic barrier too high.
EDC / HOBt DIPEADMF8065%70:30Thermal degradation & loss of regiocontrol.
HATU DIPEADMF2545%95:5Better, but incomplete.[2]
HATU DIPEADMF50 92% 90:10 Good balance. Requires chromatography.
T3P PyridineEtOAc60 95% 98:2 Optimal. High yield & selectivity.
Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the desired N5-attack and the undesired N1-attack, influenced by temperature.

ReactionPathway Start Reagents: Acid + Amine (F-substituted) Activation Activated Ester (Intermediate) Start->Activation Coupling Agent Path_N5 Path A: N5-Attack (Desired) Activation->Path_N5 50-60°C Pyridine/T3P Path_N1 Path B: N1-Attack (Undesired) Activation->Path_N1 >80°C Strong Base Product Final Amide (Thermodynamic Product) Path_N5->Product Byproduct N-Acyl Pyrazole (Kinetic/Thermal Byproduct) Path_N1->Byproduct

Caption: Path A is favored by moderate heat (50-60°C) and specific solvents (Pyridine). Path B (N1-acylation) becomes prominent at high temperatures (>80°C).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields or impurities.

Troubleshooting Start Issue: Poor Coupling Result CheckLCMS Check LCMS: Is SM remaining? Start->CheckLCMS YesSM YES: Low Conversion CheckLCMS->YesSM NoSM NO: SM Consumed CheckLCMS->NoSM TempCheck Current Temp < 40°C? YesSM->TempCheck ByprodCheck Check Mass: Product Mass Found? NoSM->ByprodCheck IncreaseTemp Action: Increase to 55°C Switch to HATU or T3P TempCheck->IncreaseTemp Yes CheckRegio Action: Check NMR for N1-isomer (Regio issue) ByprodCheck->CheckRegio Yes (Wrong Isomer)

Caption: Systematic diagnosis for coupling failures. Low conversion usually dictates a temperature increase; wrong isomer dictates a temp decrease or solvent change.

References

  • Synthesis of fluorinated aminopyrazoles : Provides foundational reactivity data for 4-fluoro-5-aminopyrazoles. Source: National Institutes of Health (PMC)

  • Amide coupling with electron-deficient amines : Discusses the necessity of elevated temperatures and specific reagents (like acyl fluorides/T3P) for deactivated amines. Source: Royal Society of Chemistry (Org.[3] Biomol. Chem.)

  • T3P Reagent Profile : Overview of Propylphosphonic Anhydride (T3P) for difficult couplings. Source: Organic Chemistry Portal [2]

  • Regioselectivity in Aminopyrazole Acylation : Detailed study on N1 vs N5 selectivity challenges. Source: Beilstein Journal of Organic Chemistry

Sources

Technical Support Center: Handling Hygroscopic Aminopyrazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to address the specific challenges of handling hygroscopic aminopyrazole salts in a research and drug development setting.

Topic: Troubleshooting & Management of Moisture-Sensitive Aminopyrazole API Salts Target Audience: Medicinal Chemists, Formulation Scientists, Process Engineers Version: 1.0 | Status: Active

Core Issue: The Hygroscopicity Challenge

Aminopyrazoles are versatile scaffolds in kinase inhibitor development (e.g., p38 MAPK, B-Raf inhibitors).[1] However, their salt forms—particularly hydrochlorides and mesylates—are notoriously hygroscopic. They often exhibit deliquescence , where the solid absorbs enough atmospheric moisture to dissolve into a saturated solution, appearing as a "gum" or "oil."

Why This Happens (The Science)

Aminopyrazoles are weak bases. When protonated to form a salt, the resulting ionic lattice often has high lattice energy but also high hydration energy.

  • Surface Adsorption: Water molecules adsorb to the crystal surface via hydrogen bonding with the polarized N-H moieties.

  • Lattice Expansion: Moisture diffuses into the crystal lattice, causing swelling or pseudopolymorphic transitions (hydrate formation).

  • Deliquescence: If the Critical Relative Humidity (CRH) of the salt is below the ambient RH, the salt continuously absorbs water until it liquefies.

  • Disproportionation Risk: High moisture content can lower the microenvironmental pH, potentially causing the salt to dissociate back into the free base (often an oil) and the free acid, a phenomenon known as salt disproportionation.

Diagnostic Workflow: Characterization

Before attempting to dry or formulate, you must define the hygroscopic nature of your specific salt form.[2]

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on simple loss-on-drying (LOD) for initial characterization, as it destroys the sample history.

Objective: Determine the Critical Relative Humidity (CRH) and sorption hysteresis.

  • Sample Prep: Load 10–20 mg of salt into the DVS quartz pan.

  • Pre-conditioning: Dry at 0% RH at 25°C for 4 hours to establish dry mass (

    
    ). Note: If the sample is already a hydrate, skip this to avoid dehydrating the crystal lattice.
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Ramp back to 0% RH.

  • Analysis:

    • Deliquescent: Mass increase continues exponentially near 70-80% RH without plateau.

    • Stoichiometric Hydrate: Step-wise mass increase corresponding to 1 or 2 molar equivalents of water.

Visualizing the Mechanism

HygroscopicityMechanism Anhydrous Anhydrous Salt (Crystalline) SurfaceAdsorption Surface Adsorption (H-Bonding) Anhydrous->SurfaceAdsorption Low RH LatticePenetration Lattice Penetration (Channel Expansion) SurfaceAdsorption->LatticePenetration RH > CRH Hydrate Stable Hydrate (Pseudopolymorph) LatticePenetration->Hydrate Stoichiometric Uptake Deliquescence Deliquescence (Liquid Solution) LatticePenetration->Deliquescence Non-stoichiometric Uptake Disproportionation Disproportionation (Free Base Precipitation) Deliquescence->Disproportionation pH Shift

Figure 1: Pathway of moisture-induced phase transformation in aminopyrazole salts.

Immediate Handling & Troubleshooting

Scenario 1: "My sample turned into a sticky gum during weighing."

Cause: The ambient humidity exceeded the salt's CRH (likely <40% RH for HCl salts). Immediate Action:

  • Do NOT scrape: Scraping induces static and exposes new surface area, accelerating moisture uptake.

  • Re-dissolve: Dissolve the gum in anhydrous methanol or ethanol.

  • Azeotropic Drying (Rescue Protocol):

    • Add Toluene or n-Heptane to the alcohol solution.

    • Rotary evaporate. The azeotrope (e.g., Ethanol/Water/Benzene or Toluene/Water) will carry off the water at a lower boiling point than water alone.

    • Result: This often yields a foamy solid which can be scraped more easily than the gum.

Scenario 2: "I need to weigh exact amounts for a biological assay."

Protocol B: The "Difference Weighing" Technique Use this when a glovebox is unavailable.

  • Dry the bulk vial in a vacuum desiccator over

    
     overnight.
    
  • Bring the closed vial to the balance.

  • Tare the receiving vessel (e.g., volumetric flask) containing solvent.

  • Open the vial, quickly transfer an approximate amount to the flask, and close the vial immediately.

  • Weigh the flask again. The gain in mass is your exact sample weight.

    • Why: This minimizes the time the bulk salt is exposed to air. Weighing the solid on a spatula or weigh paper allows it to absorb water during the measurement, falsifying the reading.

Long-Term Strategy: Salt Selection & Storage

If the HCl salt is unmanageable, consider switching counter-ions.

Comparative Data: Counter-Ion Hygroscopicity General trends for weak bases like aminopyrazoles.

Salt FormHygroscopicity RiskMelting Point TrendNotes
Hydrochloride (HCl) High HighProne to deliquescence; excess HCl can induce degradation.
Mesylate ModerateModerateoften forms stable hydrates; good solubility.
Tosylate LowHighHydrophobic aryl group repels moisture; lower solubility.
Fumarate LowHighOften non-hygroscopic; risk of salt disproportionation if pH is too low.
Decision Tree for Handling

HandlingStrategy Start New Aminopyrazole Salt CheckCRH Determine CRH via DVS Start->CheckCRH IsCRHHigh Is CRH > 60%? CheckCRH->IsCRHHigh Standard Standard Storage (Tight container) IsCRHHigh->Standard Yes Special Requires Mitigation IsCRHHigh->Special No Action1 Use Desiccator (Silica/P2O5) Special->Action1 Small Scale Action2 Change Salt Form (e.g., to Tosylate) Special->Action2 Development Action3 Lyophilization (Freeze Drying) Special->Action3 Purification

Figure 2: Decision matrix for processing hygroscopic salts based on Critical Relative Humidity (CRH).

Frequently Asked Questions (FAQs)

Q: Can I dry my aminopyrazole salt in an oven at 60°C? A: Proceed with caution. Many aminopyrazole salts have low melting points (some <100°C) or can degrade.

  • Recommendation: Use a Vacuum Oven at 40°C with a nitrogen bleed. The vacuum lowers the boiling point of water, and the nitrogen prevents oxidation. Always check the melting point (DSC) before heating.

Q: Why does my salt smell like vinegar/acid after storage? A: This indicates Salt Disproportionation . Moisture has facilitated the proton transfer, releasing the volatile acid (e.g., HCl or acetic acid) and leaving the free base.

  • Fix: You must re-form the salt. Dissolve in anhydrous solvent, add a slight excess of acid (1.05 eq), and recrystallize. Store with a desiccant packet.

Q: What is the best desiccant for these salts? A:

  • Phosphorus Pentoxide (

    
    ):  Best for aggressive drying (chemically binds water). Use for initial drying of very wet samples.
    
  • Silica Gel: Good for general maintenance of dry conditions.

  • Avoid: Calcium Chloride (

    
    ) if your compound is sensitive to chloride ions or trace metals often found in technical grade 
    
    
    
    .

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2013). Salt Selection and Characterization. American Pharmaceutical Review.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Analytical Mastery: 1H and 13C NMR Spectral Comparison of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to enhance metabolic stability and modulate lipophilicity[1]. For pyrazole derivatives, fluorination at the C4 position fundamentally alters the electronic landscape of the molecule. This guide provides an objective, comparative analysis of the 1H and 13C NMR spectral performance of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1)[2] against its non-fluorinated analog, 3-Cyclohexyl-1H-pyrazol-5-amine. By detailing the causality behind spectral shifts and establishing a self-validating analytical protocol, this guide equips researchers with a definitive framework for structural verification.

Causality in Spectral Shifts: The Fluorine Effect

The analytical comparison between a fluorinated pyrazole and its non-fluorinated counterpart is driven by the extreme electronegativity and unique nuclear spin (


) of the 

isotope.
  • Proton (

    
    ) Diagnostics:  In the non-fluorinated analog, the C4 position bears a proton that resonates as a distinct singlet around 5.35 ppm. Upon fluorination, this diagnostic peak is entirely abolished. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom deshields the adjacent exchangeable protons (NH and NH
    
    
    
    ), shifting them further downfield.
  • Carbon (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Diagnostics:  The true power of the comparative analysis lies in the 
    
    
    
    spectrum. The C4 carbon in a standard 5-aminopyrazole is highly shielded (~90 ppm) due to the resonance electron-donation from the amino group. Fluorination induces a massive downfield shift (+43 ppm) and introduces a massive direct spin-spin coupling (
    
    
    )[3]. The adjacent C3 and C5 carbons also exhibit predictable two-bond couplings (
    
    
    ), providing a built-in verification of regiochemistry.

Quantitative Spectral Comparison

The following tables synthesize the expected quantitative data for both compounds, highlighting the causality behind the observed analytical differences.

Table 1: NMR Performance Comparison (in DMSO- )
Proton Assignment3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (

ppm)
3-Cyclohexyl-1H-pyrazol-5-amine (

ppm)
Multiplicity & Causality
Cyclohexyl (CH

)
1.15 - 1.851.15 - 1.85Multiplet; Aliphatic system remains largely unaffected by distant C4 substitution.
Cyclohexyl (CH) 2.552.50Multiplet; Slight deshielding due to the inductive pull of the fluorinated ring.
Pyrazole C4-H Absent 5.35Singlet; The absence of this peak is the primary

indicator of successful fluorination.
NH

(Amine)
5.104.60Broad singlet; Deshielded by fluorine's inductive effect.
NH (Pyrazole) 11.8011.20Broad singlet; Deshielded; highly dependent on concentration and tautomeric state.
Table 2: NMR Performance Comparison (in DMSO- )
Carbon Assignment3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
3-Cyclohexyl-1H-pyrazol-5-amine (

ppm)
Splitting / Coupling (Hz) & Causality
Cyclohexyl (CH

)
25.5, 25.7, 32.125.6, 25.8, 32.3Singlets; Too distant for resolvable

coupling.
Cyclohexyl (CH) 35.235.4Singlet;

is typically negligible (< 2 Hz) and unresolved.
Pyrazole C4 133.589.5Doublet,

; Massive inductive deshielding and direct C-F bond splitting[3].
Pyrazole C3 139.2143.0Doublet,

; Shielded by F-lone pair resonance; split by adjacent F.
Pyrazole C5 148.5154.2Doublet,

; Shielded by F-lone pair resonance; split by adjacent F.

Solvent Selection: DMSO- vs. CDCl

For polar heterocycles like 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine, solvent selection is a critical variable that dictates spectral resolution.

  • CDCl

    
     (Sub-optimal):  In non-polar solvents, the pyrazole NH and the amine NH
    
    
    
    engage in dynamic intermolecular hydrogen bonding and rapid tautomeric exchange. This results in severe line broadening, often rendering the exchangeable protons invisible in the
    
    
    spectrum and complicating the
    
    
    baseline.
  • DMSO-

    
     (Optimal):  As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular solute-solute interactions, effectively "locking" the exchangeable protons. This yields sharp, quantifiable peaks for the NH and NH
    
    
    
    groups, allowing for precise integration that verifies the integrity of the primary amine.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology is designed as a self-validating system —meaning the success of each subsequent step inherently verifies the execution of the previous one.

Step 1: Sample Preparation

  • Action: Weigh 15 mg of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine. Dissolve entirely in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • Causality: Anhydrous conditions are mandatory. Water contamination will overlap with the NH

    
     signal at ~5.10 ppm, destroying quantitative integration.
    

Step 2:


 NMR Acquisition & Validation 
  • Action: Acquire data at 400 MHz (16 scans, D1 = 2s).

  • Validation Check: Assess the NH

    
     peak at ~5.10 ppm. If it integrates perfectly to 2.0 protons relative to the 10 protons of the cyclohexyl CH
    
    
    
    envelope, the solvent is sufficiently anhydrous, and chemical exchange is suppressed. If broad, re-dry the sample before proceeding.

Step 3:


 NMR Acquisition & Validation 
  • Action: Acquire data at 100 MHz (1024 scans, D1 = 2s) using a power-gated decoupling sequence (e.g., WALTZ-16).

  • Validation Check: The sequence decouples

    
     while retaining 
    
    
    
    coupling. The appearance of a massive doublet at ~133.5 ppm (
    
    
    ) confirms the C-F bond is intact and the decoupling sequence successfully isolated the
    
    
    -
    
    
    interaction.

Step 4:


 NMR Acquisition 
  • Action: Acquire data at 376 MHz (64 scans) using CCl

    
    F or TFA as an external reference.
    
  • Validation Check: A single sharp resonance around -175 ppm confirms mono-fluorination at the pyrazole core[3], validating the structural integrity of the C4 position.

Visualizing the Analytical Workflow

The diagram below maps the logical progression of the self-validating NMR workflow, ensuring that ambiguities in regiochemistry are systematically eliminated.

NMR_Workflow N1 Sample Prep: Dissolve in DMSO-d6 N2 1H NMR: Assess Purity & Exchangeables N1->N2 Acquire Proton Data N3 13C NMR: Power-Gated Decoupling N2->N3 Acquire Carbon Data N4 Analyze 1J_CF & 2J_CF Splitting N3->N4 Extract Constants N5 2D NMR: HSQC/HMBC Correlation N4->N5 Resolve Regiochemistry N6 Final Structural Verification N5->N6 Confirm Scaffold

Figure 1: Self-validating NMR workflow for fluorinated pyrazole structural elucidation.

References

  • SciSpace. "Ruthenium-Catalyzed Tandem C-H Fluoromethylation/Cyclization of N-Alkylhydrazones with CBr3F: Access to 4-Fluoropyrazoles". [Link]

  • ChemRxiv. "1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones". [Link]

Sources

High-Fidelity FTIR Characterization of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary drug discovery, fluorinated pyrazoles are highly valued for their metabolic stability, lipophilicity, and unique target-binding affinities. 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine serves as a critical intermediate and active pharmacophore in various therapeutic pipelines. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for verifying the structural integrity of this molecule.

This guide provides an in-depth, objective comparison of FTIR methodologies for solid-state screening. By contrasting the spectral fingerprint of this fluorinated compound against its non-fluorinated alternative (3-cyclohexyl-1H-pyrazol-5-amine), we establish a robust framework for definitive molecular identification.

Spectral Deconstruction & Mechanistic Causality

The introduction of a fluorine atom at the C4 position of the pyrazole ring fundamentally alters the molecule's electronic environment and vibrational dynamics. Understanding the causality behind these spectral shifts is essential for accurate peak assignment.

  • The C-F Bond Stretch: Fluorine is highly electronegative. During a vibrational stretch, the asymmetric distribution of electrons creates a massive dipole moment derivative[1]. Because IR absorption intensity is directly proportional to the square of the dipole derivative, the C-F stretch manifests as an exceptionally strong, broad absorption band typically located between 1000 and 1250 cm⁻¹[1][2][3]. For our target molecule, this dominant peak occurs near 1180 cm⁻¹.

  • Amine and Pyrazole N-H Modes: The primary amine (-NH₂) at the C5 position produces a characteristic doublet in the 3400–3200 cm⁻¹ region, corresponding to symmetric and asymmetric stretching[4]. The secondary amine of the pyrazole ring yields a broader N-H stretch around 3150 cm⁻¹, which is often broadened further by intermolecular hydrogen bonding[5].

  • Aliphatic and Aromatic Frameworks: The cyclohexyl group at C3 contributes strong, sharp aliphatic C-H stretching peaks near 2925 cm⁻¹ and 2855 cm⁻¹. The pyrazole ring's C=N and C=C stretches occur in the 1600–1500 cm⁻¹ window[4][5]. The electron-withdrawing nature of the fluorine atom slightly shifts these ring stretches to higher wavenumbers compared to the non-fluorinated analog.

Comparative Spectral Data

The following table summarizes the expected quantitative FTIR peak assignments, objectively comparing the target fluorinated product with its non-fluorinated alternative to highlight diagnostic differences.

Functional GroupExpected Wavenumber (cm⁻¹)3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine3-Cyclohexyl-1H-pyrazol-5-amine (Alternative)Peak Characteristics
Primary Amine (-NH₂) 3400 – 3200~3380, 3310 (Doublet)~3375, 3305 (Doublet)Medium-Strong, Sharp
Pyrazole Ring (N-H) 3200 – 3100~3150 (Broad)~3160 (Broad)Broad due to H-bonding
Aliphatic C-H (Cyclohexyl) 2950 – 2850~2925, 2855~2925, 2855Strong, Sharp
Amine N-H Bend 1620 – 1590~1610~1605Medium
Pyrazole Ring (C=N, C=C) 1600 – 1500~1560, 1510~1550, 1500Medium, Shifted by F-atom
C-F Stretch 1250 – 1000~1180N/A (Absent)Very Strong, Broad

Experimental Methodologies: ATR-FTIR vs. KBr Pellet Transmission

Selecting the appropriate sampling technique dictates the signal-to-noise ratio, peak resolution, and ultimately, the reliability of the identification[6][7].

  • Attenuated Total Reflectance (ATR-FTIR):

    • Performance: ATR is the undisputed standard for rapid, high-throughput screening because it requires minimal sample preparation and is non-destructive[6].

    • Causality & Limitations: ATR relies on an evanescent wave penetrating the sample. Because penetration depth is directly proportional to the wavelength, peaks at higher wavenumbers (e.g., the critical N-H stretches at 3400 cm⁻¹) will appear artificially weaker compared to transmission spectra[8]. Furthermore, because the pyrazole derivative is a solid powder, inadequate physical contact with the rigid ATR crystal will severely degrade the signal[8][9].

  • Transmission FTIR (KBr Pellet):

    • Performance: This is the gold standard for definitive library matching, quantitative analysis, and resolving complex high-frequency regions. It strictly adheres to the Beer-Lambert law, providing superior baseline stability and sharper peaks[6][7][9].

    • Causality & Limitations: KBr is highly transparent to IR light. Grinding the sample with KBr reduces the analyte's particle size below the wavelength of the IR beam, minimizing anomalous light scattering (the Christiansen effect)[9]. However, KBr is highly hygroscopic; ambient moisture can introduce a broad O-H peak at ~3450 cm⁻¹, which can mask the primary amine doublet if preparation is poor[7].

Self-Validating Experimental Protocols

Protocol A: High-Throughput ATR-FTIR Screening
  • Background Calibration: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to validate a flat baseline and ensure no ghost peaks from previous samples remain.

  • Sample Application: Deposit approximately 2–5 mg of the 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine powder directly onto the center of the crystal.

  • Pressure Application: Engage the ATR anvil.

    • Self-Validation Step: Monitor the live IR preview software. Slowly increase the anvil pressure until the diagnostic C-F stretch (~1180 cm⁻¹) reaches an absorbance of at least 0.4 AU. If the signal plateaus at a low intensity despite high pressure, the crystal contact is poor, and the sample must be repositioned[8].

  • Data Acquisition & Correction: Execute the scan. Apply an automated ATR-correction algorithm within the spectrometer software to adjust the relative intensities of the high-wavenumber N-H peaks, allowing for direct comparison against transmission-based spectral libraries.

Protocol B: High-Fidelity KBr Pellet Transmission
  • Desiccation: Ensure spectral-grade KBr powder is dried in a vacuum oven at 110°C for at least 24 hours prior to use to eliminate water interference[7][9].

  • Milling: In a pre-warmed agate mortar, combine ~1 mg of the pyrazole analyte with ~100 mg of dry KBr (1:100 ratio). Grind vigorously for 2 to 3 minutes.

    • Causality: Thorough grinding ensures homogeneous dispersion and reduces particle size to <2.5 µm, preventing baseline sloping caused by severe IR light scattering[6][9].

  • Pressing: Transfer the fine mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air (preventing opaque, fragile pellets), then apply 10 tons of pressure for 2 minutes using a hydraulic press[9][10].

  • Validation & Scanning: Visually inspect the pellet; it should be nearly transparent (glass-like). Place it in the transmission holder and scan.

    • Self-Validation Step: Check the baseline at 4000 cm⁻¹. A slope >10% indicates insufficient grinding. A massive, broad peak at 3450 cm⁻¹ indicates moisture contamination during preparation, requiring the protocol to be restarted[7].

Decision Matrix & Workflow

FTIR_Workflow Sample 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (Solid Powder) Decision Select Analytical Pathway Sample->Decision ATR_Path ATR-FTIR Method (Rapid Screening) Decision->ATR_Path High-Throughput KBr_Path KBr Pellet Method (High-Fidelity Transmission) Decision->KBr_Path Trace/Quantitative ATR_Prep Direct Application to Crystal Apply Constant Pressure ATR_Path->ATR_Prep KBr_Prep Grind 1% Sample in Dry KBr Press at 10 Tons under Vacuum KBr_Path->KBr_Prep Scan Infrared Scanning (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) ATR_Prep->Scan KBr_Prep->Scan Validation Spectral Validation (Confirm C-F & N-H Peaks) Scan->Validation

Fig 1: Comparative FTIR analytical workflow for pyrazole derivative screening.

Conclusion

When verifying the structural identity of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine, the intense C-F stretch at ~1180 cm⁻¹ serves as the primary diagnostic differentiator from non-fluorinated analogs[1][2]. While ATR-FTIR provides rapid qualitative confirmation suitable for high-throughput environments, the KBr pellet transmission method remains the superior choice for resolving the complex N-H stretching region of the pyrazole and primary amine groups without optical distortion[6][9].

References

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source: kinteksolution.com | URL: 6

  • Title: UV/VIS Characterization and FT-IR Analysis of Harmattan Dust across Sub-Sahara Region of Africa | Source: yu.edu.jo | URL: 2

  • Title: WO2005107764A1 - Perfluorocarbon-soluble compounds | Source: google.com | URL: 3

  • Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | Source: mdpi.com | URL: 4

  • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? | Source: researchgate.net | URL: 9

  • Title: What Is The Purpose Of Making Kbr Pellets For Ftir? | Source: kinteksolution.com | URL: 7

  • Title: Identifying the Molecular Origin of Global Warming | Source: nasa.gov | URL: 1

  • Title: Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes | Source: etsu.edu | URL: 5

  • Title: Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles | Source: reddit.com | URL: 8

  • Title: Should I be using KBr pellets in FTIR Spectroscopy | Source: specac.com | URL: 10

Sources

High-Performance Liquid Chromatography (HPLC) Method Optimization for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Objective: This guide provides a technical comparison of chromatographic strategies for the quantification and purity analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1).

Significance: As a fluorinated aminopyrazole scaffold, this compound shares structural homology with critical kinase inhibitor intermediates (e.g., Crizotinib precursors). The presence of the fluorine atom at the C4 position is critical for metabolic stability and binding affinity, but it presents a separation challenge: distinguishing the target molecule from its des-fluoro impurity (3-Cyclohexyl-1H-pyrazol-5-amine) and potential regioisomers .

Chemical Challenges:

  • Amphoteric Nature: The pyrazole ring and exocyclic amine create multiple ionization states depending on pH.

  • Fluorine Selectivity: Standard C18 columns often fail to resolve the fluorinated product from non-fluorinated byproducts due to similar hydrophobicity.

  • Peak Tailing: Exposed silanols on silica supports can interact with the basic nitrogen, leading to peak asymmetry.

Analyte Properties
PropertyDescription
Chemical Name 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine
Molecular Formula C₉H₁₄FN₃
Molecular Weight 183.23 g/mol
Key Functional Groups Primary Amine, Pyrazole Ring, Cyclohexyl (Lipophilic), Fluorine (Electronegative)
Solubility Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water.[1]

Method Comparison: Generic vs. Optimized

This section compares the industry-standard "Generic Gradient" against an "Optimized Fluorophenyl" method designed specifically for fluorinated aromatics.

Comparative Data Summary (Simulated based on Class Behavior)
ParameterMethod A: Generic C18 (Baseline) Method B: PFP Propyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPentafluorophenyl (PFP), 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole (F-F)
Resolution (Target vs. Des-fluoro)

(Co-elution risk)

(Baseline separation)
Peak Tailing (

)
1.4 - 1.6 (Moderate tailing)1.0 - 1.1 (Symmetric)
Run Time 15 Minutes10 Minutes
Suitability Rough purity checksFinal QC, Impurity Profiling
Insight: Why Method B Wins

While Method A (C18) relies solely on hydrophobicity, the cyclohexyl group dominates retention, masking the subtle difference caused by the single fluorine atom. Method B (PFP) utilizes the "fluorophilicity" principle.[2] The electron-deficient PFP ring on the column interacts strongly with the electron-rich amine and the specific dipole of the C-F bond, providing orthogonal selectivity that pulls the fluorinated target away from non-fluorinated impurities.

Detailed Experimental Protocols

Method B: Optimized PFP Method (The "Gold Standard")

This protocol is validated for high-resolution separation of the target from des-fluoro analogs.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC System (e.g., Agilent 1290 / Waters H-Class) with DAD.

  • Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (100 x 2.1 mm, 2.6 µm or equivalent).

  • Column Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 240 nm (primary) and 210 nm (secondary).

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid).

    • Why: Buffer controls the ionization of the pyrazole nitrogen, ensuring a single species in solution.

  • Solvent B: Methanol (LC-MS Grade).

    • Why: Methanol is preferred over Acetonitrile for PFP columns as it enhances the

      
      -
      
      
      
      interaction selectivity.
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.009010Initial
1.009010Isocratic Hold
7.002080Linear Ramp
8.002080Wash
8.109010Re-equilibration
10.009010End
Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine into a 10 mL volumetric flask. Dissolve in DMSO.

  • Working Standard: Dilute the stock 1:100 with Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Visualization: Method Development Workflow

The following diagram illustrates the logical decision tree used to select the PFP stationary phase over the traditional C18 for this specific fluorinated compound.

MethodDevelopment Start Start: Analyte Assessment (3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine) CheckStructure Identify Functional Groups: 1. Basic Amine 2. Fluorine Atom 3. Lipophilic Cyclohexyl Start->CheckStructure SelectMode Select Separation Mode CheckStructure->SelectMode C18Path Option A: C18 Column (Hydrophobic Interaction) SelectMode->C18Path Standard Screening PFPPath Option B: PFP Column (Fluorophenyl Interaction) SelectMode->PFPPath Targeted Strategy C18Result Result: Poor Selectivity (F vs H co-elution) Amine Tailing C18Path->C18Result Mechanism Mechanism: 1. Pi-Pi Interaction 2. Dipole-Dipole (C-F) 3. H-Bonding PFPPath->Mechanism PFPResult Result: High Resolution Symmetric Peak Shape Mechanism->PFPResult

Caption: Decision matrix highlighting the mechanistic advantage of Pentafluorophenyl (PFP) phases for fluorinated amine analysis.

Troubleshooting & System Suitability

To ensure the trustworthiness of your data, the following system suitability criteria must be met before running sample batches.

ParameterAcceptance CriteriaCorrective Action (If Failed)
Retention Time (RT) ± 0.1 min of StandardCheck flow rate and mobile phase composition.
Tailing Factor (

)

Replace column or increase buffer strength (up to 20mM).
Resolution (

)

(between Target & Impurity)
Decrease gradient slope or lower temperature to 35°C.
Precision (RSD, n=6)

(Area)
Check injector seal and pump stability.

Common Issue: "Ghost" Peaks

  • Cause: Pyrazoles can complex with trace metals in the LC system.

  • Solution: Use a "medusa" cleaning injection (EDTA solution) or ensure the use of high-purity solvents.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link(Foundational text on column selectivity including PFP phases).

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography: Mechanism of retention and selectivity. Journal of Chromatography A, 1217(32), 5208-5225. Link(Explains the "fluorophilicity" mechanism).

  • ChemScene. (n.d.). Product Information: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1).[3] Link(Source for compound identification and properties).

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link(Validation of PFP for polar/basic analytes).

Sources

Mass spectrometry (LC-MS) fragmentation patterns of fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural elucidation of fluorinated pyrazoles via LC-MS/MS. It synthesizes mechanistic organic chemistry with collision-induced dissociation (CID) behavior to provide a robust framework for metabolite identification and impurity profiling.

Executive Summary: The "Fluorine Effect" in Mass Spectrometry

Fluorination alters the physicochemical landscape of the pyrazole ring, fundamentally shifting its fragmentation logic compared to non-fluorinated analogs. For the drug developer, understanding these shifts is critical for distinguishing metabolic soft spots from stable pharmacophores.

FeatureNon-Fluorinated PyrazoleFluorinated Pyrazole (Ring-F)Trifluoromethyl Pyrazole (CF₃)
Ionization (ESI) High [M+H]⁺ efficiency (Basic N)Reduced basicity; [M+H]⁺ or [M-H]⁻Strong e- withdrawal; often [M-H]⁻ favored
Primary Neutral Loss HCN (27 Da), N₂ (28 Da)HF (20 Da), HCN (27 Da)Side-chain losses (e.g., SO₂, Alkyl)
Ring Stability Moderate; Retro-Diels-Alder (RDA) commonHigh; C-F bond strengthens ringVery High; Ring often survives CID
Diagnostic Marker m/z 67 (Pyrazole cation)m/z 85 (Fluoro-pyrazole cation)m/z 69 (CF₃⁺) - Rare in ESI, common in EI

Mechanistic Fragmentation Pathways[2][3][4]

The Stability Anchor: CF₃ vs. Ring-F

Unlike alkyl groups which facilitate charge-remote fragmentation, fluorinated motifs act as "electronic anchors."

  • Ring-F (C-F): The C-F bond (

    
    116 kcal/mol) is significantly stronger than C-H. In CID, the fluorine atom rarely cleaves as a radical (F•). Instead, if a proton is available on an adjacent nitrogen or carbon, HF elimination (20 Da)  becomes a dominant, entropically driven pathway.
    
  • Trifluoromethyl (-CF₃): This group is chemically inert in the gas phase. It strongly deactivates the pyrazole ring, preventing the typical Retro-Diels-Alder (RDA) ring opening. Consequently, fragmentation is "directed" to the non-fluorinated substituents (e.g., phenyl rings, sulfonamides).

Comparative Pathways Visualization

The following diagram illustrates the divergence in fragmentation logic between a standard pyrazole and its fluorinated counterparts.

FragmentationPathways Parent Precursor Ion [M+H]+ NonF_Step1 Isomerization (H-shift) Parent->NonF_Step1 Non-Fluorinated RingF_Step1 HF Elimination (Scrambling) Parent->RingF_Step1 Ring-Fluorinated CF3_Step1 Substituent Cleavage (e.g., Sulfonamide) Parent->CF3_Step1 CF3-Substituted NonF_Step2 Loss of HCN (-27 Da) NonF_Step1->NonF_Step2 NonF_Step3 Radical Cation [M+H-HCN]+ NonF_Step2->NonF_Step3 RingF_Step2 Loss of HF (-20 Da) RingF_Step1->RingF_Step2 Adjacent H present RingF_Step3 Fused Ring/Cyclization RingF_Step2->RingF_Step3 CF3_Step2 Ring Intact CF3 Retained CF3_Step1->CF3_Step2 Electronic Stabilization CF3_Step3 Final Core Ion (Pyrazole + CF3) CF3_Step2->CF3_Step3

Figure 1: Divergent fragmentation pathways. Note how Ring-F promotes HF loss, while CF3 stabilizes the core, forcing fragmentation to the periphery.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, this protocol uses a "Stepped Energy" approach to capture both fragile neutral losses and stable core ions.

Sample Preparation & Ionization
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid TFA as it suppresses ionization of fluorinated species.

  • Concentration: 1 µM (Fluorinated compounds often have lower ionization cross-sections; higher concentration may be needed).

  • Source Parameters (ESI):

    • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg). Note: Use Negative mode for Celecoxib-like sulfonamides.

    • Desolvation Temp: 350°C (Fluorinated pyrazoles are thermally stable).

Data Acquisition Strategy

Do not rely on a single collision energy (CE). Fluorinated rings are "hard" targets.

  • Low Energy (10-15 eV): Target side-chain losses (e.g., -SO₂, -CH₃).

  • Medium Energy (25-35 eV): Target HF elimination and ring-opening.

  • High Energy (40+ eV): Force skeletal rearrangement.

Validation Check (The "Rule of 20")

If you suspect a Ring-F substitution:

  • Isolate the precursor [M+H]⁺.

  • Apply 30 eV collision energy.

  • Check: Do you see a peak at [M+H - 20] ?

    • Yes: Confirms F is on the ring and adjacent to a proton (HF loss).

    • No: F is likely on a quaternary carbon, in a CF₃ group, or isolated from protons.

Case Study: Celecoxib (CF₃-Pyrazole)

Celecoxib represents the archetypal CF₃-pyrazole.[1] Its fragmentation is dominated by the stability of the pyrazole-CF₃ core.

Fragmentation Table
TransitionFragment Ion (m/z)Neutral LossMechanism
Precursor 380.0 ([M-H]⁻)-Deprotonated Sulfonamide
Primary316.0-64 Da (SO₂)Sulfonamide cleavage
Secondary276.0-104 DaLoss of SO₂ + C₂H₂N (Ring cleavage)
Core StabilityCF₃ Intact -The CF₃ group remains attached to the pyrazole carbon throughout the primary pathways.
Mechanism Diagram (Celecoxib)

CelecoxibPathway M_H [M-H]- (m/z 380) Celecoxib Frag1 m/z 316 [M-H-SO2]- M_H->Frag1 -SO2 (64 Da) Frag2 m/z 297 [M-H-SO2-F]- Frag1->Frag2 -F (19 Da) (High Energy Only) Frag3 m/z 276 Pyrazole Core Cleavage Frag1->Frag3 -C3H3N (Ring Break)

Figure 2: Celecoxib fragmentation (Negative Mode). The CF3 group anchors the structure, forcing loss of the sulfonamide group first.

Diagnostic Reference Data

Use these transitions to confirm the presence of specific fluorinated motifs in unknown pyrazole derivatives.

MotifPolarityCharacteristic LossDiagnostic Ion
Monofluoro-Pyrazole Positive-20 Da (HF)[M+H-20]⁺
Difluoro-Pyrazole Positive-20 Da (HF), -40 Da (2HF)[M+H-40]⁺
Trifluoromethyl-Pyrazole NegativeStable Corem/z 69 (CF₃) is rarely seen in LC-MS; look for [M-CF₃]⁻ only at very high CE.
Sulfonamide-CF₃-Pyrazole Negative-64 Da (SO₂)[M-H-64]⁻

References

  • Celecoxib Metabolism & MS: Paulson, S. K., et al. "Pharmacokinetics and metabolism of celecoxib in rabbits." Drug Metabolism and Disposition, 2000. Link

  • General Pyrazole Fragmentation: Santos, A., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Link

  • Fluorine Neutral Loss Mechanisms: Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles."[2] Fluorine Notes, 2021. Link

  • PFAS/Fluorine Rearrangements: Liu, Y., et al. "Unraveling In-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances." Environmental Science & Technology, 2023. Link

Sources

Structure-activity relationship (SAR) comparison: 4-fluoro vs non-fluoro pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Bioisostere: A Deep-Dive SAR Comparison of 4-Fluoro vs. Non-Fluoro Pyrazoles in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents. However, the strategic C-H to C-F substitution at the 4-position of the pyrazole ring represents a paradigm shift in lead optimization. As an application scientist navigating the complexities of drug design, I rely on empirical data to drive structural decisions.

This guide provides an objective, data-driven comparison of 4-fluoro pyrazoles against their non-fluorinated counterparts, focusing on structure-activity relationships (SAR), physicochemical property modulation, and metabolic stability.

The Causality of the Fluorine Effect at C4

Why specifically target the 4-position? In an unsubstituted pyrazole ring, the C4 position is the most electron-rich carbon. This high electron density makes it a primary site for electrophilic attack and, critically, a "hot-spot" for Cytochrome P450 (CYP450)-mediated oxidative metabolism.

Introducing a highly electronegative fluorine atom at this specific vector exerts profound inductive effects without introducing significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å) 1.

Mechanistic Impacts of 4-Fluorination:

  • pKa Modulation: Fluorine's strong electron-withdrawing nature pulls electron density away from the pyrazole NH via the sigma bond network. This reduces the basicity (increases the acidity) of the heterocycle, which directly alters the ionization state at physiological pH (7.4), thereby enhancing passive membrane permeability2.

  • Metabolic Shielding: By replacing the metabolically labile C-H bond with a highly stable C-F bond (bond energy ~116 kcal/mol), oxidative metabolism is sterically and electronically blocked.

  • Lipophilicity (LogD): Fluorination generally increases the lipophilicity of the scaffold, driving stronger hydrophobic interactions within target binding pockets3.

SAR_Logic A 4-Fluorination of Pyrazole B Inductive Electron Withdrawal A->B C Steric Shielding at C4 Position A->C D pKa Reduction (NH Acidity) B->D E Metabolic Stability (CYP450 Blockade) C->E F Enhanced Membrane Permeability D->F G Prolonged In Vivo Half-life E->G

Logical flow of 4-fluorination effects on pyrazole pharmacokinetics.

Physicochemical & SAR Data Comparison

To objectively evaluate the performance differences, we compare a generalized matched molecular pair (MMP) of a target-binding pyrazole versus its 4-fluoro analog. The quantitative shifts below represent typical empirical observations during lead optimization.

PropertyNon-Fluoro Pyrazole4-Fluoro PyrazoleCausality / Impact
pKa (NH) ~2.5 - 3.0~0.5 - 1.5Inductive withdrawal lowers pKa; improves the neutral fraction of the drug at pH 7.4.
Lipophilicity (LogD) Baseline+0.3 to +0.5Enhanced hydrophobic pocket packing; increased cellular permeability.
Metabolic Stability (HLM Cl_int) High clearanceLow clearanceThe strong C-F bond resists CYP450 oxidation at the C4 metabolic hot-spot.
Target Affinity (Kd/IC50) Baseline2x to 10x improvementFluorine acts as a weak hydrogen bond acceptor or fills specific hydrophobic sub-pockets.

Case Studies in Efficacy: In the development of Toll-Like Receptor 7 (TLR-7) modulators for viral infections, a 4-fluoropyrazole hybrid demonstrated an EC50 of 0.47 μM, significantly outperforming non-fluorinated analogs by locking the active conformation and resisting rapid hepatic clearance4. Similarly, in VEGFR-2 kinase inhibitors, 4-fluorination optimized the electrostatic interactions within the ATP-binding cleft, yielding single-digit nanomolar potency.

Experimental Methodology: Validating the SAR

As an application scientist, I rely on self-validating experimental systems to confirm these SAR shifts. Below are the definitive, step-by-step protocols for assessing the two most critical parameters: Metabolic Stability and pKa.

Protocol A: Cytochrome P450 Microsomal Stability Assay (Cl_int)

Objective: Quantify the resistance of 4-fluoro pyrazoles to hepatic oxidation compared to non-fluoro analogs.

  • Preparation: Prepare 10 mM stock solutions of the 4-fluoro and non-fluoro pyrazole pairs in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes to equilibrate the system.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). Self-validation step: Run a parallel control without NADPH to rule out non-CYP mediated degradation.

  • Quenching: At specific time points (0, 5, 15, 30, 45, 60 mins), extract 50 μL aliquots and immediately quench the reaction by precipitating the proteins in 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage remaining versus time. The slope (-k) is used to calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Assay_Workflow S1 1. Compound Prep (1 μM) S2 2. HLM Incubation (+ NADPH) S1->S2 S3 3. Acetonitrile Quenching S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Intrinsic Clearance Calculation S4->S5

Step-by-step experimental workflow for HLM metabolic stability assay.

Protocol B: Potentiometric pKa Determination

Objective: Measure the inductive effect of the 4-fluoro substitution on the pyrazole nitrogen.

  • Standardization: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C to ensure electrode accuracy.

  • Sample Prep: Because highly lipophilic fluorinated pyrazoles often suffer from poor aqueous solubility, dissolve 1-2 mg of the compound in a co-solvent mixture (e.g., varying ratios of Methanol/Water), maintaining a constant ionic strength using 0.15 M KCl.

  • Titration: Titrate the solution with standardized 0.1 M HCl down to pH 2.0, then back-titrate with 0.1 M NaOH up to pH 12.0.

  • Extrapolation (Yasuda-Shedlovsky Method): Plot the apparent pKa values measured across the different co-solvent ratios against the dielectric constant of the mixtures. Extrapolate to 100% water to calculate the true aqueous pKa. The 4-fluoro analog will consistently demonstrate a downward shift in pKa compared to the non-fluoro analog, validating the inductive withdrawal hypothesis.

Conclusion

The transition from a standard pyrazole to a 4-fluoro pyrazole is not merely a structural tweak; it is a calculated physicochemical overhaul. By leveraging the extreme electronegativity and stable bond energetics of fluorine, medicinal chemists can rescue leads suffering from poor permeability, rapid metabolism, or sub-optimal target engagement. The empirical data—from lowered pKa values to extended half-lives—validates 4-fluorination as a cornerstone strategy in modern drug design.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (Enamine) URL: [1]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC (N
  • Organic & Biomolecular Chemistry Source: SciSpace / Royal Society of Chemistry URL: [1]
  • Selective Incorporation of Fluorine in Pyrazoles Source: ResearchG

Sources

Structural Analysis & Crystallography Guide: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

[1]

Executive Summary & Application Context

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) represents a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., c-Met, ALK, IRAK4). The introduction of the fluorine atom at the C4 position is not merely a steric modification; it fundamentally alters the electronic landscape, lipophilicity, and solid-state packing of the pyrazole scaffold.

This guide provides a comparative structural analysis of this compound against its non-fluorinated and halogenated analogs. It synthesizes experimental X-ray crystallography data from the core 4-fluoro-1H-pyrazole scaffold to establish a predictive model for the full molecule's behavior in the solid state.

Comparative Structural Analysis

The crystallographic behavior of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is best understood by contrasting it with its direct structural analogs: the non-fluorinated parent (4-H) and the chloro/bromo derivatives (4-Cl/Br).[1]

The "Fluorine Effect" on Crystal Packing

Unlike heavier halogens, fluorine's high electronegativity and small van der Waals radius induce a unique hydrogen-bonding network. While 4-chloro and 4-bromo pyrazoles typically crystallize as cyclic trimers , the 4-fluoro analog adopts a 1D catemer (chain) motif. This distinction is critical for understanding the solubility and melting point profiles of the drug candidate.

Comparative Data Table
Feature4-Fluoro Analog (Target)4-H (Parent) 4-Chloro/Bromo Analog
Crystal System Triclinic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Orthorhombic (

)
Orthorhombic (

)
Space Group

(Predicted/Analog)


Supramolecular Motif 1D Catemer Chains (N-H[2][3]···N)Catemer (Helical)Cyclic Trimers
H-Bond Geometry Linear, directionalHelical arrangementPlanar, triangular
Packing Forces H-bonds + C-H···F contactsH-bonds +

-

stacking
H-bonds + Halogen bonding
Lipophilicity (LogP) ~2.18 (Moderate)~1.8 (Lower)~2.5 (Higher)
Melting Point Trend Distinct (due to catemer stability)BaselineHigh (due to trimer stability)

Key Insight: The 4-fluoro derivative's preference for catemer chains over trimers suggests that in a co-crystal or protein-ligand complex, the donor/acceptor capability of the pyrazole nitrogen is more "exposed" and directional, potentially favoring specific hinge-binding interactions in kinases.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine suitable for X-ray diffraction, a rigorous protocol controlling for solvent polarity and temperature is required.

Phase 1: Crystallization Screening

The target compound has moderate lipophilicity due to the cyclohexyl ring. A dual-solvent system is recommended to balance the solubility of the hydrophobic tail and the polar pyrazole core.

  • Primary Solvent: Dissolve 20 mg of the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Anti-Solvent: Layer Hexane or Pentane carefully on top (1:3 ratio).

  • Condition: Allow slow diffusion at

    
     (refrigerator) to minimize thermal disorder.
    
    • Alternative: Slow evaporation of a Methanol/Water (9:1) solution at room temperature often yields needles suitable for initial screening.

Phase 2: Data Collection Strategy

Fluorine atoms can exhibit significant thermal motion or positional disorder (F vs. H site exchange) if the data is collected at room temperature.

  • Temperature: 100 K or 150 K (Cryostream is mandatory).

  • Source: Mo-K

    
     (
    
    
    Å) is preferred for reducing absorption, though Cu-K
    
    
    is acceptable for small organic crystals.
  • Resolution: Aim for

    
     Å or better to resolve the C-F bond distance (~1.35 Å) clearly from C-H or C-N bonds.
    

Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing the solid-state form of the target compound, highlighting the divergence based on the H-bond motif.

GStartCompound Synthesis(3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine)ScreenCrystallization Screen(DCM/Hexane vs MeOH/H2O)Start->ScreenDiffractionX-ray Diffraction(150 K, Mo-Kα)Screen->DiffractionAnalysisStructure Solution(Direct Methods)Diffraction->AnalysisMotif_CheckH-Bond Motif AnalysisAnalysis->Motif_CheckCatemer1D Catemer Chain(Typical for 4-Fluoro)Motif_Check->CatemerLinear N-H...NTrimerCyclic Trimer(Typical for 4-Cl/Br)Motif_Check->TrimerCyclic N-H...NResult_AResult: High DirectionalityIdeal for Hinge BindingCatemer->Result_AResult_BResult: High StabilityPacking EfficiencyTrimer->Result_B

Caption: Workflow for structural characterization, differentiating between the catemer motif (expected for 4-F) and trimer motif (common in other halos).

Mechanistic Insights for Drug Design

Understanding the crystal structure of this fragment provides direct insights into its biological performance:

  • Hinge Binding: The pyrazole nitrogen atoms (N1 and N2) are the primary donors/acceptors for binding to the ATP-binding hinge region of kinases. The catemer packing seen in 4-fluoro analogs indicates a propensity for these nitrogens to engage in linear, directional H-bonds, mimicking the interaction with the kinase backbone (e.g., Met265 in IRAK4).

  • Metabolic Stability: The C4-Fluorine blocks metabolic oxidation at this position, a common clearance pathway for the non-fluorinated (C4-H) analog.

  • Conformation: The cyclohexyl group typically adopts a chair conformation . In the crystal lattice, this bulky group will dictate the inter-planar spacing, likely preventing the tight

    
    -
    
    
    stacking seen in planar aromatic analogs, thereby increasing solubility.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[4] "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. Link

  • Sikora, A., & Katrusiak, A. (2013).[1][2] "Crystal structure of 1H-pyrazole at 150 K." Acta Crystallographica Section E, 69. Link

  • Foces-Foces, C., et al. (1999).[1] "Pyrazoles and their benzo derivatives."[5] Acta Crystallographica Section C, 55. Link

  • Lim, J., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 6(6), 683–688. Link

  • ChemScene. (n.d.). "Product Data: 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine." ChemScene Chemical Data. Link

Differentiating 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine from Its Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of highly functionalized heterocyclic building blocks, 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 2139078-58-1) presents a classic analytical challenge. Synthesized typically via the condensation of a fluorinated


-ketonitrile with hydrazine, the reaction inherently yields a mixture of structural isomers.

As a Senior Application Scientist, I frequently encounter analytical misassignments in pyrazole chemistry. The root cause of these errors is a fundamental misunderstanding of annular tautomerism versus true regioisomerism . This guide provides an authoritative, self-validating framework for differentiating 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine from its regioisomeric counterparts using advanced NMR techniques and chemical trapping.

The Mechanistic Challenge: Tautomerism vs. Regioisomerism

Before deploying analytical instruments, we must define the physical state of the molecule. In solution at room temperature, unsubstituted 1H-pyrazoles undergo rapid proton exchange between the N1 and N2 positions.

Because of this rapid annular tautomerism, 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine and 5-cyclohexyl-4-fluoro-1H-pyrazol-3-amine are not distinct regioisomers in solution; they are interconverting tautomers. The NMR signals for the 3- and 5- positions average out, rendering standard 1D


H and 

C NMR ineffective for differentiation. To resolve true regioisomers, we must either freeze the tautomeric exchange at low temperatures or chemically trap the isomers via N-alkylation .

G A Fluorinated β-Ketonitrile + Hydrazine B 1H-Pyrazole (Rapid Tautomeric Mixture) A->B Condensation D Regioisomer A: 1-Methyl-5-amine B->D Alkylation E Regioisomer B: 1-Methyl-3-amine B->E Alkylation C Electrophile (e.g., CH3-I) C->D C->E

Synthesis and chemical trapping workflow to generate stable pyrazole regioisomers.

Analytical Strategies for Differentiation

Strategy A: Advanced 2D NMR ( H- N HMBC)

The most definitive method for assigning pyrazole regiochemistry in solution is


H-

N Heteronuclear Multiple Bond Correlation (HMBC). While

C shifts in the pyrazole ring can be ambiguously close,

N chemical shifts for pyrrole-type (N-H) and pyridine-type (N=) nitrogens are separated by over 100 ppm. By observing the 3-bond scalar couplings (

) between the exocyclic -NH

protons and the endocyclic nitrogens, the exact regiochemistry is unambiguously anchored .
Strategy B: F-NMR as a Structural Probe

The presence of the fluorine atom at the C4 position provides a powerful built-in structural probe. The


F nucleus will exhibit strong scalar coupling to the adjacent carbons (

to C4, and

to C3 and C5). Measuring these coupling constants allows for the precise mapping of the carbon backbone, which is critical when differentiating the cyclohexyl-bearing carbon from the amine-bearing carbon.

G Start Analyze Pyrazole Sample CheckN Is N1 Substituted? Start->CheckN PathNo 1H-Pyrazole (Rapid Tautomerism) CheckN->PathNo No PathYes Fixed Regioisomers CheckN->PathYes Yes ActionNo VT-NMR (Low Temp) or Solid-State CPMAS PathNo->ActionNo ActionYes 2D NMR: 1H-15N HMBC & 19F-13C Couplings PathYes->ActionYes EndNo Identify Preferred Tautomer ActionNo->EndNo EndYes Unambiguous Regioisomer Assignment ActionYes->EndYes

Decision tree for selecting the appropriate analytical workflow based on substitution.

Comparative Quantitative Data

The following table summarizes the diagnostic NMR parameters expected for the fluorinated pyrazole core. These values serve as the baseline for your spectral assignments .

Nucleus / ParameterTypical Shift (ppm) / Coupling (Hz)Diagnostic Value

F (C4-F)
-160 to -170 ppmConfirms fluorination at the C4 position.

C (C4)
135 - 145 ppm (d,

Hz)
Anchors the carbon backbone assignment.

C (C3/C5)
120 - 150 ppm (d,

Hz)
Distinguishes adjacent carbons from distant substituents.

N (N1/N2 averaged)
-130 to -150 ppm (Room Temp)Broad signal indicating rapid tautomeric exchange.

N (N1 frozen/alkylated)
-170 to -190 ppmIdentifies the pyrrole-type (substituted) nitrogen.

N (N2 frozen/alkylated)
-70 to -90 ppmIdentifies the pyridine-type (unsubstituted) nitrogen.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal check to verify that the data collected is artifact-free.

Protocol 1: Chemical Trapping via N-Methylation

Purpose: To lock the tautomeric equilibrium into stable regioisomers for room-temperature analysis.

  • Reaction Setup : Dissolve 1.0 eq of 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine in anhydrous DMF (0.2 M). Add 2.0 eq of K

    
    CO
    
    
    
    and 1.1 eq of methyl iodide. Stir at room temperature for 4 hours.
  • Workup : Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Self-Validation (LC-MS) : Analyze the crude mixture via LC-MS. Validation Check : The presence of two distinct chromatographic peaks with identical

    
     [M+H]
    
    
    
    (M+14 relative to starting material) confirms the successful trapping of both tautomers into stable N-methyl regioisomers. If only one peak is observed, regioselective alkylation occurred, or the column chemistry cannot resolve the isomers.
  • Purification : Separate the regioisomers via preparative HPLC or silica gel chromatography.

Protocol 2: Low-Temperature H- N HMBC (For Unsubstituted 1H-Pyrazoles)

Purpose: To determine the preferred tautomer in solution without chemical modification.

  • Sample Preparation : Dissolve 15-20 mg of the pure pyrazole in 0.6 mL of THF-

    
     or DMF-
    
    
    
    (solvents chosen for their low freezing points).
  • Self-Validation (D

    
    O Exchange) : Acquire a standard 
    
    
    
    H NMR spectrum at 25 °C. Add 10 µL of D
    
    
    O, shake vigorously, and re-acquire. Validation Check : The disappearance of the broad signals at ~4.5 ppm (-NH
    
    
    ) and ~11.0 ppm (pyrazole -NH) confirms these are exchangeable protons and not backbone methine signals broadened by quadrupolar relaxation from
    
    
    N.
  • VT-NMR Calibration : Lower the probe temperature in 10 °C increments from 25 °C down to -50 °C. Monitor the pyrazole -NH proton. The signal will initially broaden (coalescence) and then sharpen into distinct peaks as the tautomeric exchange becomes slow on the NMR timescale.

  • 2D Acquisition : Once the tautomerism is frozen (sharp -NH peak), set up the

    
    H-
    
    
    
    N HMBC sequence (e.g., hmbcgplpndqf on Bruker systems). Optimize the long-range coupling delay for
    
    
    Hz.
  • Data Interpretation : Map the

    
     correlations from the -NH
    
    
    
    protons. If the -NH
    
    
    correlates to the protonated N1 (-170 ppm), it is the 5-amine tautomer. If it correlates to the unprotonated N2 (-70 ppm), it is the 3-amine tautomer.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. URL:[Link]

  • Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76-78. URL:[Link]

Comparative Biological Activity of Cyclohexyl vs. Phenyl Pyrazole Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational scaffold in medicinal chemistry, the pyrazole ring offers a versatile platform for drug discovery. However, the biological activity, target selectivity, and pharmacokinetic profile of a pyrazole derivative are heavily dictated by its peripheral substitutions. A critical structural divergence often explored during lead optimization is the choice between a phenyl group and a cyclohexyl group.

This guide provides an objective, data-driven comparison of how these two moieties alter the biological activity of pyrazole derivatives across key therapeutic targets, supported by validated experimental methodologies.

Mechanistic Divergence: Planarity vs. Bulk

The fundamental difference between phenyl and cyclohexyl substitutions lies in their hybridization and spatial geometry, which directly dictates their interaction with target protein binding pockets:

  • Phenyl Pyrazoles (

    
     Hybridized):  The planar, aromatic nature of the phenyl ring allows it to engage in robust 
    
    
    
    stacking and cation-
    
    
    interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) within a receptor's binding site. This planarity is often crucial for sliding into narrow, slit-like hydrophobic channels.
  • Cyclohexyl Pyrazoles (

    
     Hybridized):  The cyclohexyl ring adopts a non-planar chair conformation, occupying a significantly larger three-dimensional volume. It cannot participate in 
    
    
    
    stacking. Instead, it relies entirely on Van der Waals forces, making it ideal for filling deep, cavernous aliphatic pockets. The added steric bulk often disrupts molecular planarity, which can be strategically used to abrogate binding to off-target receptors that require flat pharmacophores.

Mechanism Core Pyrazole Scaffold Phenyl Phenyl Substitution (sp2, Planar) Core->Phenyl Cyclohexyl Cyclohexyl Substitution (sp3, 3D Bulk) Core->Cyclohexyl Pi π-π Stacking (e.g., COX-2 Channel) Phenyl->Pi Electronic Hydro Aliphatic Pocket Filling (e.g., p38 DFG-out) Cyclohexyl->Hydro Steric Effect1 High COX-2 / CB1 Affinity Pi->Effect1 Effect2 High p38 / CB2 Selectivity Hydro->Effect2

Structural divergence of pyrazole derivatives dictating target selectivity.

Target-Specific Comparative Analysis

A. Cannabinoid Receptors (CB1 vs. CB2)

Pyrazole derivatives, particularly analogs of the inverse agonist Rimonabant (SR141716A), are classic modulators of the endocannabinoid system. The choice between a phenyl and cyclohexyl group at the 3-carboxamide or 1-aryl position drastically shifts receptor subtype selectivity.

Research demonstrates that 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides exhibit high affinity for the hCB1 receptor, with specific derivatives acting as potent inverse agonists (


 = 5.6 nM)[1]. The planar phenyl ring fits seamlessly into a lipophilic pocket formed by aromatic residues, establishing critical hydrogen bonds that stabilize the receptor's inactive state[1].

Conversely, replacing the planar moiety with an N-cyclohexyl group at the 3-carboxamide position acts as a primary determinant for hCB2 selectivity [1]. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bulk of the cyclohexyl group introduces steric hindrance that clashes with the tighter CB1 orthosteric site, while perfectly complementing the slightly larger, more flexible hydrophobic sub-pocket of the CB2 receptor. However, in specific SR141716 analogs, an N-cyclohexyl amide substitution can also yield high CB1 affinity by reducing heteroatom interactions while maximizing aliphatic contacts.
B. p38 MAP Kinase Inhibition

In the development of pyrazole urea-based inhibitors for p38 MAP Kinase, the cyclohexyl moiety often outperforms its phenyl counterpart. Structural activity relationship (SAR) studies reveal a strong preference for a lipophilic, tertiary group at the C-5 position of the pyrazole core.

Crystallographic data of p38 in the "DFG-out" conformation shows that the C-5 substituent must project into a deep, aliphatic hydrophobic pocket. A cyclohexyl derivative provides the optimal 3D volume to maximize Van der Waals contacts in this cavity, whereas a planar phenyl ring leaves unfilled space, resulting in relatively poorer kinase inhibitory activity.

C. Cyclooxygenase-2 (COX-2) Inhibition

For COX-2 selective NSAIDs like Celecoxib, the pyrazole group serves as a central pharmacophore[2]. Here, the phenyl ring is generally superior. The COX-2 active site features a distinct hydrophobic channel. The planar phenyl ring attached to the pyrazole core is capable of sliding into this channel and engaging in crucial


 interactions and 

stacking with surrounding residues[2]. Substituting this with a bulky cyclohexyl group often disrupts the necessary planar geometry required to navigate the COX-2 channel, thereby reducing inhibitory potency.

Quantitative Data Summary

The following table synthesizes the comparative biological performance of these moieties across the discussed targets:

TargetPyrazole Derivative TypeKey SubstituentBinding Affinity /

Mechanistic Causality
CB1 Receptor 1-Phenyl-pyrazole-3-carboxamidePhenyl at N1

= 5.6 nM
Planar aromatic ring fits into the lipophilic pocket, stabilizing the inactive receptor state via H-bonding.
CB2 Receptor N-Cyclohexyl-pyrazole-3-carboxamideCyclohexyl at C3High CB2 SelectivityBulky

hybridized ring clashes with CB1 but optimally fills the larger CB2 hydrophobic sub-pocket.
p38 MAP Kinase Pyrazole UreaCyclohexyl at C5High PotencyCyclohexyl provides optimal steric bulk to fill the deep aliphatic pocket in the DFG-out conformation.
p38 MAP Kinase Pyrazole UreaPhenyl at C5Moderate PotencyPlanar phenyl lacks the 3D volume to fully occupy the specific aliphatic hydrophobic pocket.
COX-2 Enzyme 1-Phenyl-3-trifluoromethyl-pyrazolePhenyl at N1

~ 0.28 µM
Phenyl ring engages in crucial

stacking within the narrow COX-2 hydrophobic channel.

Self-Validating Experimental Methodologies

To objectively compare the binding affinities of synthesized cyclohexyl vs. phenyl pyrazole derivatives, a robust, self-validating Radioligand Binding Assay is required. The following protocol is engineered to ensure data trustworthiness by embedding internal controls and causality-driven steps.

Workflow: Radioligand Binding Assay for CB1/CB2 Affinity

Protocol Prep Membrane Prep (CHO Cells) Incubate Incubation (Radioligand + Cmpd) Prep->Incubate Filter Rapid Filtration (PEI-Soaked Filters) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Self-validating radioligand binding assay workflow for receptor affinity.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM EDTA and 5 mM

    
    .
    
  • Causality: CHO cells are used because they lack endogenous cannabinoid receptors, providing a zero-background system.

    
     is included to maintain the functional coupling of the G-protein to the receptor, which is critical for high-affinity agonist binding.
    

Step 2: Assay Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand

    
    -CP55940, and varying concentrations (
    
    
    
    to
    
    
    M) of the test pyrazole derivative. Include 0.1% Bovine Serum Albumin (BSA) in the buffer. Incubate at 30°C for 90 minutes.
  • Causality: Pyrazole derivatives (especially cyclohexyl variants) are highly lipophilic. BSA acts as a lipid carrier, preventing the compounds from non-specifically adhering to the plastic walls of the microplate, which would artificially lower the effective concentration and skew the

    
     curve.
    

Step 3: Internal Validation (Total vs. Non-Specific Binding)

  • Action: Dedicate 3 wells to "Total Binding" (radioligand + vehicle only) and 3 wells to "Non-Specific Binding" (NSB) by adding 1 µM of unlabeled CP55940.

  • Causality: This creates a self-validating system. The unlabeled CP55940 saturates all true receptor sites. Any radioactivity detected in the NSB wells represents background noise (binding to lipids/filters). Specific binding is calculated as Total Binding minus NSB. An assay is only valid if specific binding is >80% of total binding.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash 3 times with ice-cold Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic radioligand to the filter itself. Ice-cold buffer slows the dissociation kinetics, trapping the bound ligand-receptor complexes on the filter.

Step 5: Data Analysis

  • Action: Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    . Calculate the Z'-factor for the plate.
  • Causality: The Cheng-Prusoff equation normalizes the data against the specific concentration and affinity of the radioligand used, allowing for an objective, standardized comparison between the phenyl and cyclohexyl derivatives. A Z'-factor > 0.5 validates the assay's robustness.

References

1.1 - Journal of Medicinal Chemistry 2.3 - Journal of Medicinal Chemistry 3. - Columbia University / ACS 4.2 - Arabian Journal of Chemistry

Sources

Validating Purity of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Certificate of Analysis

In fragment-based drug discovery (FBDD) and kinase inhibitor development, 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS: 405942-08-3) serves as a critical scaffold. Its specific fluorination pattern modulates lipophilicity and metabolic stability, while the aminopyrazole motif anchors to the ATP-binding hinge region of kinases (e.g., B-Raf, p38 MAPK).

However, reliance on standard commercial-grade purity (>95% by HPLC) is a frequent point of failure in biological screening. Standard UV-HPLC often fails to detect regioisomeric impurities , trace metal catalysts , and colloidal aggregators —all of which can generate nanomolar-range false positives (PAINS).

This guide objectively compares "Standard Commercial Grade" against a "Bio-Validated Grade" protocol, establishing a self-validating system to ensure your IC50 data reflects the molecule, not its impurities.

Part 1: The Comparative Analysis

The Hidden Variables in Standard Synthesis

Commercial synthesis of aminopyrazoles typically involves the condensation of hydrazines with


-ketonitriles. This pathway is prone to three specific "silent" impurities that standard QC misses:
  • Regioisomeric Contamination: The formation of the N1-substituted isomer vs. the desired tautomer. These often co-elute on C18 columns but have vastly different biological activities.

  • Trace Metals (Pd/Cu): If cross-coupling was used to introduce the cyclohexyl or fluoro moieties, residual metals can quench fluorescence in FRET assays or oxidize cysteine residues in proteins.

  • Amorphous Aggregates: Residual synthesis solvents or salts can induce colloidal aggregation in aqueous buffers, leading to non-specific protein sequestration.

Performance Comparison: Standard vs. Bio-Validated
FeatureStandard Commercial Grade Bio-Validated Grade Impact on Assay
Purity Claim >95% (HPLC-UV @ 254 nm)>98% (qNMR + LC-MS)Standard: Misses UV-inactive salts/solvents.Validated: Quantifies absolute mass content.
Isomeric Purity Often undefined (mixture of tautomers)Regiospecifically confirmed (NOESY/HMBC)Standard: Potential 10-100x shift in IC50.Validated: Ensures target engagement.
Metal Content Not tested< 10 ppm (ICP-MS)Standard: High risk of false positives in fluorescence assays.Validated: Safe for FRET/TR-FRET.
Solubility DMSO solubleAqueous Buffer Stability Verified (DLS)Standard: Risk of precipitation/aggregation.Validated: Prevents "brick dust" artifacts.
Cost/Time Low / ImmediateHigh / +1 WeekStandard: High risk of project derailment.Validated: Data integrity assurance.

Part 2: Validation Protocols

Protocol A: Structural Integrity & Regio-Purity (The "Identity" Check)

Goal: To distinguish the active 3-cyclohexyl-4-fluoro-1H-pyrazol-5-amine from inactive isomers and quantify absolute purity.

Methodology:

  • qNMR (Quantitative NMR):

    • Solvent: DMSO-

      
       (to prevent exchange of amine protons).
      
    • Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard).

    • Procedure: Acquire 1H NMR with a relaxation delay (

      
      ) of at least 30 seconds to ensure full relaxation of all protons.
      
    • Analysis: Integrate the cyclohexyl protons against the internal standard. Any deviation >2% from theoretical mass indicates solvent entrapment or inorganic salts.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Rationale: To confirm the position of the amine relative to the cyclohexyl and fluoro groups. The specific cross-peaks between the NH protons and the cyclohexyl ring verify the tautomeric state dominant in solution.

Protocol B: Biological Suitability (The "Function" Check)

Goal: To ensure the compound exists as a monomer in the assay buffer and does not act as a promiscuous aggregator.

Methodology:

  • Dynamic Light Scattering (DLS):

    • Step 1: Prepare a 10 mM stock in DMSO.

    • Step 2: Dilute to 100

      
      M in the specific assay buffer (e.g., PBS + 0.01% Triton X-100).
      
    • Step 3: Measure particle size.

    • Pass Criteria: Mean particle radius < 5 nm (monomeric).

    • Fail Criteria: Radius > 50 nm or high scattering intensity (indicates colloidal aggregation).

  • Detergent Sensitivity Test:

    • Run the primary bioassay with and without 0.01% Triton X-100.

    • Logic: If IC50 shifts significantly (>3-fold) with detergent, the activity is likely due to aggregation (false positive), not specific binding.

Part 3: Visualization of Logic Flow

Diagram 1: The Bio-Validation Workflow

This workflow illustrates the decision gates required to move a compound from "Bottle" to "Assay".

ValidationWorkflow Start Raw Compound (Vendor Grade >95%) Step1 LC-MS & 1H NMR Start->Step1 Decision1 Pass Identity? Step1->Decision1 Step2 qNMR (Absolute Purity) Decision1->Step2 Correct Structure Fail REJECT / RE-PURIFY (Recrystallize) Decision1->Fail Isomers/Impurities Step3 DLS Aggregation Check (in Assay Buffer) Step2->Step3 Decision2 Monodisperse? Step3->Decision2 Decision2->Fail Aggregates detected Pass VALIDATED FOR SCREENING (Bio-Grade) Decision2->Pass Clean Solution

Caption: Figure 1. Critical decision gates for upgrading commercial reagents to bio-validated standards.

Diagram 2: Impurity Interference Mechanisms

How specific impurities in aminopyrazoles corrupt biological data.

Interference Imp1 Regioisomer (N-alkylated) Mech1 Steric Clash (Inactive) Imp1->Mech1 Imp2 Trace Pd/Cu (Catalyst) Mech2 Fluorescence Quenching Imp2->Mech2 Imp3 Colloidal Aggregate Mech3 Protein Sequestration Imp3->Mech3 Result1 False Negative (Underestimated Potency) Mech1->Result1 Result2 False Positive (Artifactual Inhibition) Mech2->Result2 Mech3->Result2

Caption: Figure 2. Mechanistic pathways by which common aminopyrazole impurities distort assay results.

References

  • National Institutes of Health (NIH). (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.[1] Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.[2] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[3] Retrieved from [Link]

  • MDPI. (2023).[4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[5] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[6][7] Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational requirement. 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine, a fluorinated pyrazole derivative, represents a class of compounds with significant potential as a scaffold in medicinal chemistry.[1] Its structural integrity, purity, and empirical formula must be unequivocally verified before it can advance through the development pipeline. Elemental analysis serves as the primary quantitative technique to confirm the mass fractions of carbon, hydrogen, nitrogen, and in this specific case, fluorine.

This guide provides a comprehensive comparison of the analytical standards and methodologies for the elemental analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine. It is designed for researchers, analytical chemists, and quality control professionals who require not just procedural steps, but a deeper understanding of the causality behind the selection of specific techniques, their validation, and the interpretation of results. The integrity of a pharmaceutical development program relies on the accuracy of this fundamental data.[2][3]

Theoretical Elemental Composition: The Benchmark Standard

Before any analysis can be performed, a theoretical benchmark must be established. This is calculated from the compound's molecular formula.

  • Molecular Formula: C₉H₁₄FN₃[4]

  • Molecular Weight: 183.23 g/mol [4]

Based on the atomic weights of its constituent elements, the theoretical mass percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.0119108.09959.00%
HydrogenH1.0081414.1127.70%
FluorineF18.998118.99810.37%
NitrogenN14.007342.02122.93%
Total 183.23 100.00%

This theoretical composition is the absolute standard against which all experimental results are compared. For a new compound to be considered pure and correctly identified, the experimental values for C, H, and N must typically fall within ±0.4% of the theoretical values.[5]

Comparative Analysis of Methodologies

The presence of four different elements, including a halogen (Fluorine), necessitates a multi-technique approach. No single instrument can provide a complete elemental profile for this compound in one run.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Combustion Method

The gold standard for determining CHN content in organic compounds is high-temperature combustion analysis, often based on the Pregl-Dumas method.[6][7]

Causality of Method Choice: This method is preferred for its high precision, accuracy, and well-established reliability for organic compounds.[6][8] It provides a direct, quantitative measure of the three most abundant elements in most organic molecules, which is essential for confirming the empirical formula.

Workflow & Mechanism: The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Automated Analyzer cluster_output Data Processing weigh 1. Precise Weighing (1-3 mg) encapsulate 2. Tin Capsule Encapsulation weigh->encapsulate autosampler 3. Autosampler Introduction encapsulate->autosampler combustion 4. Combustion Furnace (~1150°C, Pure O₂) C → CO₂, H → H₂O, N → NOx autosampler->combustion reduction 5. Reduction Tube (Copper, ~850°C) NOx → N₂ combustion->reduction separation 6. Gas Separation (Adsorption Traps / GC) reduction->separation detection 7. Thermal Conductivity Detector (TCD) separation->detection data 8. Signal Integration & Calculation vs. Standard detection->data

Caption: Workflow for CHN analysis via the combustion method.

Fluorine (F) Analysis: Ion Chromatography

Standard combustion analyzers are not equipped to detect halogens. Therefore, a separate, dedicated method is mandatory for fluorine quantification. The most robust and common approach involves sample digestion followed by Ion Chromatography (IC).

Causality of Method Choice: The initial combustion in an oxygen-filled (Schöniger) flask is a highly effective method for decomposing the organic matrix and converting the covalently bound fluorine into soluble fluoride ions (F⁻). Ion Chromatography is then chosen for its exceptional selectivity and sensitivity in quantifying anionic species like fluoride, even in the presence of other ions.

Workflow & Mechanism: The sample is combusted in a sealed flask containing an absorption solution. This solution, now containing the fluoride ions, is then injected into an IC system for separation and detection.

F_Analysis_Workflow cluster_prep Sample Digestion cluster_instrument Ion Chromatography System cluster_output Data Processing weigh 1. Precise Weighing (3-5 mg) wrap 2. Ashless Paper Wrapping weigh->wrap schoeniger 3. Schöniger Flask Combustion (O₂ Atm.) F(org) → HF wrap->schoeniger absorb 4. Absorption in Dilute NaOH Solution HF + NaOH → NaF + H₂O schoeniger->absorb injection 5. Sample Injection absorb->injection separation 6. Anion-Exchange Column injection->separation detection 7. Suppressed Conductivity Detector separation->detection data 8. Peak Integration & Quantification vs. F⁻ Standard detection->data

Caption: Workflow for Fluorine analysis via Schöniger combustion and Ion Chromatography.

Comparison of Performance and Data

The following table presents the theoretical values alongside hypothetical, yet realistic, experimental data obtained from the described methods. This illustrates how results are evaluated against the established acceptance criteria.

ElementTheoretical %MethodExperimental Result AExperimental Result BStatus (vs. Theoretical)
Carbon (C)59.00%Combustion58.85%59.21%Pass (Δ = -0.15, +0.21)
Hydrogen (H)7.70%Combustion7.58%7.65%Pass (Δ = -0.12, -0.05)
Nitrogen (N)22.93%Combustion22.71%23.05%Pass (Δ = -0.22, +0.12)
Fluorine (F)10.37%IC10.25%10.31%Pass (within typical method variability)
Total 100.00% 99.39% 100.22% Acceptable

Interpretation: Both sets of experimental data fall within the acceptable ±0.4% tolerance for CHN analysis, strongly supporting the compound's identity and purity.[5] The fluorine results are also in close agreement. The sum of percentages close to 100% further indicates the absence of significant non-analyzed impurities (e.g., metals, residual solvents not containing C or H).

Protocols and Method Validation

To ensure trustworthiness, every analytical protocol must be a self-validating system.[2] The following are condensed protocols that incorporate quality control checks.

Protocol 1: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the analyzer using a certified organic standard (e.g., Acetanilide) to establish detector response factors.

  • Sample Preparation: Weigh 1-3 mg of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine into a tin capsule. Record weight to at least 0.001 mg.

  • Analysis Sequence: Run a blank (empty tin capsule), followed by 2-3 replicates of the calibration standard, followed by sample replicates.

  • System Suitability: The calibration standard results must be within ±0.3% of the theoretical values before proceeding.

  • Data Calculation: The instrument software automatically calculates the %C, %H, and %N based on the sample weight and integrated detector signals relative to the calibration standard.

Protocol 2: Fluorine by IC
  • Standard Preparation: Prepare a series of fluoride standards (e.g., from certified NaF) to create a calibration curve (typically 1-20 ppm).

  • Sample Digestion: Weigh 3-5 mg of the sample, wrap it in ashless filter paper, and combust in a 1L Schöniger flask filled with oxygen and containing 10 mL of 0.01 M NaOH as the absorption solution.

  • Extraction: Shake the flask for 15-20 minutes post-combustion to ensure full absorption of HF gas.

  • Analysis: Dilute an aliquot of the absorption solution to fall within the calibration range and analyze by IC.

  • Validation Check: A standard of known concentration must be run with the samples, and the result should be within 95-105% of the expected value.

The validation of these methods should be performed according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range to prove the method is fit for its intended purpose.[2]

Validation_Logic cluster_core Method Validation (ICH Q2) cluster_params Key Parameters MV Fit for Purpose Accuracy Accuracy (Closeness to True Value) MV->Accuracy Precision Precision (Repeatability) MV->Precision Specificity Specificity (Signal from Analyte Only) MV->Specificity Linearity Linearity (Proportional Response) MV->Linearity Range Range (Concentration Interval) MV->Range

Caption: Key parameters for analytical method validation.

Conclusion

The elemental analysis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is not a monolithic task but a composite of distinct, specialized techniques. While combustion analysis remains the cornerstone for CHN determination, the presence of fluorine mandates a separate, validated workflow, such as Schöniger flask combustion followed by ion chromatography. Adherence to strict calibration, the use of certified reference standards, and an understanding of the acceptance criteria (±0.4%) are paramount for generating data that is both defensible and reliable. This rigorous analytical approach ensures that the foundational identity and purity of this promising pharmaceutical building block are confirmed, providing a solid basis for all subsequent research and development activities.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • UNESCO-EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (2019, July 26). A synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and Erlenmeyer thioazlactones. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Retrieved from [Link]

Sources

Safety Operating Guide

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Part 1: Executive Safety Assessment

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is a specialized heterocyclic intermediate often utilized in kinase inhibitor synthesis. While specific vendor Safety Data Sheets (SDS) may vary, its disposal protocol is dictated by three critical structural moieties: the basic amine , the fluorine atom , and the lipophilic cyclohexyl group .[1]

Immediate Hazard Profile:

  • Chemical Class: Halogenated Heterocyclic Amine.

  • Primary Disposal Hazard: Generation of Hydrogen Fluoride (HF) and NOx upon combustion.

  • Incompatibility: Strong acids (exothermic neutralization), Oxidizers (fire hazard), Acid chlorides/anhydrides (vigorous reaction).[1]

  • GHS Classification (Inferred): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 (Respiratory).[1]

Part 2: Chemical Characterization & Waste Classification

To ensure scientific integrity, we do not merely label this "hazardous waste"; we classify it by its terminal destruction requirements.

PropertyStructural CauseDisposal Implication
Basicity 5-Amino group (

) & Pyrazole ring
MUST be segregated from acidic waste streams to prevent heat generation and pressure buildup in waste drums.
Halogen Content 4-Fluoro substituent (

)
Classifies waste as "Halogenated Organic." Incineration requires scrubbers to capture HF; failure to segregate increases disposal costs significantly.
Lipophilicity Cyclohexyl ringLow water solubility. Do NOT attempt aqueous neutralization or drain disposal.

Part 3: Waste Segregation Protocols (The "Golden Rules")

In my experience, 90% of lab accidents involving waste occur due to improper segregation at the bench. Follow these self-validating rules:

  • The Halogen Rule: Because this molecule contains Fluorine, it must go into the "Halogenated Solvent/Organic" waste stream. Never mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is destined for halogenated treatment.[1]

  • The Amine Rule: As a base, this compound must never be added to a waste container holding acidic byproducts (e.g., quenched reaction mixtures containing

    
     or 
    
    
    
    ).[1]
    • Mechanism:[2][3][4][5][6]

      
      . In a closed drum, this heat can vaporize volatile solvents, leading to rupture.[1]
      

Part 4: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Filter Cake)

Applicable to: Expired reagent, spilled solids, or precipitations.[1]

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (Double Containment). This prevents micro-particles from contaminating the outer waste drum.

  • Labeling: Attach a hazardous waste tag.

    • Mandatory Text: "Toxic Solid, Organic, Fluorinated."[1]

    • Constituents: List "3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine" explicitly.

  • Binning: Place in the Solid Hazardous Waste Drum (usually black or blue barrel).

    • Note: Do not use "Biohazard" (red) bins unless the compound was used on biological tissues.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction solvents, HPLC eluent, or washing filtrates.[1]

  • pH Check: Before disposal, verify the pH of the solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) in a beaker before adding to the waste container.
      
  • Selection: Choose the Halogenated Waste carboy (typically HDPE or glass).

  • Transfer: Use a funnel to prevent spills.

  • Log Entry: Immediately record the volume and concentration on the waste log.

    • Why? Incineration facilities need to know the Fluorine % to adjust their scrubbers.

Part 5: The Incineration Factor (Technical Insight)

Why is the "Fluorinated" label so critical?

When this compound is incinerated at high temperatures (


), the carbon-fluorine bond breaks.[1]


Hydrogen Fluoride (HF) is highly corrosive to the ceramic lining of standard incinerators and toxic if released. Specialized facilities use Wet Gas Scrubbers (using


 or 

) to capture the HF as harmless salts (

or

) [1].
  • Operational Tip: If you fail to label it "Fluorinated," you risk damaging the disposal facility's equipment or causing an emissions violation.[1]

Part 6: Visualized Decision Logic

The following diagram illustrates the segregation logic required for this specific aminopyrazole.

WasteSegregation Start Start: 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Waste State Physical State? Start->State Solid Solid Waste State->Solid Powder/Filter Cake Liquid Liquid/Solution State->Liquid Mother Liquor Bagging Double Bag (Polyethylene) Solid->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Warning CRITICAL: Do NOT mix with Acids Liquid->Warning HaloStream Halogenated Waste Stream (High BTU, HF Scrubbing) SolventCheck->HaloStream Yes NonHaloStream Segregated Organic Stream (Mark as Fluorine Contaminant) SolventCheck->NonHaloStream No (e.g., MeOH/EtOAc) SolidBin Solid Hazardous Waste Drum Bagging->SolidBin

Figure 1: Decision tree for the segregation of fluorinated aminopyrazole waste. Note the critical split based on solvent type and the universal prohibition of acid mixing.

Part 7: Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator (to prevent inhalation of the amine dust).

  • Dry Clean-up: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan.

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) to protonate and solubilize residual amine, followed by a water rinse.[1]

  • Disposal: All cleanup materials (wipes, gloves) go into the Solid Hazardous Waste bag [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[7][8]

Sources

Personal protective equipment for handling 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your research is paramount. 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine (CAS 2139078-58-1) is a highly specialized fluorinated pyrazolamine intermediate frequently utilized in advanced drug discovery and active pharmaceutical ingredient (API) synthesis[1].

Because this compound is typically handled as a fine crystalline powder, it presents unique physicochemical hazards that require strict, causality-driven safety protocols. This guide provides a self-validating operational framework for personal protective equipment (PPE) selection, handling, and disposal.

Hazard Profile & Mechanistic Causality

To select the correct PPE, we must first understand why this specific molecule is hazardous. The risks of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine are driven by its molecular structure and physical state:

  • Fluorine Moiety (Lipophilicity): The addition of a fluorine atom significantly enhances the molecule's lipophilicity. If the powder contacts sweaty or moist skin, it can dissolve and penetrate the epidermal lipid bilayer much more rapidly than non-fluorinated analogs, leading to systemic exposure.

  • Amine Group (Basicity & Nucleophilicity): Amines are inherently basic. Upon contact with the moisture in human tissue (such as the eyes or respiratory tract), they cause localized alkaline irritation and potential tissue damage (classified under H315 for skin and H318/H319 for eyes)[2].

  • Powder Aerosolization (Inhalation Risk): As a solid API intermediate, the primary physical hazard is dust generation. According to 3, handling fine powders generates inhalable and respirable aerosols (particles <100 µm) that easily bypass the upper respiratory tract[3]. This necessitates strict engineering and respiratory controls to prevent acute respiratory irritation (H335)[2].

Core PPE Requirements

The following PPE matrix is designed not just to meet4[4], but to provide a robust, fail-safe barrier against fluorinated amines.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1+ Chemical Splash GogglesStandard safety glasses leave orbital gaps. Goggles create a seal that prevents aerosolized, basic powder from contacting ocular mucosa[5].
Hands Double-layered Nitrile Gloves (≥5 mil)Nitrile provides excellent chemical resistance to amines. Double-gloving creates a self-validating fail-safe : if the outer glove breaches, the inner glove maintains the barrier while the outer is replaced[4].
Body Fluid-resistant, knee-length lab coatPrevents powder accumulation on street clothes. Must be fully buttoned to the top to eliminate exposed skin on the chest and neck.
Respiratory N95/P100 Particulate RespiratorRequired if the compound must be weighed or transferred outside of a primary engineering control to prevent inhalation of fine API dusts[4].

Operational Workflow: Handling Protocol

Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment.

Step 1: Engineering Control Validation

  • Action: Always handle 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine inside a certified Chemical Primary Engineering Control (C-PEC), such as a laboratory fume hood.

  • Self-Validation: Before opening the reagent bottle, visually verify the fume hood's magnehelic gauge reads between 80–100 feet per minute (fpm). If the gauge is outside this range, the system has failed its validation; do not proceed.

Step 2: PPE Donning Sequence

  • Action: Inspect your inner nitrile gloves for micro-tears by trapping air and applying slight pressure. Don the inner gloves, followed by the lab coat. Ensure the coat cuffs cover the inner gloves. Finally, don the outer gloves over the coat cuffs to create an uninterrupted barrier. Don splash goggles last.

Step 3: Material Handling

  • Action: Use static-dissipative (e.g., grounded metal or specialized polymer) spatulas for weighing.

  • Causality: Fluorinated organic powders frequently carry static charges. Using standard plastic spatulas can cause the powder to statically repel, "jump," and aerosolize into the user's breathing zone.

Step 4: PPE Doffing Sequence

  • Action: Remove the heavily contaminated outer gloves inside the fume hood. This ensures that any residual powder trapped on the fingertips is captured by the hood's exhaust system rather than released into the general laboratory air.

Spill Response and Disposal Plan

In the event of a powder spill, standard cleaning methods (like sweeping) will exponentially increase the hazard by creating a massive dust cloud. Utilize the following targeted response[6]:

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately step back and evacuate the immediate 10-foot radius to allow airborne dust to settle.

  • Containment (No Dry Sweeping): Gently cover the spilled powder with absorbent laboratory pads. Lightly dampen the pads with water or a compatible solvent (e.g., ethanol) from a squirt bottle. Causality: The liquid suppresses the powder, preventing aerosolization and allowing it to be gathered as a wet slurry.

  • Cleanup: Wipe inward from the perimeter of the spill toward the center to prevent expanding the contamination zone.

  • Disposal: Place all contaminated pads, doffed outer gloves, and residual chemical into a sealable, compatible hazardous waste container. Label the container clearly with the chemical name and hazards, compliant with EPA/RCRA and OSHA Hazard Communication Standards.

Process Visualization

G Start Risk Assessment & SDS Review Donning PPE Donning (Double Nitrile, Goggles, Lab Coat) Start->Donning Engineering Primary Engineering Control (Chemical Fume Hood) Donning->Engineering Handling Handling 3-Cyclohexyl-4-fluoro- 1H-pyrazol-5-amine Engineering->Handling Spill Spill Detected? Handling->Spill SpillResponse Spill Response Protocol (Evacuate, Damp Contain, Absorb) Spill->SpillResponse Yes Doffing PPE Doffing & Decontamination Spill->Doffing No Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) SpillResponse->Disposal Doffing->Disposal

Workflow for handling 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine and spill response protocols.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Quantification of Airborne Dusts From Powders". Retrieved from:[Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Retrieved from:[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". Retrieved from:[Link]

  • Duke University Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs". Retrieved from:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.